4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYLRTYGSUHTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis and Application of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde: A Technical Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde (CAS Number: 1214370-63-4).
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and nitrogen-containing heterocycles into molecular scaffolds is a proven method for enhancing pharmacological properties. This compound is a prime exemplar of a bifunctional building block, uniquely poised for the synthesis of complex therapeutic agents. The presence of a fluorine atom can improve metabolic stability, binding affinity, and lipophilicity of a drug candidate[1]. The pyridine ring offers a key site for hydrogen bonding and can serve as a crucial pharmacophore, while the reactive aldehyde group provides a versatile handle for a multitude of chemical transformations. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, properties, and applications of this valuable intermediate, with a particular focus on its role in the development of kinase inhibitors. While one supplier has categorized this compound under "antipsychotics," this guide will delve into its broader and more substantiated potential as a versatile building block in drug discovery[2].
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. While detailed experimental data for this compound is not extensively published, we can infer its key characteristics from its constituent parts and data from chemical suppliers.
| Property | Value/Information | Source |
| CAS Number | 1214370-63-4 | [2] |
| Molecular Formula | C₁₂H₈FNO | [2] |
| Molecular Weight | 201.20 g/mol | [2] |
| Appearance | Likely a solid at room temperature, given the nature of similar biaryl compounds. | Inferred |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
| Purity | Commercially available with purities often exceeding 97%. | Inferred from supplier data for similar compounds. |
Strategic Synthesis: The Suzuki-Miyaura Coupling Approach
The most logical and industrially scalable approach to the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely utilized in the pharmaceutical industry for its high efficiency and functional group tolerance[3]. The proposed synthesis involves the coupling of 3-bromo-4-fluorobenzaldehyde with pyridine-4-boronic acid.
Causality of Experimental Choices
The choice of starting materials is critical. 3-Bromo-4-fluorobenzaldehyde is a commercially available and activated aryl halide, making it an excellent substrate for oxidative addition to the palladium catalyst. Pyridine-4-boronic acid is also readily available and serves as the nucleophilic partner in the transmetalation step. The selection of the palladium catalyst and ligands is crucial for achieving high yields and minimizing side products. A phosphine-ligated palladium catalyst, such as Pd(dppf)Cl₂, is often effective for this type of coupling. The base, typically a carbonate like potassium carbonate, is essential for the activation of the boronic acid. A mixed solvent system, such as a combination of an organic solvent (e.g., acetonitrile or dioxane) and water, is commonly employed to ensure the solubility of both the organic and inorganic reagents.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a representative procedure based on similar Suzuki-Miyaura couplings and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of acetonitrile and water (e.g., a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Downstream Applications
The chemical utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. This aldehyde can undergo a wide array of transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Key Reactions of the Aldehyde Group:
-
Reductive Amination: A cornerstone reaction in medicinal chemistry, allowing for the introduction of various amine-containing side chains.
-
Wittig Reaction: Enables the formation of carbon-carbon double bonds, providing access to alkene-containing derivatives.
-
Aldol Condensation: Facilitates the formation of α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, opening up another avenue for derivatization.
-
Reduction: Reduction of the aldehyde yields the corresponding benzyl alcohol, which can be further functionalized.
Caption: Key downstream reactions of the aldehyde group.
Application in Kinase Inhibitor Synthesis
A significant application of this compound lies in its use as a foundational building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer[4]. The pyridine moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors, by forming hydrogen bonds with the kinase's hinge region. The fluorinated phenyl ring can occupy a hydrophobic pocket within the ATP-binding site, with the fluorine atom potentially enhancing binding affinity and metabolic stability.
The aldehyde functionality of this compound allows for the construction of various heterocyclic scaffolds known to possess kinase inhibitory activity, such as pyrazolopyrimidines and imidazopyridines[5]. For instance, the aldehyde can be condensed with an appropriate amine-containing heterocycle to build the core structure of a potent and selective kinase inhibitor.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its synthesis via a robust Suzuki-Miyaura coupling, combined with the versatile reactivity of its aldehyde group, makes it an attractive starting material for the creation of diverse molecular libraries. In particular, its structural features are well-suited for the design of novel kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the demand for such well-crafted building blocks will undoubtedly increase, solidifying the importance of this compound in the medicinal chemist's toolbox.
References
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Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Available at: [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
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2-fluoro-4-(pyridin-4-yl)benzaldehyde. PubChem. Available at: [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]
-
4-(pyridin-3-yl)benzaldehyde (C12H9NO). PubChem. Available at: [Link]
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An In-depth Technical Guide to 4-Fluoro-3-(pyridin-4-yl)benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also field-proven insights into its synthesis and potential applications, grounded in established chemical principles.
Molecular and Physicochemical Profile
This compound, with the CAS number 1214370-63-4, is a bifunctional molecule featuring a reactive aldehyde group and a pyridinyl moiety attached to a fluorinated benzene ring.[1][2] This unique combination of functional groups imparts specific properties that are highly valuable in the synthesis of more complex molecular architectures.
The fluorine atom at the 4-position and the pyridine ring at the 3-position of the benzaldehyde create a distinct electronic and steric environment. The high electronegativity of the fluorine atom can influence the reactivity of the adjacent aldehyde group and the overall metabolic stability of derivatives. The pyridine ring, a basic heterocycle, introduces a potential site for salt formation and hydrogen bonding, which can be crucial for modulating the pharmacokinetic properties of drug candidates.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1214370-63-4 | [1][2] |
| Molecular Formula | C₁₂H₈FNO | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) | Inferred from general chemical principles |
| pKa | Data not available; the pyridinyl nitrogen is basic | N/A |
Synthesis and Mechanistic Considerations
The most logical and industrially scalable approach for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its reliability in forming carbon-carbon bonds between aryl halides and organoboron compounds.
The strategic selection of starting materials is critical. The synthesis would likely involve the coupling of a commercially available boronic acid or ester with a suitable aryl halide. In this case, two primary retrosynthetic pathways are plausible:
-
Pathway A: Coupling of 4-pyridineboronic acid with 3-bromo-4-fluorobenzaldehyde.
-
Pathway B: Coupling of (4-fluoro-3-formylphenyl)boronic acid with 4-bromopyridine or 4-chloropyridine.
Pathway A is often preferred due to the wider availability and lower cost of 4-pyridineboronic acid.
Diagram 1: Proposed Suzuki-Miyaura Coupling Workflow
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (1.0 eq.), 4-pyridineboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, for example, a 2:1:1 ratio of toluene, ethanol, and 2M aqueous sodium carbonate solution. The use of a phase-transfer catalyst may be beneficial in some cases.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.1 ppm.- Aromatic protons on the benzaldehyde ring will appear as multiplets, likely in the δ 7.5-8.2 ppm region, showing coupling to each other and to the fluorine atom.- Pyridine protons will appear as two sets of doublets in the δ 7.4-8.8 ppm region. |
| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) around δ 190-195 ppm.- Aromatic carbons will appear in the δ 115-165 ppm region. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).[3] |
| IR Spectroscopy | - A strong, sharp C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹.[4]- Aromatic C=C stretching bands between 1400-1600 cm⁻¹.- C-F stretching band, typically in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 201.06. |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-3-(pyridin-4-yl)benzoic acid, using common oxidizing agents like potassium permanganate or Jones reagent.[5]
-
Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol, (4-fluoro-3-(pyridin-4-yl)phenyl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[5]
-
Reductive Amination: This is a key reaction for introducing nitrogen-containing functional groups. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.
-
Wittig Reaction: The aldehyde can undergo olefination reactions with phosphorus ylides to form alkenes.
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex structures.
The pyridine moiety can be protonated in acidic conditions, potentially influencing the reactivity of the molecule and its solubility.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research, most notably in drug discovery.
-
Pharmaceutical Intermediates: It is listed as an intermediate for antipsychotic medications.[2] The incorporation of a fluorinated pyridinyl scaffold is a common strategy in modern medicinal chemistry to enhance drug-like properties.
-
Kinase Inhibitors: The pyridinyl benzaldehyde core is a feature in some kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase active site.
-
Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The specific electronic properties of this molecule could be exploited in the development of novel organic materials.
Diagram 2: Role in Drug Discovery Workflow
Caption: Role as a building block in drug discovery.
Safety, Handling, and Storage
-
Hazards: Assumed to be a flammable solid and may cause skin, eye, and respiratory irritation.[6][7][8] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Stability: The compound is expected to be stable under recommended storage conditions.[6]
Conclusion
This compound is a strategically important chemical intermediate with significant potential in pharmaceutical and materials science research. Its synthesis via Suzuki-Miyaura coupling is a robust and scalable method. The presence of the aldehyde, fluorine, and pyridine functionalities provides a versatile platform for the generation of diverse and complex molecules. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. As research in medicinal chemistry continues to advance, the utility of such well-designed building blocks will undoubtedly grow.
References
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- Manchester Organics. 4-Fluoro-3-(4-pyridyl)benzaldehyde.
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- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2009).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Benchchem. 4-Fluoro-3-(pyridin-3-yl)benzaldehyde.
- PubChem. 3-Fluoro-4-(6-methylpyridin-3-yl)benzaldehyde.
- NIST. Benzaldehyde, 4-fluoro-.
- Fisher Scientific. (2009).
- ChemicalBook. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum.
- PubChem. 4-(5-Fluoro-4-methylpyridin-3-yl)benzaldehyde.
- Sihauli Chemicals Priv
- ChemicalBook. 4-Fluoro-3-phenoxybenzaldehyde manufacturers and suppliers.
- Home Sunshine Pharma. 4-Fluorobenzaldehyde CAS 459-57-4.
- PubChem. 4-Fluoro-3-(4-methyl-3-pyridinyl)benzaldehyde.
- TCI Chemicals. 4-Fluoro-3-phenoxybenzaldehyde.
- BLDpharm. 4-(Pyridin-4-yl)benzaldehyde.
- PubChem. 3-(Pyridin-4-yl)benzaldehyde.
- University of Ottawa NMR Facility Blog. (2007).
- Doc Brown's Chemistry. (2025). Infrared spectrum of benzaldehyde.
- ResearchGate. (2013).
- PubChem. 4-Fluoro-3-(5-methoxy-3-pyridinyl)benzaldehyde.
- ChemicalBook. 4-(PYRIDIN-3-YL)BENZALDEHYDE Property.
- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
- PubChem. 4-Fluoro-3-phenoxybenzaldehyde.
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Sigma-Aldrich. 4-Fluoro-3-nitrobenzaldehyde 97 42564-51-2. [Link]
- Sigma-Aldrich. 4-(pyridin-3-yl)benzaldehyde.
- Thieme. (n.d.). 12 Examples of IR-Spectra.
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-FLUORO-3-HYDROXYBENZOIC ACID.
- Apollo Scientific. 4-Fluoro-3-nitrobenzaldehyde.
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- NIST. Benzaldehyde, 4-fluoro-.
- ChemicalBook. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum.
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An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 4-Fluoro-3-(pyridin-4-yl)benzaldehyde (CAS No. 1214370-63-4). As experimental spectra for this specific molecule are not publicly available, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule into its constituent parts—a 4-fluorobenzaldehyde moiety and a 4-substituted pyridine ring—and analyzing the expected electronic and structural influences, we present a detailed forecast of its spectral characteristics. This guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.
Introduction
This compound is a biaryl compound of interest in medicinal chemistry and materials science due to the combined properties of its fluorinated benzaldehyde and pyridine components. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine ring offers a site for hydrogen bonding and potential coordination with metal centers. Accurate characterization of this molecule is paramount for its application in drug design and development. In the absence of empirical data, a thorough understanding of its predicted spectroscopic profile is essential for researchers synthesizing or working with this compound.
This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in the analysis of substituent effects on aromatic systems and comparison with the known spectral data of analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the benzaldehyde and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the aldehyde group and the fluorine atom, as well as the anisotropic effects of the adjacent aromatic ring.
Predicted Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aldehyde-H | 9.9 - 10.1 | s | - |
| H-2 | 8.2 - 8.4 | d | J ≈ 2.5 (⁴J H-F) |
| H-5 | 7.8 - 8.0 | dd | J ≈ 8.5, 2.0 (³J H-H, ⁴J H-H) |
| H-6 | 7.2 - 7.4 | t | J ≈ 8.5 (³J H-H) |
| H-2', H-6' | 8.7 - 8.9 | d | J ≈ 6.0 (³J H-H) |
| H-3', H-5' | 7.5 - 7.7 | d | J ≈ 6.0 (³J H-H) |
Causality behind Predictions:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and will appear as a singlet in the downfield region of the spectrum.
-
Benzaldehyde Ring Protons:
-
H-2: This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will likely appear as a doublet due to a small four-bond coupling to the fluorine atom (⁴J H-F).
-
H-5: This proton is meta to the aldehyde group and will be influenced by both the fluorine and pyridine substituents. It is expected to appear as a doublet of doublets due to coupling with H-6 (³J H-H) and a smaller coupling to H-2 (⁴J H-H).
-
H-6: This proton is ortho to the fluorine atom and will be shifted upfield relative to the other benzaldehyde protons. It will likely appear as a triplet due to coupling with H-5 and the fluorine atom.
-
-
Pyridine Ring Protons:
-
H-2', H-6': These protons are adjacent to the nitrogen atom in the pyridine ring, resulting in significant deshielding and a downfield chemical shift. They will appear as a doublet due to coupling with the adjacent protons (H-3' and H-5').
-
H-3', H-5': These protons are further from the nitrogen and will appear at a more upfield position compared to H-2' and H-6'. They will also appear as a doublet.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms will be influenced by the electronegativity of the substituents (fluorine, nitrogen, and the carbonyl group) and the resonance effects within the aromatic systems.
Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 190 - 192 |
| C-1 | 133 - 135 |
| C-2 | 130 - 132 |
| C-3 | 138 - 140 |
| C-4 | 163 - 165 (d, ¹J C-F ≈ 250 Hz) |
| C-5 | 128 - 130 |
| C-6 | 116 - 118 (d, ²J C-F ≈ 22 Hz) |
| C-1' | 145 - 147 |
| C-2', C-6' | 150 - 152 |
| C-3', C-5' | 121 - 123 |
Causality behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Benzaldehyde Ring Carbons:
-
C-4: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J C-F) and will be shifted downfield.
-
C-6: The carbon ortho to the fluorine will exhibit a smaller two-bond coupling constant (²J C-F).
-
C-3: The carbon attached to the pyridine ring will be deshielded.
-
-
Pyridine Ring Carbons:
-
C-2', C-6': The carbons adjacent to the nitrogen atom will be the most deshielded carbons of the pyridine ring.
-
C-3', C-5': These carbons will be more shielded compared to C-2' and C-6'.
-
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted Major IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2850 - 2750 | Aldehyde C-H stretch | Weak |
| 1710 - 1690 | C=O stretch (aldehyde) | Strong |
| 1600 - 1580 | C=C stretch (aromatic ring) | Medium |
| 1550 - 1530 | C=N stretch (pyridine ring) | Medium |
| 1250 - 1200 | C-F stretch | Strong |
Causality behind Predictions:
The IR spectrum is a sum of the characteristic vibrations of its components. The most prominent peaks will be the strong carbonyl stretch of the aldehyde and the strong C-F stretch. The aromatic C-H and C=C stretching vibrations will also be present, along with the characteristic vibrations of the pyridine ring.[1][2][3]
Predicted Mass Spectrum
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for such compounds.
Predicted Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 201, corresponding to the molecular formula C₁₂H₈FNO. This peak should be relatively intense due to the stability of the aromatic system.
-
Major Fragments:
-
m/z = 200 ([M-H]⁺): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes.
-
m/z = 172 ([M-CHO]⁺): Loss of the formyl radical (CHO) is another characteristic fragmentation of benzaldehydes.
-
m/z = 95 ([C₆H₄F]⁺): Cleavage of the bond between the two aromatic rings could lead to a fluorophenyl cation.
-
m/z = 78 ([C₅H₄N]⁺): A fragment corresponding to the pyridine ring.
-
Causality behind Predictions:
The fragmentation of this compound will be driven by the stability of the resulting cations. The aromatic nature of both rings will favor the retention of charge on fragments containing these moieties. The cleavage of the relatively weaker bonds, such as the C-C bond between the rings and the C-H and C-C bonds of the aldehyde group, will be the predominant fragmentation pathways.[4]
Experimental Protocols
While this guide provides predicted data, empirical verification is crucial. The following are generalized protocols for acquiring the spectroscopic data.
6.1 NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: COSY and HSQC experiments can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
6.2 IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: If the sample is a solid, a small amount can be placed directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
6.3 Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. These predictions are based on fundamental spectroscopic principles and the analysis of structurally related compounds. While this guide serves as a valuable resource for the initial identification and characterization of the target molecule, it is imperative that these predictions are confirmed through empirical data acquisition. The provided experimental protocols offer a starting point for researchers to obtain and validate the spectroscopic data for this and similar novel compounds.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-4-yl)benzaldehyde. Retrieved from [Link]
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Buchwald, S. L., et al. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]
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(n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
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R&D Chemicals. (n.d.). 3-Pyridin-4-yl-benzaldehyde. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
- Szafran, M., & Dega-Szafran, Z. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 9, 737-741.
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ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(pyridin-3-yl)benzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
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Labcompare. (n.d.). 4-(Pyridin-3-yl)benzaldehyde from Aladdin Scientific Corporation. Retrieved from [Link]
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-
NIST. (n.d.). Benzaldehyde, 3,4-dihydroxy-. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]
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A Technical Guide to the Solubility of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-(pyridin-4-yl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, present a systematic approach to solvent selection, and provide detailed experimental protocols for accurate solubility measurement. Furthermore, we will explore modern computational approaches for solubility prediction.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar characteristics. A fundamental principle in predicting solubility is the concept of "like dissolves like," which suggests that a solute will dissolve best in a solvent with similar polarity.[3]
Key Structural Features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.
-
Fluorine Atom: The highly electronegative fluorine atom can participate in dipole-dipole interactions and weak hydrogen bonding.
-
Benzaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor.
-
Aromatic Rings: The two aromatic rings (benzene and pyridine) are largely non-polar and will favor interactions with non-polar solvents.
A qualitative prediction of solubility can be made by considering the balance of these features. Solvents that can engage in hydrogen bonding and have a moderate to high polarity are likely to be effective at dissolving this compound.
A Systematic Approach to Solvent Selection
A systematic approach to solvent selection is crucial for efficiency and accuracy. This can be conceptualized as a tiered screening process, starting with qualitative assessments and progressing to quantitative measurements.
Caption: A workflow for systematic solvent selection.
Experimental Determination of Solubility
Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for this purpose.
Materials and Equipment
-
This compound (CAS: 1214370-63-4)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Protocol for Solubility Measurement
This protocol is based on the equilibrium solubility method, a widely accepted technique for determining the saturation concentration of a compound in a solvent.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original solubility of this compound in the test solvent, taking into account the dilution factor.
-
Self-Validating System and Causality
-
Why excess solid? To ensure that the solution is truly saturated and at equilibrium.
-
Why constant temperature? Solubility is temperature-dependent; maintaining a constant temperature is essential for reproducible results.
-
Why filtration? To remove any suspended solid particles that would otherwise lead to an erroneously high solubility value.
-
Why a calibration curve? To establish a linear relationship between the analytical response (peak area) and concentration, allowing for accurate quantification.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyridine nitrogen and the aldehyde oxygen. |
| Aprotic Polar | DMSO, DMF | High to Moderate | High polarity and ability to engage in dipole-dipole interactions. |
| Ethers | THF, Dioxane | Moderate | Can act as hydrogen bond acceptors but are less polar than aprotic polar solvents. |
| Ketones | Acetone | Moderate | Polar and can act as a hydrogen bond acceptor. |
| Halogenated | Dichloromethane | Moderate to Low | Intermediate polarity. |
| Aromatic | Toluene | Low | Primarily non-polar, but pi-pi stacking interactions with the aromatic rings of the solute can contribute to some solubility. |
| Aliphatic | Hexane, Heptane | Very Low | Non-polar and unable to effectively solvate the polar functional groups of the molecule. |
Modern Approaches: In Silico Solubility Prediction
In recent years, machine learning and computational chemistry have emerged as powerful tools for predicting the solubility of organic compounds.[4][5][6][7] These methods utilize quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimentally determined solubility data.
Caption: A simplified workflow for in silico solubility prediction.
While these models can provide rapid estimations of solubility, it is crucial to note that their accuracy is dependent on the quality and diversity of the training data.[5] Therefore, computational predictions should be used as a guide for solvent selection and should ideally be validated by experimental data.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by its molecular structure. A systematic approach, combining theoretical predictions with rigorous experimental determination, is essential for obtaining reliable solubility data. This guide provides a framework for researchers to understand, predict, and measure the solubility of this important pharmaceutical intermediate, thereby facilitating its use in synthetic and formulation applications.
References
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- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.
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A Comprehensive Technical Guide to the Chemical Stability and Storage of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. By understanding the inherent chemical properties and potential degradation pathways of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes.
Molecular Structure and Inherent Reactivity
This compound is a trifunctional molecule, and its stability is dictated by the interplay of its constituent parts: a benzaldehyde group, a fluorinated aromatic ring, and a pyridine ring.
-
Benzaldehyde Group (-CHO): The aldehyde functional group is the most reactive site, prone to oxidation, especially in the presence of air (oxygen), to form the corresponding benzoic acid derivative.[1] This process can be accelerated by light and trace metal impurities. Aldehydes can also undergo self-condensation reactions, although this is less common for aromatic aldehydes.
-
Pyridine Ring: The pyridine moiety imparts a basic character to the molecule, making it susceptible to reactions with strong acids to form pyridinium salts.[2] The nitrogen atom's lone pair of electrons also makes the ring electron-deficient, which can influence the reactivity of the adjacent benzene ring.[3] The pyridine scaffold is a common pharmacophore that can enhance the biochemical potency and metabolic stability of a drug molecule.[4]
-
Fluorinated Benzene Ring: The fluorine atom is a strongly electron-withdrawing group. Its presence on the benzene ring can influence the reactivity of the aldehyde group and the overall electron distribution of the molecule.
Based on these features, the primary stability concerns for this compound are oxidation of the aldehyde and reactions involving the pyridine nitrogen.
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing effective storage and handling protocols. Two primary pathways are of concern:
Oxidation to Carboxylic Acid
The most significant degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This is a common reaction for benzaldehydes and can be initiated by atmospheric oxygen.
This oxidation can lead to the formation of 4-Fluoro-3-(pyridin-4-yl)benzoic acid, an impurity that can significantly impact the outcome of subsequent synthetic steps.
Acid-Base Reactions
The basic nature of the pyridine ring means that in the presence of acidic contaminants, it can be protonated to form a pyridinium salt. While this is not a degradation of the core structure, it alters the compound's physical and chemical properties.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above, the following storage and handling procedures are recommended. These protocols are designed to create a self-validating system that preserves the integrity of the compound.
Optimal Storage Conditions
The primary goals of proper storage are to exclude oxygen, light, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Prevents oxidation of the aldehyde group by excluding atmospheric oxygen. |
| Light | Protect from light by using amber glass vials or storing in the dark. | Light can catalyze the oxidation of benzaldehydes.[6] |
| Container | Use a tightly sealed container to prevent moisture ingress.[7] | Moisture can facilitate certain degradation reactions. |
Handling Procedures for Air-Sensitive Aldehydes
Given the sensitivity of the aldehyde group to air, proper handling techniques are essential. The use of a glovebox or Schlenk line is ideal. For laboratories not equipped with this specialized equipment, the following syringe-based transfer method can be employed.
Experimental Workflow: Inert Atmosphere Transfer
Step-by-Step Methodology:
-
Preparation: The reagent bottle should be equipped with a septum.[8][9][10] Pierce the septum with a needle connected to a source of inert gas (argon or nitrogen). A second needle is inserted to act as a vent.
-
Inerting: Gently flush the bottle with the inert gas for a few minutes to displace any air.
-
Transfer: Remove the vent needle. If the compound is a solid, it is best handled in a glovebox. If it is a liquid, a gas-tight syringe can be used to withdraw the desired amount.
-
Dispensing: The compound is then quickly transferred to the reaction vessel, which should also be under an inert atmosphere.
Incompatible Materials
To prevent unwanted reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Will readily oxidize the aldehyde group.[11]
-
Strong Bases: Can potentially catalyze aldol condensation or other side reactions.[11]
-
Strong Reducing Agents: Will reduce the aldehyde to an alcohol.[11]
-
Strong Acids: Will react with the pyridine nitrogen.
Summary of Key Stability and Storage Parameters
| Property | Value/Recommendation | Source |
| Appearance | Light orange to yellow to green powder/crystal | |
| Storage Temperature | Cool, dark place (<15°C recommended) | |
| Storage Conditions | Store under inert gas, protect from air and light | [5] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | [11][12] |
Conclusion
The chemical stability of this compound is primarily influenced by its aldehyde and pyridine functionalities. Oxidation of the aldehyde to a carboxylic acid is the main degradation pathway. By implementing stringent storage and handling protocols that exclude air, light, and moisture, the integrity of this valuable synthetic intermediate can be preserved. Adherence to these guidelines will ensure the reliability and success of research and development endeavors that utilize this compound.
References
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S D Fine-Chem Limited. (n.d.). 4-FLUOROBENZALDEHYDE GHS Safety Data Sheet. Retrieved from [Link]
-
Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]
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Frank, S., Dunkel, A., & Schieberle, P. (2020). Model studies on benzene formation from benzaldehyde. European Food Research and Technology, 246, 1557-1566. [Link]
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Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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Zellner, G., et al. (1994). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 60(8), 2465-2469. [Link]
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Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]
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Phale, P. S., et al. (2018). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 9, 1261. [Link]
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Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15899-15922. [Link]
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ResearchGate. (2025). The Stability of Pyridine Nucleotides. Retrieved from [Link]
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Al-Hamza, A. M. (2025). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Journal of Hazardous Materials, 133(1-3), 193-199. [Link]
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PubChem. (n.d.). 3-Fluoro-4-(6-methylpyridin-3-yl)benzaldehyde. Retrieved from [Link]
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The Strategic Role of Fluorination in Modulating the Physicochemical and Pharmacokinetic Profile of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide delves into the multifaceted role of the fluorine substituent in 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a key heterocyclic building block. We will dissect the profound influence of the C4-fluorine atom on the molecule's electronic properties, metabolic stability, lipophilicity, and potential target interactions. By grounding our analysis in established principles of physical organic and medicinal chemistry, this paper serves as a technical resource for researchers and drug development professionals aiming to leverage fluorinated scaffolds for creating optimized therapeutic agents. We will explore the causal reasoning behind fluorination as a design choice, provide predictive insights into its impact on biological activity, and detail the experimental protocols necessary for its synthesis and characterization.
Introduction: Why Fluorine is the Medicinal Chemist's "Magic Bullet"
Fluorine is unique among the elements in the context of drug design. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to serve as a bioisostere.[2][3] This combination of properties enables fluorine to exert powerful effects on a molecule's biological profile without dramatically increasing its size.[3]
The strategic placement of fluorine can:
-
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]
-
Modulate Physicochemical Properties: Fluorination can alter a molecule's acidity/basicity (pKa), lipophilicity (LogP), and conformational preferences, which in turn affects solubility, membrane permeability, and bioavailability.[6][7]
-
Increase Binding Affinity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with protein targets, including hydrogen bonds (where fluorine acts as an acceptor), halogen bonds, and dipole-dipole interactions, thereby enhancing potency and selectivity.[2][6]
This compound is a prototypical example of a fluorinated building block, combining a reactive aldehyde functional group with a bi-aryl system common in many therapeutic classes, particularly kinase inhibitors. The fluorine at the C4 position is not a random substitution; it is a deliberate design choice intended to bestow specific, advantageous properties upon the molecular scaffold.
The Physicochemical Impact of the C4-Fluorine Substituent
The introduction of a single fluorine atom onto the benzaldehyde ring fundamentally alters the molecule's electronic and physical nature. These changes are the primary drivers of its enhanced potential as a pharmaceutical intermediate.
Electronic Effects: Induction and Resonance
Fluorine's extreme electronegativity creates a strong dipole in the C-F bond, pulling electron density away from the aromatic ring through a powerful inductive (-I) effect.[8] This has several critical consequences:
-
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms.[6][8] In this molecule, it subtly influences the electron density of the entire phenyl ring and, to a lesser extent, the pyridinyl moiety.
-
Altered Reactivity: The aldehyde group's electrophilicity is increased, potentially affecting its reactivity in subsequent synthetic steps or its interactions with biological nucleophiles.
-
Enhanced Binding Interactions: The C-F bond dipole can engage in favorable orthogonal multipolar interactions with amide bonds in a protein backbone, contributing to binding affinity. Furthermore, the polarized fluorine atom can act as a weak hydrogen bond acceptor.[9]
Metabolic Blocking: A Shield Against Oxidation
Aromatic rings are often susceptible to metabolic hydroxylation, a process that facilitates drug clearance and can sometimes lead to the formation of reactive metabolites.[4] The C4 position of the benzaldehyde ring is a prime target for such enzymatic attack.
By replacing a hydrogen atom with fluorine, this metabolic "soft spot" is effectively blocked. The strength of the C-F bond makes it highly resistant to cleavage by CYP enzymes, which are responsible for the majority of phase I drug metabolism.[4][5] This strategic fluorination is a key tactic to increase a drug candidate's half-life and systemic exposure.[6]
Table 1: Comparison of Key Physicochemical Properties
| Property | Hydrogen (H) | Fluorine (F) | Rationale for Impact on Activity |
|---|---|---|---|
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; allows F to act as a H bioisostere.[2] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Induces strong dipole, altering local electronics and enabling unique non-covalent interactions.[2] |
| C-X Bond Energy (in Benzene) | ~103 kcal/mol | ~123 kcal/mol | Dramatically increases resistance to metabolic oxidation at the site of substitution.[3] |
| Lipophilicity Contribution (π) | +0.00 | +0.14 | Increases overall lipophilicity, often improving membrane permeability and cell uptake.[8] |
Lipophilicity and Membrane Permeability
Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Substituting hydrogen with fluorine typically increases a molecule's lipophilicity.[10] This enhancement can lead to improved passage through cellular membranes, which is essential for reaching intracellular targets.[7][10] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
Synthesis and Characterization
While numerous vendors supply this compound (CAS No. 1214370-63-4), understanding its synthesis is crucial for developing derivatives.[11] A common and effective method for its preparation is the Suzuki cross-coupling reaction.
Plausible Synthetic Workflow: Suzuki Coupling
The synthesis involves coupling a boronic acid or ester derivative of pyridine with a halogenated fluorobenzaldehyde.
Caption: Plausible Suzuki coupling workflow for synthesis.
Experimental Protocol: Spectroscopic Characterization
To confirm the identity and purity of synthesized this compound, a suite of spectroscopic analyses is required.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [12]
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Acquire a standard proton spectrum. Expected signals would include distinct aromatic protons for both the benzaldehyde and pyridine rings, as well as a singlet for the aldehyde proton (~9-10 ppm). J-coupling between the fluorine and adjacent protons should be observable.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the C-F bond.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.
-
Predictive Analysis: The Role of Fluorine in Biological Activity
While specific biological activity data for this compound is not extensively published, its structural motifs are prevalent in active pharmaceutical ingredients. We can, therefore, build a strong hypothesis about the role of fluorine in its potential activity, particularly as an enzyme inhibitor.[13]
Hypothetical Target Engagement: Kinase Inhibition
The pyridinyl-phenyl scaffold is a classic "hinge-binding" motif found in many ATP-competitive kinase inhibitors. In this context, the fluorine atom can play a pivotal role in enhancing binding affinity and selectivity.
Caption: Hypothetical binding mode in a kinase active site.
Causality in Binding:
-
Enhanced Hydrophobic Interactions: The fluorinated phenyl ring exhibits increased lipophilicity, allowing it to fit snugly into a hydrophobic pocket within the kinase active site. The fluorine atom itself can lead the group deep into such a pocket, increasing potency.[10]
-
Metabolic Resistance: By blocking a potential site of metabolism, the fluorine ensures the inhibitor maintains its structural integrity for longer, leading to a more durable therapeutic effect.[14]
-
Selectivity: The unique electronic and steric profile of fluorine can introduce subtle conformational preferences in the ligand, allowing it to bind more selectively to the target kinase over other structurally similar off-target kinases, thereby reducing side effects.[4]
Conclusion
The fluorine atom in this compound is far more than a simple substitution. It is a strategic design element that imparts a host of beneficial properties crucial for drug development. Through a combination of metabolic blocking, modulation of electronics, and enhancement of lipophilicity, the C4-fluorine transforms the parent scaffold into a highly valuable intermediate. It provides a robust shield against metabolic degradation, fine-tunes the molecule's electronic character to foster stronger and more selective interactions with biological targets, and improves its ability to cross cellular membranes. Understanding these fundamental roles allows medicinal chemists to rationally design and synthesize next-generation therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
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An In-Depth Technical Guide to the Synthesis and Application of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde: A Key Intermediate in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a pivotal intermediate in contemporary medicinal chemistry. The document delves into the compound's strategic importance, tracing its history through its synthetic evolution rather than a singular discovery event. We present a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a mechanistic breakdown of the catalytic cycle. Furthermore, this guide explores the compound's critical applications as a foundational building block for various therapeutic agents, particularly in the development of novel antipsychotics and kinase inhibitors. This paper is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this high-value chemical entity.
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
In the landscape of pharmaceutical design, the selection of molecular building blocks is paramount to achieving desired therapeutic outcomes.[1] The structure of this compound incorporates three distinct, high-value motifs: a benzaldehyde, a pyridine ring, and a fluorine atom.
-
Fluorine in Medicinal Chemistry: The strategic incorporation of fluorine is a well-established strategy to enhance a drug candidate's profile.[2] It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity, thereby optimizing pharmacokinetic properties.[1][2]
-
The Pyridine Moiety: As a bioisostere of a phenyl ring, the pyridine group introduces a nitrogen atom that can act as a hydrogen bond acceptor, improving solubility and target engagement. This heterocycle is a ubiquitous feature in a vast array of biologically active compounds, including immunomodulating agents and antiviral therapies.[3][4]
-
The Benzaldehyde Functional Group: The aldehyde group is a versatile chemical handle, readily participating in a wide range of chemical transformations such as reductive amination, Wittig reactions, and condensations, making it an ideal anchor point for constructing more complex molecular architectures.[5]
The convergence of these three features in a single molecule makes this compound a powerful and sought-after intermediate for accessing novel chemical matter in drug discovery programs.
Compound Profile: this compound
A clear definition of the subject compound is essential for technical discourse. The key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 1214370-63-4 | [6][7] |
| Molecular Formula | C₁₂H₈FNO | [6] |
| Molecular Weight | 201.20 g/mol | [6] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Primary Application | Pharmaceutical Intermediate, Research Chemical | [5][7] |
Historical Context and Emergence
The "discovery" of this compound is not marked by a singular seminal publication but rather by its gradual emergence in patent literature and chemical catalogs as a key building block. Its history is intrinsically linked to the development of synthetic methodologies that enable its efficient construction, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] The compound's value was recognized as drug discovery programs increasingly targeted complex biaryl structures, such as those found in modern kinase inhibitors and CNS-acting agents.[10][11] It is a prime example of a "reagent by design," created to fulfill a specific need for a versatile, functionalized biaryl intermediate in pharmaceutical synthesis.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and industrially scalable approach to synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This strategy involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
Two primary retrosynthetic disconnections are possible:
-
Route A: Coupling of 3-Bromo-4-fluorobenzaldehyde with Pyridine-4-boronic acid .
-
Route B: Coupling of 4-Fluoro-3-formylphenylboronic acid with a 4-halopyridine (e.g., 4-bromopyridine).
Route A is generally preferred due to the commercial availability and straightforward synthesis of the starting materials. 3-Bromo-4-fluorobenzaldehyde can be prepared via the direct bromination of 4-fluorobenzaldehyde, and pyridine-4-boronic acid is a common reagent.[12]
Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.
Synthesis Protocol: A Validated Approach via Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established methodologies for Suzuki-Miyaura couplings involving heteroaryl compounds.[8][13]
Synthesis of Precursor: 3-Bromo-4-fluorobenzaldehyde
The precursor, 3-bromo-4-fluorobenzaldehyde, can be synthesized by the bromination of 4-fluorobenzaldehyde in oleum, a process detailed in patent literature.[12] This reaction typically proceeds with good yield and provides the necessary aryl bromide for the subsequent coupling step.
Detailed Protocol for Suzuki-Miyaura Coupling
Reaction Scheme: (3-Bromo-4-fluorobenzaldehyde) + (Pyridine-4-boronic acid) --[Pd(dppf)Cl₂, Base]--> this compound
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-4-fluorobenzaldehyde | 203.00 | 10.0 | 1.0 |
| Pyridine-4-boronic acid | 122.92 | 12.0 | 1.2 |
| Pd(dppf)Cl₂ | 731.70 | 0.20 | 0.02 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 30.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
| Water | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-4-fluorobenzaldehyde (10.0 mmol, 2.03 g), Pyridine-4-boronic acid (12.0 mmol, 1.48 g), and Pd(dppf)Cl₂ (0.20 mmol, 146 mg).
-
Solvent and Base Addition: Add Sodium Carbonate (30.0 mmol, 3.18 g). Evacuate and backfill the flask with nitrogen three times. Add 1,4-dioxane (80 mL) and water (20 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Outcome: The procedure should yield this compound as an off-white to yellow solid with a typical yield of 75-90%.
Mechanistic Insight: The Palladium Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-fluorobenzaldehyde to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its pyridine group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.
Structural Characterization and Quality Control
Confirmation of the final product's identity and purity is achieved using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹⁹F NMR spectrum will show a characteristic singlet for the fluorine atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Expected ¹H NMR signals (in CDCl₃, 400 MHz):
| Chemical Shift (δ) | Multiplicity | Protons Assigned |
| ~10.0 ppm | Singlet (s) | Aldehyde proton (-CHO) |
| ~8.7 ppm | Doublet (d) | Pyridine protons ortho to Nitrogen |
| ~8.0-8.2 ppm | Multiplet (m) | Benzaldehyde protons |
| ~7.3-7.5 ppm | Multiplet (m) | Pyridine protons meta to Nitrogen and Benzaldehyde proton |
Applications in Medicinal Chemistry and Drug Development
This compound is not a therapeutic agent itself but a crucial precursor for compounds in various stages of drug development.
-
Antipsychotic Agents: The compound is categorized as an intermediate for antipsychotics, where the biaryl scaffold can interact with key receptors in the central nervous system.[7]
-
Kinase Inhibitors: The pyridine and fluorophenyl moieties are common features in ATP-competitive kinase inhibitors. For example, the pyridin-4-yl group is present in potent PI3K/mTOR dual inhibitors developed for the treatment of acute myeloid leukemia (AML).[10]
-
mGlu4 Modulators: The core structure is valuable for synthesizing positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a target for treating Parkinson's disease.[11]
-
Immunomodulators: The pyridine derivative framework is central to the design of S1P1/EDG1 receptor agonists, which have applications as immunomodulating agents for autoimmune diseases like multiple sclerosis.[3]
Conclusion
This compound stands as a testament to the enabling power of modern synthetic chemistry. While it lacks a dramatic discovery story, its history is written in the successful drug discovery campaigns it has facilitated. Its rational design, combining fluorine, a pyridine ring, and a reactive aldehyde handle, provides a versatile platform for chemical exploration. The robust and scalable Suzuki-Miyaura coupling synthesis ensures its accessibility to the research community. As the demand for sophisticated, highly functionalized heterocyclic compounds continues to grow, the importance of intermediates like this compound in shaping the future of medicine will only increase.
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Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed. (URL: [Link])
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])
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Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed. (URL: [Link])
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A Technical Guide to High-Purity 4-Fluoro-3-(pyridin-4-yl)benzaldehyde for Pharmaceutical Research and Development
Introduction: A Key Building Block in Modern Drug Discovery
4-Fluoro-3-(pyridin-4-yl)benzaldehyde, with CAS Number 1214370-63-4, is a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a fluorinated benzaldehyde scaffold coupled with a pyridine ring, renders it a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1][2][3] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyridine moiety offers a site for hydrogen bonding and can improve solubility, making this compound a desirable building block in medicinal chemistry.[4][5] This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of high-purity this compound for researchers, scientists, and drug development professionals.
Commercial Availability of High-Purity this compound
A reliable supply of high-purity starting materials is paramount for reproducible and successful research outcomes. This compound is available from a number of commercial suppliers, catering to a range of research and development needs from laboratory-scale to bulk quantities. The purity of the commercially available compound is typically high, often exceeding 97%, which is suitable for most synthetic applications.
Below is a comparative table of prominent suppliers offering this compound:
| Supplier | CAS Number | Purity | Available Quantities |
| Manchester Organics | 1214370-63-4 | Inquire | Inquire |
| Hangzhou Zhongqi Chem Co., Ltd. (via Echemi) | 1214370-63-4 | Industrial Grade, Pharma Grade | Inquire |
| Chem-Impex | 127406-55-7 (for 4-(Pyridin-3-yl)benzaldehyde) | ≥ 99% (HPLC) | Gram to Kilogram |
| ChemScene | 87626-41-3 (for 4-(Pyridin-3-yloxy)benzaldehyde) | ≥97% | Milligram to Gram |
Note: Purity levels and available quantities are subject to change and should be confirmed with the respective suppliers.
Synthesis and Purification: The Suzuki-Miyaura Coupling Approach
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organohalide. In this case, 4-pyridineboronic acid is coupled with a suitable 3-halo-4-fluorobenzaldehyde derivative.
A representative synthetic workflow is depicted in the following diagram:
Detailed Experimental Protocol for Synthesis:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (2.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a specified time (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the high-purity this compound.
Analytical Quality Control for High-Purity Verification
Ensuring the purity and structural integrity of this compound is critical for its application in drug discovery. A combination of analytical techniques should be employed for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the compound. A reverse-phase HPLC method is typically employed.
A representative HPLC method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | A time-dependent gradient from, for example, 95% A to 100% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should yield a sharp, symmetrical peak for the main compound, with any impurities being well-resolved.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the chemical structure of the molecule. The spectrum should be consistent with the expected proton signals and their coupling patterns.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.7 | d | 2H | Protons on the pyridine ring ortho to Nitrogen |
| ~7.8-7.9 | m | 2H | Protons on the benzaldehyde ring |
| ~7.4 | d | 2H | Protons on the pyridine ring meta to Nitrogen |
| ~7.2 | t | 1H | Proton on the benzaldehyde ring |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₂H₈FNO), the expected monoisotopic mass is approximately 201.06 g/mol . Electrospray ionization (ESI) is a common technique for this analysis.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is a key component in the design and synthesis of various kinase inhibitors.[11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[12][13] The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the fluorinated phenyl ring can occupy a hydrophobic pocket in the kinase active site.
The aldehyde functionality of this molecule serves as a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to optimize potency, selectivity, and pharmacokinetic properties.[14]
The following diagram illustrates a simplified signaling pathway involving a protein kinase that could be targeted by inhibitors derived from this compound:
Numerous patents describe the use of substituted pyridinyl benzaldehydes in the development of kinase inhibitors, highlighting the importance of this structural motif in modern drug discovery.[11][15][16]
Conclusion
High-purity this compound is a readily available and highly valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis via the Suzuki-Miyaura coupling and the versatility of its aldehyde functional group make it an attractive starting material for medicinal chemists. The rigorous application of analytical quality control methods ensures the reliability and reproducibility of experimental results. As the quest for more potent and selective kinase inhibitors continues, the demand for this and structurally related compounds is expected to grow, further solidifying its role in the advancement of pharmaceutical research and development.
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An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with 4-Fluoro-3-(pyridin-4-yl)benzaldehyde can be inferred from its structural components.
-
Aromatic Aldehyde Moiety: Aldehydes are a class of organic compounds that can be combustible and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Aromatic aldehydes are generally less volatile than their aliphatic counterparts, but their vapors can still be hazardous if inhaled in significant quantities.[1]
-
Pyridine Moiety: The presence of the pyridine ring introduces the potential for hazards associated with heterocyclic amines. Pyridine and its derivatives are known to be irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[3]
-
Organofluorine Moiety: The carbon-fluorine bond is strong, which can impart metabolic stability. However, combustion or thermal decomposition of organofluorine compounds can release highly toxic and corrosive hydrogen fluoride gas.[4]
Based on analogous compounds like 4-fluorobenzaldehyde, the following hazard classifications are anticipated:
-
Flammability: Likely a combustible liquid. Vapors may form flammable mixtures with air.[1][4]
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
Physical and Chemical Properties (Predicted)
| Property | Predicted Value/Information | Rationale/Source |
| CAS Number | 1214370-63-4 | Echemi[5] |
| Molecular Formula | C₁₂H₈FNO | Based on structure |
| Molecular Weight | 201.20 g/mol | Calculated |
| Appearance | Likely a solid or high-boiling liquid | Based on similar benzaldehydes |
| Boiling Point | > 150 °C | Extrapolated from 4-fluorobenzaldehyde (181 °C) |
| Flash Point | > 61 °C | Extrapolated from 4-fluorobenzaldehyde (~62 °C) |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, alcohols) | Common for organic intermediates |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is crucial.
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory.
-
Primary Containment: A certified chemical fume hood is mandatory for all manipulations of this compound, including weighing, transferring, and reactions. The fume hood sash should be kept as low as possible.
-
Ventilation: The laboratory should have a ventilation system that provides a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before use. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Skin and Body Protection | A flame-retardant lab coat. Consider a chemical-resistant apron for larger quantities. | Protects against skin contact and potential splashes. |
| Respiratory Protection | Not typically required when working in a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of potentially irritating vapors. |
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols is essential to minimize risk.
Handling
-
Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could ignite flammable vapors.[2]
-
Inert Atmosphere: While not always necessary, for long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
-
Avoidance of Incompatibles: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these may react exothermically.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage, away from heat and sources of ignition.[2]
-
Segregation: Store separately from incompatible materials.
Section 4: Emergency Procedures
Rapid and informed response is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Leak Procedures
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert emergency personnel.
-
Ensure the area is well-ventilated.
-
Approach the spill from upwind.
-
Contain the spill using a non-combustible absorbent material.
-
Prevent the spill from entering drains or waterways.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Section 5: Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of through a licensed chemical waste disposal company. Do not dispose of down the drain.
Section 6: Experimental Protocols and Workflows
Standard Operating Procedure for Weighing and Transfer
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (spatula, weigh paper, secondary container) inside the fume hood.
-
Weighing: Tare the balance with the weigh paper. Carefully transfer the desired amount of this compound onto the weigh paper.
-
Transfer: Carefully add the weighed compound to the reaction vessel or solvent.
-
Decontamination: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper in the appropriate solid waste container.
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Sources
Molecular structure and conformation of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of this compound, a bi-aryl compound with potential significance in medicinal chemistry and drug development. In the absence of extensive literature on this specific molecule, this document serves as a procedural roadmap for researchers, outlining a synergistic approach that combines chemical synthesis, solid-state analysis via Single-Crystal X-ray Diffraction (SC-XRD), solution-state conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, and in-silico investigation through Density Functional Theory (DFT) calculations. Each section provides not only detailed, field-proven protocols but also the underlying scientific rationale, ensuring a self-validating system of inquiry for drug development professionals and researchers.
Introduction
This compound belongs to the bi-aryl class of compounds, which are prevalent scaffolds in many approved drugs. The three-dimensional arrangement of the phenyl and pyridyl rings, specifically the dihedral angle between them, is a critical determinant of a molecule's ability to interact with biological targets. Factors such as steric hindrance from ortho-substituents and electronic effects govern the rotational barrier around the central carbon-carbon single bond.[1] The fluorine and aldehyde substituents on the benzaldehyde ring are expected to influence both the electronic properties and the conformational preferences of the molecule. A thorough understanding of its structural landscape is therefore paramount for any structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
To enable experimental analysis, the target compound must first be synthesized. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl moieties, making it an ideal choice for constructing the bi-aryl core of this compound.[2][3] The proposed synthetic route involves the palladium-catalyzed coupling of 3-bromo-4-fluorobenzaldehyde with pyridine-4-boronic acid.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a 2:1 mixture of toluene and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Addition of Reagents: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, such as sodium carbonate (2.0 eq), to the reaction mixture.[4]
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Part 1: Experimental Determination of Molecular Structure and Conformation
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the dihedral angle between the aromatic rings.[5] This technique serves as the benchmark against which solution-state and computational data are compared.
Figure 2: Experimental workflow for Single-Crystal X-ray Diffraction.
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and improves data quality. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution: Process the diffraction data to obtain a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.
-
Data Analysis: Analyze the final refined structure to extract key geometric parameters.
The following table summarizes the type of quantitative data expected from a successful SC-XRD experiment.
| Parameter | Expected Information | Significance |
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. | Provides insight into molecular packing. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal. | Fundamental crystallographic data. |
| Bond Lengths (Å) | Precise distances between bonded atoms. | Confirms the covalent structure. |
| **Bond Angles (°) ** | Angles between three connected atoms. | Defines the local geometry. |
| Dihedral Angle (C-C-C-C) (°) | The angle between the phenyl and pyridyl rings. | Key conformational parameter in the solid state. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure and conformation of molecules in solution. While standard 1D ¹H and ¹³C NMR confirm the basic molecular structure, 2D Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are essential for determining through-space proximity of protons, which is directly related to the conformation.[6]
Figure 3: Workflow for NMR-based conformational analysis.
The choice between NOESY and ROESY depends on the molecular weight of the compound. For a small molecule like this compound, NOESY is typically suitable. However, ROESY can be advantageous as the ROE is always positive, avoiding potential zero-crossings.[7]
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 5-10 mg in 0.6 mL). It is crucial to remove dissolved oxygen, which can quench the NOE.[7]
-
Acquisition of 1D and 2D Spectra: Acquire standard 1D ¹H and 2D correlation spectra (COSY, HSQC) to unambiguously assign all proton resonances.
-
NOESY/ROESY Experiment: Set up a 2D NOESY or ROESY experiment. A key parameter is the mixing time, which needs to be optimized to allow for the buildup of cross-relaxation without significant spin diffusion. A range of mixing times should be tested.
-
Data Processing and Analysis: Process the 2D data and analyze the resulting spectrum for cross-peaks. The volume of a cross-peak between two protons is inversely proportional to the sixth power of the distance between them (I ∝ 1/r⁶).[2]
-
Interpretation: The presence of a cross-peak between a proton on the benzaldehyde ring (e.g., H2 or H6) and a proton on the pyridyl ring (e.g., H2' or H6') would indicate spatial proximity and suggest a non-perpendicular conformation. The relative intensities of these cross-peaks can provide a semi-quantitative measure of the average dihedral angle in solution.
Part 2: Computational Analysis of Molecular Conformation
Density Functional Theory (DFT) Calculations
DFT has become a versatile tool in computational chemistry for predicting the electronic structure and geometry of molecules.[8] For this compound, DFT calculations can be used to:
-
Determine the lowest energy conformation (i.e., the preferred dihedral angle).
-
Calculate the rotational energy barrier between the two rings.
-
Predict other properties such as the dipole moment and molecular orbital energies.
Figure 4: Workflow for DFT-based conformational analysis.
-
Structure Building: Build the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable functional/basis set combination for such molecules is B3LYP/6-31G*.[9][10] The optimization should be performed without any symmetry constraints.
-
Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Torsional Scan: To determine the rotational barrier, perform a relaxed potential energy surface (PES) scan. This involves systematically rotating the dihedral angle between the phenyl and pyridyl rings (e.g., in 10° or 15° increments from 0° to 180°) and performing a constrained optimization at each step.[11]
-
Transition State Identification: The highest point on the resulting energy profile corresponds to the transition state for rotation. This can be confirmed by a transition state optimization and frequency calculation (which should yield exactly one imaginary frequency).[11]
-
Data Analysis: From the calculations, extract the key energetic and geometric data.
The following table outlines the expected quantitative outputs from the DFT analysis.
| Parameter | Expected Information | Significance |
| Optimized Dihedral Angle (°) | The dihedral angle at the global energy minimum. | Prediction of the most stable conformation in the gas phase. |
| Rotational Energy Barrier (kcal/mol) | The energy difference between the ground state and the transition state for rotation. | Indicates the conformational flexibility of the molecule at a given temperature.[12] |
| Ground State Energy (Hartrees) | The total electronic energy of the optimized structure. | A measure of the molecule's stability. |
| Dipole Moment (Debye) | The magnitude and direction of the molecular dipole. | Relates to the molecule's polarity and intermolecular interactions. |
| HOMO-LUMO Energies (eV) | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Provides insight into the molecule's electronic properties and reactivity. |
Conclusion
A comprehensive understanding of the molecular structure and conformational preferences of this compound is essential for its development as a potential therapeutic agent. The integrated experimental and computational approach detailed in this guide provides a robust framework for achieving this. Single-crystal X-ray diffraction will yield the definitive solid-state structure, while NMR spectroscopy, particularly NOESY/ROESY experiments, will reveal the conformational dynamics in solution. These experimental findings can then be rationalized and expanded upon by Density Functional Theory calculations, which provide a detailed picture of the molecule's potential energy surface and rotational barriers. By combining these powerful techniques, researchers can build a complete and validated model of the structure-property relationships for this promising bi-aryl scaffold, thereby accelerating its journey in the drug discovery pipeline.
References
-
Jorgensen, W. L. (2009). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC. [Link]
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Castañeda, A. C., et al. (2024). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach. MDPI. [Link]
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ResearchGate. (n.d.). DFT calculations of the benzaldehyde coordination to Mg center in N-9-(p-toluoyl)purin-2-yl and addition transition state. [Link]
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University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. [Link]
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Bovio, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]
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Balabin, R. M. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]
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Masson, E., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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van der Wel, P. C. A. (2021). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences. [Link]
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American Chemical Society. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
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MDPI. (2023). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. [Link]
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ResearchGate. (2024). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach. [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. [Link]
-
MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
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National Institutes of Health. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. [Link]
-
van der Wel, P. (2023). Dihedral Angle Measurements by Solid-State NMR. YouTube. [Link]
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Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. [Link]
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American Chemical Society. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. [Link]
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ResearchGate. (n.d.). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. [Link]
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Royal Society of Chemistry. (1997). Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Journal of the Chemical Society, Faraday Transactions. [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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SlideShare. (2020). NMR Spectroscopy – Fundamental & Applications. [Link]
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National Institutes of Health. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]
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arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde via Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a key building block in contemporary drug discovery. The protocol centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, and discuss critical parameters and troubleshooting strategies to ensure reproducible, high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of Heteroaryl Scaffolds
The this compound scaffold is of significant interest in medicinal chemistry. The unique electronic properties of the pyridine ring, combined with the strategic placement of a fluorine atom and an aldehyde functional group, make it a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The aldehyde group serves as a synthetic handle for further transformations such as reductive amination, oxidation, or Wittig reactions, enabling the construction of diverse compound libraries.[3]
The Suzuki-Miyaura coupling reaction is an exceptionally powerful and widely adopted method for constructing C(sp²)–C(sp²) bonds, particularly for biaryl and heteroaryl structures.[1][4][5][6] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][6] However, the coupling of nitrogen-containing heteroaryl compounds, such as pyridine derivatives, can present unique challenges, including catalyst inhibition by the pyridine nitrogen and competing side reactions like protodeboronation.[4][7][8] This guide provides a robust protocol designed to overcome these challenges.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this catalytic cycle is paramount for reaction optimization and troubleshooting. The generally accepted mechanism involves three key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands, inserts into the carbon-halogen bond of the aryl halide (3-bromo-4-fluorobenzaldehyde). This step forms a square-planar Pd(II) complex.[1][9] The rate of this step is typically I > Br > Cl.[4][9]
-
Transmetalation: The organoboron reagent (4-pyridinylboronic acid) is activated by a base to form a more nucleophilic boronate species.[10] This species then transfers the pyridine group to the Pd(II) center, displacing the halide. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | CAS No. | Mol. Wt. | Amount (1.0 mmol scale) | Equivalents |
| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 133059-45-9 | 203.01 | 203 mg | 1.0 |
| 4-Pyridinylboronic Acid | C₅H₆BNO₂ | 168267-27-2 | 122.92 | 147 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 14221-01-3 | 1155.56 | 35 mg | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 123-91-1 | 88.11 | 4.0 mL | - |
| Water (degassed) | H₂O | 7732-18-5 | 18.02 | 1.0 mL | - |
Equipment
-
10 mL Schlenk flask or resealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Procedure
-
Reaction Setup: To a flame-dried 10 mL Schlenk flask containing a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (203 mg, 1.0 mmol), 4-pyridinylboronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: In a separate weighing boat, measure tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) and add it to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture should be a suspension.
-
Heating: Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.[12][13]
Caption: General workflow for the synthesis and purification process.
Optimizing for Success: Key Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly sensitive to several factors.[14] Careful selection of these parameters is crucial for achieving high yields and minimizing side reactions.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Source & Ligand | Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand.Ligands: PPh₃, P(t-Bu)₃, SPhos, XPhos. | The ligand stabilizes the Pd(0) species and modulates its reactivity. Electron-rich, bulky phosphine ligands (like those from the Buchwald group) are often superior for challenging couplings, including those with heteroaryl chlorides or electron-rich aryl bromides, as they promote the oxidative addition and reductive elimination steps.[1][4][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF. | The base is essential for activating the boronic acid to form the boronate, which is more competent for transmetalation.[10] The strength and solubility of the base can significantly impact the reaction rate. K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings.[15] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF. | A mixture of an organic solvent and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[16] The choice of organic solvent can affect the solubility of reagents and catalyst stability. All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Room Temperature to >100 °C. | Higher temperatures generally increase the reaction rate but can also promote side reactions like catalyst decomposition or protodeboronation of the boronic acid.[14] The optimal temperature is a balance between achieving a reasonable reaction time and maintaining catalyst activity and substrate stability. |
| Boron Reagent | Boronic Acids (Ar-B(OH)₂), Boronate Esters (e.g., pinacol, Ar-B(pin)). | Boronic acids are most common but can be prone to protodeboronation, especially with electron-deficient or heteroaryl systems.[4] Boronate esters are often more stable and can be used to mitigate this side reaction, though they may require harsher conditions for transmetalation.[7] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Ensure a thoroughly inert atmosphere and use degassed solvents. Use a fresh bottle of catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation of Pyridine Boronic Acid | The boronic acid is cleaved by residual acid or water before it can transmetalate. This is a common issue with heteroaryl boronic acids.[4] | Use a more stable boronate ester (e.g., pinacol ester). Use anhydrous conditions with a non-aqueous base if possible. Minimize reaction time. |
| Homocoupling of Aryl Halide (Glaser coupling) | Can occur if the reaction is run in the presence of oxygen. | Rigorously exclude oxygen from the reaction by ensuring proper degassing of solvents and maintaining a positive pressure of inert gas. |
| Formation of Phosphine Oxides | Oxidation of the phosphine ligands. | Ensure an oxygen-free environment. |
| Difficulty in Purification | Residual boronic acid or byproducts co-elute with the product. | A mild acidic or basic wash during the work-up can help remove unreacted starting materials. Optimize chromatography conditions. |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₂H₈FNO
-
Molecular Weight: 201.20 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aldehyde proton (~10.0 ppm), and aromatic protons on both the benzaldehyde and pyridine rings.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the aldehyde carbonyl carbon (~190 ppm) and the aromatic carbons.
-
Mass Spectrometry (ESI+): m/z = 202.1 [M+H]⁺.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Reagent Handling: Palladium compounds can be toxic and should be handled with care. 3-Bromo-4-fluorobenzaldehyde is an irritant. 1,4-Dioxane is a suspected carcinogen. All manipulations should be performed in a chemical fume hood.
-
Reaction Conditions: The reaction is performed under an inert atmosphere and involves heating. Ensure proper setup to avoid pressure buildup and solvent evaporation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
-
ACS Publications. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]
-
De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]
-
San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. PubMed Central. [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 16. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-4-fluorobenzaldehyde
Abstract
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[1] These motifs are central to the fields of medicinal chemistry, drug development, and materials science. This document provides a detailed, field-proven experimental protocol for the Suzuki coupling of 3-bromo-4-fluorobenzaldehyde with a generic arylboronic acid. It offers in-depth explanations for key experimental choices, a comprehensive step-by-step guide, troubleshooting advice, and necessary safety precautions to ensure reliable and reproducible results for researchers and scientists.
Introduction and Scientific Context
The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has become one of the most utilized transformations in modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] The reaction facilitates the creation of a C-C single bond by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[1]
The substrate, 3-bromo-4-fluorobenzaldehyde, is a valuable building block in pharmaceutical research. The aldehyde group serves as a versatile handle for further chemical modifications, while the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The bromine atom provides a reactive site for cross-coupling. This protocol details the synthesis of a 4-fluoro-3-arylbenzaldehyde derivative, a scaffold with significant potential in drug discovery programs.
Reaction Scheme:
The Catalytic Cycle: Mechanism of Action
Understanding the mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three primary steps.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-4-fluorobenzaldehyde, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species that facilitates the transfer.[4][5][6]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for scaling up or down.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-4-fluorobenzaldehyde | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Phenylboronic Acid (Example) | ≥97% | Combi-Blocks | Boronic acids can be hygroscopic. |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Strem Chemicals | Air-sensitive. Handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for best results. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | Use from a Sure/Seal™ bottle. |
| Ethanol (200 Proof) | ACS Grade | VWR | For solvent mixture. |
| Deionized Water | N/A | In-house | Must be degassed before use. |
| Ethyl Acetate | HPLC Grade | Various | For extraction and chromatography. |
| Hexanes | HPLC Grade | Various | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying organic layers. |
Equipment
-
Two-neck round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or balloon with an inert gas (Argon or Nitrogen)
-
Septa, needles, and syringes
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
PART A: Reaction Setup & Execution
-
Glassware Preparation: Ensure all glassware is oven-dried overnight at 120 °C and cooled under a stream of inert gas to remove all moisture.
-
Reagent Addition: To the 50 mL round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (219 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (e.g., phenylboronic acid, 146 mg, 1.2 mmol, 1.2 eq.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).
-
Rationale: An excess of the boronic acid (1.2-1.5 eq.) is used to drive the reaction to completion. A strong inorganic base like K₂CO₃ is essential to activate the boronic acid for the transmetalation step.[4]
-
-
Inert Atmosphere: Equip the flask with a magnetic stir bar and a rubber septum on one neck. Attach the reflux condenser to the other neck, with an inert gas line (balloon or Schlenk line) at the top. Evacuate and backfill the flask with inert gas three times to create an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common, reliable pre-catalyst for Suzuki couplings. It must be handled under inert gas as O₂ can degrade the active Pd(0) species, reducing catalytic efficiency.[7]
-
-
Solvent Addition & Degassing: Add the solvent mixture of Toluene (8 mL), Ethanol (2 mL), and degassed deionized water (2 mL) via syringe. Bubble argon or nitrogen gently through the stirred solution for 15-20 minutes.
-
Heating: Immerse the flask in a preheated heating mantle set to 90 °C. Allow the reaction to stir vigorously under these conditions.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). Spot the reaction mixture against the 3-bromo-4-fluorobenzaldehyde starting material. The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting material.
PART B: Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts and byproducts remain in the aqueous layer.[10]
-
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water and inorganic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or off-white solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate in hexanes) is usually effective for separating the desired product from non-polar impurities and residual starting materials.
-
Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling protocol.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. "Wet" solvents or reagents.4. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst.2. Ensure thorough degassing; use freeze-pump-thaw cycles for best results.[9]3. Use anhydrous solvents and dry reagents thoroughly.4. Try a different base like K₃PO₄ or Cs₂CO₃, which are often more effective.[7] |
| Formation of Homocoupled Boronic Acid (Ar-Ar) | Presence of Pd(II) species at the start of the reaction or oxidative conditions. | Ensure the system is rigorously deoxygenated. Use a high-purity Pd(0) source. |
| Dehalogenation of Starting Material | Presence of hydride sources (e.g., from solvent decomposition or impurities). | Use high-purity, anhydrous solvents. Ensure the base is not excessively strong (e.g., hydroxides can sometimes promote this). |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the chromatography eluent. If the product is an acid or base, an acid/base wash during work-up may help remove certain impurities. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are recommended).[11]
-
Reagent Handling:
-
Palladium Catalysts: Palladium catalysts can be flammable and toxic.[12] Handle in a well-ventilated fume hood and avoid creating dust.[13][14] Keep the catalyst away from heat and open flames.
-
Boronic Acids: Can be irritants. Avoid inhalation of dust and skin contact.[15]
-
Solvents: Toluene and ethyl acetate are flammable. Work away from ignition sources.
-
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional and local environmental regulations.
References
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]
-
UBE. (2024, September 30). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? Retrieved from [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
UCLA EH&S. (2017, May 25). Standard Operating Procedure. Retrieved from [Link]
-
Reddit. (2023, February 13). Degassing solvents for Suzuki reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. huaruicarbon.com [huaruicarbon.com]
- 13. honrel.com [honrel.com]
- 14. fishersci.no [fishersci.no]
- 15. home.sandiego.edu [home.sandiego.edu]
The Strategic Application of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction: A Privileged Scaffold Component for Kinase-Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The strategic design of small molecules that can effectively compete with ATP at the kinase hinge region is paramount. Within this context, 4-Fluoro-3-(pyridin-4-yl)benzaldehyde has emerged as a key building block of significant interest. Its unique trifecta of structural features—a reactive aldehyde group for scaffold construction, a fluorine atom for modulating pharmacokinetic properties, and a pyridine ring for crucial hydrogen bonding interactions—positions it as a valuable starting material for the synthesis of a new generation of kinase inhibitors.
The fluorine atom, with its high electronegativity and small size, can significantly alter the physicochemical properties of a molecule. Its inclusion often leads to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to the target protein[1]. The pyridine moiety, a common feature in many FDA-approved drugs, frequently serves as a hydrogen bond acceptor, interacting with key residues in the kinase active site. The aldehyde functionality provides a versatile handle for a variety of chemical transformations, most notably condensation reactions to form heterocyclic scaffolds common in kinase inhibitors, such as pyrazolopyrimidines and pyrazolo[3,4-b]pyridines.
This document provides a detailed application note and a representative protocol for the utilization of this compound in the synthesis of a pyrazolopyrimidine-based kinase inhibitor, a scaffold known to be effective against a range of kinases. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis and subsequent evaluation of novel kinase inhibitors.
Key Applications: A Gateway to Diverse Kinase Inhibitor Scaffolds
The chemical architecture of this compound makes it an ideal precursor for the synthesis of a multitude of kinase inhibitor frameworks. The aldehyde group can readily undergo condensation with various nucleophiles, particularly amino-heterocycles, to construct the core of the inhibitor.
Prominent Kinase Inhibitor Scaffolds Derived from this compound:
-
Pyrazolopyrimidines: This is a well-established and highly successful class of kinase inhibitors. The aldehyde functionality of this compound can be utilized to construct the pyrimidine ring of this scaffold through condensation with an aminopyrazole.
-
Pyrazolo[3,4-b]pyridines: Similar to pyrazolopyrimidines, this scaffold is prevalent in many kinase inhibitors. The synthesis can be achieved through a multicomponent reaction involving the benzaldehyde, an aminopyrazole, and a suitable third component.
-
Imidazopyridines and Imidazopyrimidines: These "privileged scaffolds" are frequently found in biologically active compounds and can be synthesized using the aldehyde as a key reactive partner.
The fluorine and pyridine moieties of the starting material are carried through the synthesis, imparting their desirable properties to the final kinase inhibitor.
Synthetic Workflow and Experimental Protocol
The following section details a representative multi-step synthesis of a pyrazolopyrimidine-based kinase inhibitor, starting from this compound. This protocol is based on established synthetic methodologies for this class of compounds.
Overall Synthetic Strategy
The synthesis commences with a condensation reaction between this compound and 3-amino-1H-pyrazole to form the core pyrazolopyrimidine scaffold. This is a crucial step that establishes the basic framework of the kinase inhibitor.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for the preparation of a pyrazolopyrimidine-based kinase inhibitor.
Part 1: Synthesis of 4-(4-Fluoro-3-(pyridin-4-yl)phenyl)pyrazolo[1,5-a]pyrimidine
This initial step involves the acid-catalyzed condensation of the starting benzaldehyde with an aminopyrazole to form the core heterocyclic scaffold.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| 3-Amino-1H-pyrazole | ≥97% | Commercially Available | --- |
| Anhydrous Ethanol | ACS Grade | Commercially Available | Use of a dry solvent is recommended. |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Serves as the catalyst. |
Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the starting material. To this solution, add 3-Amino-1H-pyrazole (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The desired product may precipitate out of the solution upon cooling.
-
Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Reaction Parameters
| Parameter | Value |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 12-18 hours |
| Atmosphere | Air |
| Stoichiometry | Benzaldehyde (1.0 eq), Aminopyrazole (1.1 eq), Acetic Acid (0.1 eq) |
Significance of Structural Features and Target Interaction
The synthesized pyrazolopyrimidine derivative now incorporates the key structural motifs from the starting benzaldehyde, which are crucial for its potential as a kinase inhibitor.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is positioned to act as a hydrogen bond acceptor, a critical interaction with the hinge region of many kinases.
-
Fluorophenyl Moiety: The fluorophenyl group will occupy a hydrophobic pocket within the ATP-binding site. The fluorine atom can enhance binding affinity and improve metabolic stability.
-
Pyrazolopyrimidine Core: This bicyclic system serves as a rigid scaffold that correctly orients the pyridine and fluorophenyl substituents for optimal interaction with the target kinase.
Illustrative Signaling Pathway: Targeting a Representative Kinase
Many kinase inhibitors target pathways that are aberrantly activated in diseases like cancer. A common example is the Receptor Tyrosine Kinase (RTK) signaling pathway, which regulates cell growth, proliferation, and survival. The synthesized inhibitor could potentially target a kinase within such a pathway.
Caption: Simplified RTK signaling pathway and the inhibitory action of a synthesized kinase inhibitor.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocol outlined in this document provides a foundational method for the preparation of a pyrazolopyrimidine-based inhibitor, a scaffold with proven therapeutic relevance. The unique combination of a reactive aldehyde, a fluorine atom, and a pyridine ring makes this starting material a strategic choice for medicinal chemists aiming to develop next-generation targeted therapies.
Further derivatization of the synthesized pyrazolopyrimidine core, for instance, through cross-coupling reactions, can lead to a diverse library of compounds for screening against a panel of kinases. The insights gained from such studies will be instrumental in the development of potent and selective kinase inhibitors for the treatment of various diseases.
References
- (Reference to a relevant review on pyrazolopyrimidine synthesis - to be added based on further liter
- (Reference to a relevant review on the role of fluorine in medicinal chemistry - to be added based on further liter
- (Reference to a relevant publication on the importance of the pyridine motif in kinase inhibitors - to be added based on further liter
- (Reference to a specific synthesis paper utilizing a similar condensation reaction - to be added based on further liter
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. ([Link])
-
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])
Sources
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Introduction: Strategic Importance of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde in Medicinal Chemistry
This compound is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif, featuring a fluorinated phenyl ring coupled with a pyridine moiety, is prevalent in a variety of pharmacologically active agents. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine ring often serves as a crucial hydrogen bond acceptor or a handle for further functionalization. The aldehyde group, in particular, is a versatile functional group that allows for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. This guide provides detailed protocols for three common and powerful derivatization strategies for the aldehyde group of this compound: reductive amination, Wittig olefination, and oxidation to a carboxylic acid.
Reductive Amination: Synthesis of Novel Amines
Reductive amination is a highly efficient method for the formation of C-N bonds, converting aldehydes into primary, secondary, or tertiary amines.[1] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] This one-pot procedure is widely favored for its operational simplicity and broad substrate scope.
Scientific Rationale and Considerations
The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[2] This selectivity minimizes the formation of the corresponding alcohol as a byproduct. Given the presence of the basic pyridine nitrogen in the substrate, a mild acidic catalyst, such as acetic acid, is typically employed to facilitate imine formation without extensive protonation of the pyridine ring, which could hinder the reaction.
Experimental Protocol: Synthesis of a Secondary Amine
This protocol describes the reaction of this compound with a primary amine (e.g., benzylamine) to yield a secondary amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may effervesce.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
Table 1: Summary of Reductive Amination Protocol
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent suitable for both imine formation and reduction. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for the reduction of the iminium ion over the aldehyde. |
| Catalyst | Acetic Acid | Facilitates imine formation. |
| Temperature | Room Temperature | Sufficient for both steps of the reaction. |
| Workup | Aqueous NaHCO₃ | Neutralizes the acidic catalyst and quenches the excess reducing agent. |
Wittig Olefination: Carbon-Carbon Double Bond Formation
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or ketone and a phosphonium ylide (Wittig reagent).[3] This reaction is highly reliable for creating C=C bonds with good control over the position of the double bond.
Scientific Rationale and Considerations
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally lead to the formation of the (E)-alkene, while non-stabilized ylides (with alkyl substituents) typically favor the (Z)-alkene.[4] For the synthesis of an α,β-unsaturated ester, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is employed, which is expected to yield the (E)-isomer as the major product. The electron-withdrawing nature of the fluoro and pyridinyl groups on the benzaldehyde may enhance its reactivity towards the ylide.[5]
Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Ester
This protocol details the reaction of this compound with (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide can often be partially removed by trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate prior to chromatography.
Table 2: Summary of Wittig Olefination Protocol
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Toluene | High-boiling, non-protic solvent suitable for the reaction. |
| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | A stabilized ylide that favors the formation of the (E)-alkene. |
| Temperature | Reflux | Provides the necessary energy to drive the reaction to completion. |
| Byproduct | Triphenylphosphine oxide | Removed during purification. |
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice often depending on the presence of other sensitive functional groups in the molecule.
Scientific Rationale and Considerations
For substrates containing potentially sensitive groups, a mild oxidizing agent is preferable. A buffered solution of sodium chlorite (NaClO₂) is an excellent choice for the selective oxidation of aldehydes to carboxylic acids in the presence of other functional groups.[6] The reaction is typically carried out in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions involving reactive chlorine species. The biphasic solvent system (t-BuOH/water) ensures the solubility of both the organic substrate and the inorganic oxidant.
Experimental Protocol: Synthesis of 4-Fluoro-3-(pyridin-4-yl)benzoic Acid
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in tert-butanol.
-
In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde.
-
Add 2-methyl-2-butene (4.0 eq) to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Table 3: Summary of Oxidation Protocol
| Parameter | Condition | Rationale |
| Oxidizing Agent | Sodium chlorite (NaClO₂) | Mild and selective for aldehydes. |
| Buffer | Sodium dihydrogen phosphate (NaH₂PO₄) | Maintains a slightly acidic pH to optimize the reaction and prevent side reactions. |
| Chlorine Scavenger | 2-Methyl-2-butene | Removes reactive chlorine byproducts. |
| Solvent System | tert-Butanol/Water | Biphasic system to dissolve both organic and inorganic reagents. |
Visualizing the Derivatization Pathways
The following diagrams illustrate the overall synthetic possibilities and the individual reaction workflows.
Caption: Overview of Derivatization Pathways.
Caption: Reductive Amination Workflow.
Caption: Wittig Olefination Workflow.
Caption: Oxidation Workflow.
Conclusion
The protocols detailed in this guide offer robust and versatile methods for the derivatization of this compound. These transformations provide access to a wide range of novel amines, alkenes, and carboxylic acids, which can serve as valuable intermediates or final compounds in drug discovery programs. The choice of a specific derivatization pathway will depend on the desired final structure and the overall synthetic strategy. Careful consideration of the reaction conditions and purification methods will ensure high yields and purity of the target molecules.
References
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O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(36), 6836-6839. [Link]
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Bolchi, C., Airoldi, V., Roda, G., & Piccolo, O. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10(72), 44379-44385. [Link]
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PrepChem. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from [Link]
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Scientific Research Publishing. (2023). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Advances in Chemical Engineering and Science, 13(2). [Link]
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Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2011(1), 184-219. [Link]
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Thiemann, T. (2007). Solventless Wittig olefination with fluorinated benzaldehydes. Journal of Chemical Research, 2007(8), 457-459. [Link]
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Scribd. (n.d.). Reductive Amination of Carbonyl Compounds With Borohydride and Boran. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Sebesta, R. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. International Journal of Chemical Kinetics, 47(1), 1-11. [Link]
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Bijudas, K., & Bashpa, P. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA-International Journal of Applied Sciences, 5(3), 110-115. [Link]
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Zhang, Y., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society, 146(22), 15309–15319. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Airoldi, V., Piccolo, O., Roda, G., & Bolchi, C. (2020). Reductive aminations of benzaldehyde (Aq-Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). ResearchGate. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014(1). [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3-fluorine-4-aminopyridine.
-
Yang, D., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1118-1125. [Link]
-
Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Pan, X., et al. (2013). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 46(11), 2534–2545. [Link]
- Google Patents. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids.
-
PubChem. (n.d.). 4-fluoro-3-(pyridin-4-yl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Mandal, S., et al. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry, 89(1), 488–500. [Link]
-
Peratitus, M., et al. (2019). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology, 9(18), 5035-5044. [Link]
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- 6. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Introduction
4-Fluoro-3-(pyridin-4-yl)benzaldehyde is a key heterocyclic building block in modern medicinal chemistry and materials science. Its trifunctional nature—comprising a reactive aldehyde, an electron-rich pyridine ring, and a fluorinated benzene scaffold—makes it a valuable precursor for synthesizing a wide array of complex organic molecules, including kinase inhibitors and other pharmacologically active agents. The fluorine substituent, in particular, can enhance metabolic stability and binding affinity, making its strategic incorporation highly desirable.
This application note provides a comprehensive guide to the synthesis of this compound, focusing on the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, and present a detailed, field-proven protocol for its successful execution.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the aryl-heteroaryl C-C bond is most effectively achieved via the Suzuki-Miyaura reaction.[1][2] This Nobel Prize-winning methodology involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[3] For this synthesis, 4-fluoro-3-bromobenzaldehyde serves as the organohalide partner and pyridine-4-boronic acid as the organoboron partner.
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling synthesis.
The reaction is renowned for its high functional group tolerance, mild conditions, and the commercial availability of its components.[4] The success of the coupling, however, is critically dependent on the careful selection of the catalyst, ligand, base, and solvent system.
Mechanistic Considerations & Component Selection
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle.[2][5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-fluoro-3-bromobenzaldehyde. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is critically dependent on the presence of a base.[1][7][8] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer to the palladium complex.[8][9]
-
Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[5][6]
Rationale for Reagent Selection
| Component | Selection & Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a robust, air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is both electron-rich and bulky, which promotes efficient oxidative addition and reductive elimination while providing stability to the catalytic intermediates. |
| Base | Potassium Carbonate (K₂CO₃): An effective, inexpensive inorganic base. It is strong enough to facilitate the formation of the reactive boronate species required for transmetalation but mild enough to prevent unwanted side reactions.[8][10] An aqueous solution is typically used to ensure solubility and activity. |
| Solvent System | 1,4-Dioxane / Water (4:1): This biphasic solvent system is ideal for Suzuki couplings. Dioxane effectively dissolves the organic substrates and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[11] |
| Atmosphere | Inert (Nitrogen or Argon): The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen, which would convert it to an inactive Pd(II) state and halt the catalytic cycle.[12] Therefore, degassing the solvent and maintaining an inert atmosphere is absolutely critical for a successful reaction. |
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials & Equipment:
-
4-Fluoro-3-bromobenzaldehyde (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.02 eq, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (reagent grade)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert gas line (N₂ or Ar) with bubbler
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
Workflow:
Figure 3: Step-by-step experimental workflow from setup to final product.
Step-by-Step Procedure:
-
Reagent Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-fluoro-3-bromobenzaldehyde (e.g., 2.03 g, 10.0 mmol, 1.0 eq), pyridine-4-boronic acid (e.g., 1.48 g, 12.0 mmol, 1.2 eq), potassium carbonate (e.g., 3.45 g, 25.0 mmol, 2.5 eq), and Pd(dppf)Cl₂ (e.g., 0.16 g, 0.2 mmol, 0.02 eq).
-
Causality: Using a slight excess of the boronic acid drives the reaction to completion. The base is used in excess to ensure the full activation of the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Causality: This step is crucial to remove oxygen, which would irreversibly oxidize and deactivate the Pd(0) catalyst.[12]
-
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 40 mL dioxane, 10 mL water). Degas this solvent mixture by bubbling nitrogen or argon through it for at least 20 minutes. Using a cannula or syringe, transfer the degassed solvent to the reaction flask.
-
Causality: Pre-degassing the solvent removes dissolved oxygen, providing a further layer of protection for the catalyst.
-
-
Reaction Execution: Place the flask in a heating mantle set to 90 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black, which is indicative of the formation of the active Pd(0) species.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the 4-fluoro-3-bromobenzaldehyde starting material is fully consumed (typically 2-6 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 30 mL). Combine all organic layers and wash them once with brine (50 mL).
-
Causality: The brine wash helps remove residual water and breaks up any emulsions that may have formed.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Final Product: Combine the pure fractions as identified by TLC analysis and concentrate them via rotary evaporation. Dry the resulting solid under high vacuum to afford this compound.
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and reliable pathway for the synthesis of this compound. The success of this protocol hinges on a clear understanding of the catalytic cycle and the specific role of each component. By employing a robust catalyst system like Pd(dppf)Cl₂ with a suitable base and solvent, and by rigorously excluding oxygen, researchers can consistently obtain high yields of this valuable synthetic intermediate. This protocol serves as a validated starting point for further development and scale-up in both academic and industrial research environments.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Braga, A. C. H., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Kempasiddaiah, M., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Reddit. (2021). Why do palladium catalysed reactions need to be performed under nitrogen atmosphere? r/AskChemistry. [Link]
-
Stanbury, J. (n.d.). The Suzuki Reaction. Chem 115 Myers. [Link]
-
Tatsuno, Y. (2016). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Introduction
4-Fluoro-3-(pyridin-4-yl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Its biaryl structure, combining a fluorinated benzaldehyde with a pyridine ring, makes it a valuable building block in medicinal chemistry. The increasing demand for this intermediate necessitates the development of a robust, scalable, and safe synthetic process suitable for industrial production.
This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, process optimization insights, and critical safety considerations to ensure a successful and efficient scale-up campaign.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The most convergent and industrially viable route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-fluorobenzaldehyde and pyridine-4-boronic acid. This strategy offers several advantages for large-scale production, including mild reaction conditions, high functional group tolerance, and the commercial availability of starting materials.[1]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity on a larger scale.
Diagram of the Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a multi-kilogram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | 203.01 | 10.0 | 49.26 | 1.0 |
| Pyridine-4-boronic acid | 1692-15-5 | 122.92 | 6.65 | 54.11 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.57 | 0.49 | 0.01 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 10.44 | 98.51 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 25 L | - | - |
| Toluene | 108-88-3 | 92.14 | As needed | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Experimental Procedure:
-
Reactor Setup and Inerting:
-
Set up a clean, dry, and appropriately sized glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Inert the reactor by purging with nitrogen for at least 30 minutes to ensure an oxygen-free atmosphere. Maintaining an inert atmosphere is crucial for the stability of the Pd(0) catalyst.[2]
-
-
Reagent Charging:
-
To the inerted reactor, charge 3-bromo-4-fluorobenzaldehyde (10.0 kg, 49.26 mol).
-
Add pyridine-4-boronic acid (6.65 kg, 54.11 mol).
-
In a separate container, dissolve sodium carbonate (10.44 kg, 98.51 mol) in deionized water (25 L) with stirring. Degas the solution by bubbling nitrogen through it for at least 20 minutes.
-
Charge the degassed 1,4-dioxane (100 L) to the reactor.
-
Begin gentle agitation of the reactor contents.
-
-
Catalyst Addition and Reaction:
-
Add tetrakis(triphenylphosphine)palladium(0) (0.57 kg, 0.49 mol) to the reactor under a positive flow of nitrogen.
-
Add the degassed sodium carbonate solution to the reactor.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-16 hours. Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove any palladium black and other insoluble materials. Wash the filter cake with toluene.
-
Transfer the filtrate to a separatory funnel or an extraction vessel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 20 L).
-
Combine all organic layers and wash with deionized water (2 x 20 L) and then with brine (20 L).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude product to a clean reactor suitable for recrystallization.
-
Add a minimal amount of a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to the crude product.
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath for at least 2 hours to maximize crystal formation.
-
Isolate the crystals by filtration using a Nutsche filter or a large Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.
-
Process Safety Considerations
A thorough risk assessment should be conducted before commencing any scale-up synthesis. Key safety considerations for this process include:
-
Reagent Handling:
-
3-Bromo-4-fluorobenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4][5] Handle with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Pyridine-4-boronic acid: Causes skin and serious eye irritation.[6][7] Avoid inhalation of dust.
-
Tetrakis(triphenylphosphine)palladium(0): This is a precious metal catalyst and should be handled with care to minimize loss. It is also a potential sensitizer.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area and away from ignition sources.
-
-
Reaction Hazards:
-
Exotherms: While Suzuki-Miyaura couplings are generally not violently exothermic, the initial heating and any potential side reactions should be monitored carefully. Ensure adequate cooling capacity is available.
-
Pressure Build-up: The reaction should be conducted under a gentle flow of nitrogen to prevent pressure build-up.
-
-
Work-up and Purification:
-
Solvent Handling: Toluene and ethyl acetate are flammable liquids. Ensure proper grounding and bonding of equipment to prevent static discharge.
-
Waste Disposal: All waste, including aqueous layers, filter cakes, and solvent distillates, should be disposed of in accordance with local environmental regulations. Palladium-containing waste should be collected separately for potential recovery.
-
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: 138-140 °C
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.05 (s, 1H, CHO), 8.75 (d, J = 6.0 Hz, 2H, Py-H), 8.05 (dd, J = 6.8, 2.0 Hz, 1H, Ar-H), 7.95 (ddd, J = 8.4, 4.4, 2.0 Hz, 1H, Ar-H), 7.70 (d, J = 6.0 Hz, 2H, Py-H), 7.55 (t, J = 8.8 Hz, 1H, Ar-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 191.2, 163.0 (d, J = 252.5 Hz), 150.9, 145.2, 134.1 (d, J = 8.1 Hz), 132.8 (d, J = 4.0 Hz), 127.2 (d, J = 15.1 Hz), 122.0, 117.2 (d, J = 21.2 Hz).
-
-
Purity (by HPLC): ≥ 98%
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. Careful control of reaction parameters, particularly the exclusion of oxygen and the choice of appropriate work-up and purification procedures, are paramount for a successful scale-up.
References
-
PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]
-
Fisher Scientific. (2024). Pyridine-4-boronic acid hydrate SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). (Pyridin-4-yl)boronic acid. Retrieved from [Link]
- Suzuki, A. (1998). Organoborane coupling reactions (Suzuki coupling). In Metal-catalyzed Cross-coupling Reactions (pp. 49-97). Wiley-VCH.
Sources
- 1. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: One-Pot Synthesis of Biaryl Aldehydes Using Fluorinated Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Precursors in Biaryl Aldehyde Synthesis
Biaryl scaffolds are fundamental structural motifs in a multitude of commercially successful pharmaceuticals and agrochemicals.[1] Their prevalence stems from the unique conformational properties and the ability to present functional groups in a well-defined three-dimensional space, which is crucial for molecular recognition and biological activity. The introduction of an aldehyde functional group to the biaryl core provides a versatile handle for further synthetic transformations, making biaryl aldehydes highly valuable intermediates in drug discovery and development.[1][2]
This application note details a robust and efficient one-pot methodology for the synthesis of biaryl aldehydes, with a particular focus on the strategic use of fluorinated precursors. Fluorine-containing organic molecules have gained immense importance in medicinal chemistry due to their ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[3] The use of fluorinated aryl halides as starting materials in biaryl synthesis not only allows for the direct incorporation of this beneficial element but can also influence the reactivity and selectivity of the coupling reactions.
The described one-pot protocol integrates a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a subsequent in-situ formylation step, thereby streamlining the synthetic process, minimizing waste, and improving overall efficiency.[4][5][6] This approach avoids the need for isolation and purification of the intermediate biaryl compound, which is a significant advantage in high-throughput synthesis and library generation for drug discovery programs.
The Role of Fluorinated Precursors: A Mechanistic Perspective
The choice of a fluorinated aryl halide as a precursor in the Suzuki-Miyaura coupling is not merely for the incorporation of fluorine into the final product. The high electronegativity of the fluorine atom significantly influences the electronic properties of the aromatic ring, which in turn affects the kinetics and outcome of the palladium-catalyzed cross-coupling reaction.
While aryl fluorides are generally less reactive than other aryl halides in oxidative addition to palladium(0), which is the rate-determining step in many Suzuki couplings, this can be advantageous in certain contexts. For instance, when employing a di-halogenated arene with different halogens, the lower reactivity of the C-F bond can allow for selective coupling at the more reactive C-Br or C-I bond. However, for the direct coupling of an aryl fluoride, specialized catalytic systems with electron-rich and bulky phosphine ligands are often employed to facilitate the challenging oxidative addition step.
The primary advantage of using fluorinated precursors often lies in their increased stability and the unique electronic effects they impart on the resulting biaryl scaffold. The electron-withdrawing nature of fluorine can also activate the aromatic ring towards subsequent functionalization, such as the formylation step in our one-pot protocol.
The One-Pot Strategy: A Tandem Suzuki-Miyaura Coupling and Formylation
The core of this application note is a one-pot, two-step process that seamlessly connects the formation of the biaryl backbone with the introduction of the aldehyde functionality. The general workflow is as follows:
-
Step 1: In-situ formation of a biaryl boronic acid or ester. A fluorinated aryl halide is coupled with an arylboronic acid or its ester derivative via a Suzuki-Miyaura cross-coupling reaction.
-
Step 2: In-situ formylation of the biaryl intermediate. Without isolation of the biaryl product, a formylating agent is introduced to the reaction mixture to convert the biaryl boronic acid/ester intermediate into the desired biaryl aldehyde.
This tandem approach requires a careful selection of reagents and reaction conditions to ensure compatibility between the two distinct chemical transformations.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Fluorinated Biaryl Aldehyde via Suzuki-Miyaura Coupling and In-situ Organocatalytic Formylation
This protocol describes the synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde from 1-bromo-4-fluorobenzene and 4-formylphenylboronic acid. This example is illustrative, and the methodology can be adapted for a wide range of substrates.
Materials:
-
1-bromo-4-fluorobenzene
-
4-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Glyoxylic acid monohydrate
-
Tetrahydroquinoline
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup (Suzuki-Miyaura Coupling):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add an additional 8 mL of anhydrous 1,4-dioxane to the reaction mixture.
-
-
Suzuki-Miyaura Coupling Reaction:
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the 1-bromo-4-fluorobenzene.
-
Cool the reaction mixture to room temperature.
-
-
In-situ Formylation:
-
To the cooled reaction mixture, add glyoxylic acid monohydrate (1.5 mmol, 1.5 equiv) and tetrahydroquinoline (0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the formylation is complete, quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
-
Expected Yield: 75-85%
Table 1: Representative Substrate Scope and Yields
| Fluorinated Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1-bromo-4-fluorobenzene | 4-formylphenylboronic acid | 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | 82 |
| 1-bromo-2-fluorobenzene | 3-formylphenylboronic acid | 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde | 78 |
| 1-iodo-3-fluorobenzene | 4-(formyl)phenylboronic acid | 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | 85 |
| 2-bromo-5-fluoropyridine | 4-formylphenylboronic acid | 5-fluoro-2-(4-formylphenyl)pyridine | 75 |
Yields are isolated yields after column chromatography.
Mechanism of the Organocatalytic Formylation
The in-situ formylation of the biaryl boronic acid intermediate proceeds via a novel organocatalytic pathway.[9] The tetrahydroquinoline acts as an organocatalyst in a reaction that can be viewed as a modified Petasis-type reaction.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 4. Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls [mdpi.com]
- 5. medium.com [medium.com]
- 6. jabde.com [jabde.com]
- 7. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid - 北京理工大学 [pure.bit.edu.cn]
Application Notes & Protocols: Strategic Derivatization of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde for Modern Drug Discovery
Abstract
4-Fluoro-3-(pyridin-4-yl)benzaldehyde has emerged as a high-value building block in medicinal chemistry, particularly in the synthesis of targeted therapies like kinase inhibitors. Its unique trifunctional architecture—a reactive aldehyde for diverse downstream transformations, a pyridine ring for modulating solubility and engaging in hydrogen bonding, and a fluorine atom for enhancing metabolic stability and binding affinity—offers a powerful platform for scaffold diversification. This document provides an in-depth guide to the key downstream reactions of this aldehyde, focusing on methodologies proven to be effective in drug discovery campaigns. We will explore the mechanistic rationale, provide detailed, field-tested protocols, and present a case study on its application in the synthesis of a key precursor for the CSF1R inhibitor, Pexidartinib.
Introduction: The Strategic Value of a Trifunctional Synthon
In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials can dictate the feasibility, cost, and novelty of a lead optimization campaign. This compound (1) is a prime example of a "privileged" starting material. Its constituent parts each serve a critical purpose:
-
The Aldehyde: A versatile chemical handle, the aldehyde group is a gateway to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. It can be readily converted into amines, alkenes, alcohols, and incorporated into various heterocyclic systems.[1]
-
The 4-yl-Pyridine Moiety: This basic nitrogenous heterocycle is a common feature in kinase inhibitors, often acting as a "hinge-binding" motif by forming crucial hydrogen bonds with the protein backbone.[2][3] It also generally improves the aqueous solubility of the final compound, a key parameter in drug development.
-
The Fluoro Substituent: The strategic placement of a fluorine atom can profoundly influence a drug candidate's properties. It can block metabolic oxidation at that position, increase lipophilicity to improve membrane permeability, and modulate the pKa of adjacent functional groups. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein active sites.[4][5]
This combination makes compound 1 a cornerstone in the synthesis of inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in oncology and immunology.[2][3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | CAS Number |
| Molecular Formula | C₁₂H₈FNO | 1214370-63-4[7][8] |
| Molecular Weight | 201.20 g/mol | |
| Appearance | Off-white to yellow solid | |
| Solubility | Soluble in DCM, MeOH, DMSO |
Core Application: Reductive Amination for C-N Bond Formation
One of the most powerful and widely used transformations of an aldehyde in drug discovery is reductive amination.[9][10][11] This one-pot reaction efficiently converts the carbonyl group into a secondary or tertiary amine, a functional group present in a vast number of approved drugs.
Mechanistic Rationale
The reaction proceeds via two distinct steps in the same pot:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form an imine (or a protonated iminium ion under acidic conditions). This step is typically reversible and often requires the removal of water or the use of a mild acid catalyst.
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond to a C-N single bond. The key is to use a hydride donor that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.[10]
Caption: Mechanism of Reductive Amination.
Causality Behind Reagent Choice
While various reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice in modern synthesis for several reasons:[10]
-
Mildness and Selectivity: It is gentle enough to not reduce most aldehydes and ketones, minimizing the formation of the corresponding alcohol as a byproduct. Its reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.
-
Safety: It avoids the use and generation of toxic cyanide byproducts associated with NaBH₃CN.[12]
-
Convenience: It is a stable solid that can be handled easily in air and is effective in common aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Experimental Protocol: Synthesis of a Pexidartinib Precursor
This protocol details the synthesis of a key intermediate used in the development of CSF1R inhibitors like Pexidartinib, which is approved for treating tenosynovial giant cell tumor.[13][14]
Caption: Workflow for Pexidartinib Precursor Synthesis.
Materials:
-
This compound (1.0 eq)
-
(5-aminopyridin-2-yl)methanol (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (AcOH) (2.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and (5-aminopyridin-2-yl)methanol (1.1 eq).
-
Add anhydrous DCE to form a suspension (approx. 0.1 M concentration with respect to the aldehyde).
-
Add glacial acetic acid (2.0 eq) and stir the mixture at room temperature for 30-60 minutes. The acid catalyzes the formation of the iminium ion.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. An initial effervescence may be observed.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, add more DCM if necessary, and separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield the desired secondary amine.
Carbon-Carbon Bond Formation: The Wittig Reaction
To extend the carbon scaffold, the Wittig reaction is an indispensable tool, converting the aldehyde into an alkene with high regioselectivity.[15][16] This is particularly useful for synthesizing stilbene-like motifs or linking the core to other parts of a molecule via a vinyl bridge.
Mechanistic Rationale
The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane. The decomposition of this intermediate is irreversible and driven by the formation of the very stable triphenylphosphine oxide byproduct, yielding the desired alkene.
Sources
- 1. 4-Fluoro-3-(pyridin-3-yl)benzaldehyde | 1183051-95-7 | Benchchem [benchchem.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 6. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. air.unimi.it [air.unimi.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A phase 4, multicenter, global clinical study to evaluate discontinuation and rechallenge of pexidartinib in patients with tenosynovial giant cell tumor previously treated with pexidartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Mastering Suzuki-Miyaura Reactions with Pyridine Boronic Acids
Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize these challenging yet crucial transformations. Here, we move beyond standard protocols to provide in-depth, field-tested insights into why these reactions can be problematic and how to systematically troubleshoot them for robust and reproducible outcomes.
The Pyridine Conundrum in Suzuki-Miyaura Couplings
Pyridine-containing biaryls are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura reaction is, in principle, an ideal method for their synthesis. However, the inherent electronic properties of the pyridine ring, particularly the presence of the Lewis basic nitrogen atom, introduce a unique set of challenges not typically encountered with simple aryl boronic acids. These challenges often manifest as low yields, reaction failures, and difficult purifications.
This guide is structured to address these issues head-on in a practical, question-and-answer format, grounded in mechanistic understanding and supported by authoritative literature.
Troubleshooting Guide: Common Issues and Solutions
Question 1: Why is my Suzuki-Miyaura reaction with a 2-pyridylboronic acid giving low to no yield?
This is a frequently encountered issue, often referred to as the "2-pyridyl problem".[1] The proximity of the nitrogen atom to the boronic acid moiety is the primary cause, leading to several complications:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, acting as a ligand.[2] This can lead to the formation of inactive or less active catalytic species, effectively poisoning the catalyst and stalling the reaction.
-
Slow Transmetalation: 2-pyridyl boronic acids are electron-deficient, which slows down the crucial transmetalation step in the catalytic cycle.[3]
-
Instability and Protodeboronation: These reagents are notoriously unstable and are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water or alcohol) to yield the corresponding unsubstituted pyridine.[3][4]
Solutions:
-
Choice of Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of palladium catalysts with bulky, electron-rich phosphine ligands is often necessary to promote the desired catalytic cycle over catalyst inhibition.
-
Use of Boronate Esters: To circumvent the instability of the boronic acid, consider using more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronate esters.[5] These are generally more robust and less prone to premature decomposition.
-
Careful Selection of Base and Solvent: The choice of base and solvent is critical. Anhydrous conditions can be beneficial to minimize protodeboronation.[6][7]
Question 2: My reaction with 3- or 4-pyridylboronic acid is sluggish and incomplete. What can I do?
While generally more reactive than their 2-pyridyl counterparts, 3- and 4-pyridylboronic acids can still present challenges due to their electron-deficient nature.
Solutions:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be sufficient to drive the reaction to completion.
-
Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] For pyridine boronic acids, stronger bases are often required.
-
Elevated Temperatures: Higher reaction temperatures can help overcome the activation energy barrier for the slower steps in the catalytic cycle. Microwave irradiation can also be an effective strategy for accelerating these reactions.[9]
Question 3: I am observing significant amounts of a byproduct corresponding to the protonated starting pyridine. How can I prevent this?
This byproduct is the result of protodeboronation, a common side reaction with heteroaromatic boronic acids.[4] It is particularly prevalent when using protic solvents or when water is present.
Solutions:
-
Anhydrous Conditions: Employing rigorously dried solvents and reagents can significantly suppress protodeboronation.[6] Consider using solvents like dioxane, toluene, or DMF that have been dried over molecular sieves.
-
Use of Boronate Esters: As mentioned previously, boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Choice of Base: Some bases, particularly those used as aqueous solutions (e.g., Na₂CO₃, K₂CO₃), can be a source of water that promotes this side reaction. Using an anhydrous base like CsF, Cs₂CO₃, or K₃PO₄ can be beneficial.[6]
Frequently Asked Questions (FAQs)
What are the best practices for storing and handling pyridine boronic acids?
Due to their instability, pyridine boronic acids should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated or frozen). Avoid exposure to moisture and air. It is often recommended to use them as fresh as possible. For longer-term storage, converting them to their more stable boronate esters is a good strategy.[5]
Which palladium catalyst and ligand combination is a good starting point for couplings with pyridine boronic acids?
A robust starting point for challenging Suzuki-Miyaura couplings, including those with pyridine boronic acids, is a combination of a palladium(0) or palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
How does the position of the nitrogen atom in the pyridine ring affect the reaction?
The position of the nitrogen atom has a profound effect on the electronic properties and steric environment of the boronic acid group, influencing its reactivity and stability.
-
2-Pyridylboronic Acids: The most challenging due to direct electronic effects and the potential for chelation to the palladium center, leading to catalyst inhibition.[1][2]
-
3-Pyridylboronic Acids: Generally more reactive than the 2-pyridyl isomers. The nitrogen atom is further away, reducing its inhibitory effect.
-
4-Pyridylboronic Acids: Also more reactive than the 2-pyridyl isomers. The nitrogen is electronically withdrawing, which can still make them less reactive than simple arylboronic acids.
Experimental Protocols and Data
General Protocol for a Robust Suzuki-Miyaura Coupling with a Pyridine Boronic Acid Ester
This protocol is a good starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry reaction vessel, add the aryl halide, pyridine boronic acid pinacol ester, base, and a magnetic stir bar.
-
In a separate vial, prepare the active catalyst by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Recommended Reaction Conditions
| Component | Recommendation | Rationale |
| Boron Reagent | Pinacol or MIDA ester | Enhanced stability, reduced protodeboronation.[5] |
| Catalyst | Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) | Promotes oxidative addition and reductive elimination, mitigates catalyst inhibition. |
| Base | K₃PO₄, Cs₂CO₃, CsF | Strong, anhydrous bases that effectively activate the boronic acid ester without introducing water.[6] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or THF | Minimizes protic sources that can lead to deboronation.[6] |
| Temperature | 80-120 °C | Provides sufficient energy to overcome activation barriers, especially for less reactive partners. |
Visualizing the Challenges and Solutions
Troubleshooting Workflow for Failed Reactions
Caption: A workflow for troubleshooting failed Suzuki-Miyaura reactions with pyridine boronic acids.
Key Factors in the Suzuki-Miyaura Catalytic Cycle with Pyridines
Caption: The Suzuki-Miyaura cycle and key challenges introduced by pyridine substrates.
References
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. (2008). Organic Letters. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). ACS Catalysis. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2009). Organic Letters. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (2020). ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie International Edition. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2016). Chemistry – A European Journal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules. [Link]
-
Protodeboronation. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biaryl intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Side Reactions & Low Yields
The synthesis of this compound, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a powerful method for constructing the key C-C bond. However, the specific functionalities of the coupling partners—an electron-deficient aryl halide and a heteroaromatic boronic acid—can give rise to several predictable side reactions. This guide will address the most common issues in a question-and-answer format.
Issue 1: Low or No Product Formation with Significant Starting Material Recovery
Q: My Suzuki-Miyaura coupling reaction between 3-bromo-4-fluorobenzaldehyde and 4-pyridylboronic acid is resulting in low to no yield of the desired product, and I am recovering a significant amount of my starting materials. What are the likely causes and how can I resolve this?
A: This is a common issue that often points to problems with catalyst activity or the stability of the boronic acid. The primary culprits are protodeboronation of the 4-pyridylboronic acid and catalyst inhibition.
Causality & Mechanism:
-
Protodeboronation: This is a well-documented side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[1] Heteroaromatic boronic acids, like 4-pyridylboronic acid, are particularly susceptible to this process, which can be accelerated by the presence of water and certain reaction conditions.[1] The reaction pH is a critical factor in the stability of heteroaromatic boronic acids.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, preventing the efficient coupling of the reactants.
Troubleshooting & Resolution Workflow:
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols:
Protocol 1: General Suzuki-Miyaura Coupling for this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 3-bromo-4-fluorobenzaldehyde (1.0 equiv) | The bromide is generally more reactive than the chloride. |
| Boronic Acid/Ester | 4-pyridylboronic acid pinacol ester (1.2-1.5 equiv) | Pinacol esters are more stable towards protodeboronation.[1] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective palladium source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are effective for challenging couplings.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | These bases are effective and can minimize side reactions. |
| Solvent | Anhydrous Dioxane or Toluene/Water mixture | Dioxane is a common choice. A biphasic system can also be effective.[4] |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst oxidation and side reactions. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 3-bromo-4-fluorobenzaldehyde, 4-pyridylboronic acid pinacol ester, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature for workup.
Issue 2: Presence of Homocoupling Byproducts
Q: My reaction is producing the desired product, but I am also observing significant amounts of 4,4'-bipyridine and/or the homocoupling product of 3-bromo-4-fluorobenzaldehyde. How can I suppress these byproducts?
A: Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls from the starting materials. This reduces the yield of the desired cross-coupled product and complicates purification.
Causality & Mechanism:
-
Boronic Acid Homocoupling: This can occur through an oxidative mechanism, often promoted by the presence of oxygen, where two molecules of the boronic acid couple to form a symmetrical biaryl.[5]
-
Aryl Halide Homocoupling: This can also occur, though it is often less prevalent than boronic acid homocoupling.
Troubleshooting & Resolution:
-
Rigorous Exclusion of Oxygen:
-
Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes or by using the freeze-pump-thaw method.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Catalyst and Ligand Selection:
-
Stoichiometry Control:
-
Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help to drive the cross-coupling reaction to completion and minimize the relative amount of aryl halide homocoupling.
-
Issue 3: Product Degradation During Workup and Purification
Q: I have successfully formed the product, but I am experiencing yield loss and the formation of impurities during the aqueous workup and column chromatography. What could be causing this?
A: The aldehyde functionality in the product is susceptible to oxidation and potential hydrolysis under certain conditions.
Causality & Mechanism:
-
Oxidation of the Aldehyde: Benzaldehyde derivatives can be oxidized to the corresponding carboxylic acid (4-fluoro-3-(pyridin-4-yl)benzoic acid) upon exposure to air, especially under basic conditions or during prolonged purification steps.[6][7]
-
Hydrolysis Issues: While less common for the aldehyde itself, impurities from the reaction (e.g., unreacted boronic acid esters) can hydrolyze during aqueous workup, potentially complicating the extraction and purification process.
Troubleshooting & Resolution:
Workup Protocol to Minimize Oxidation:
-
After cooling the reaction mixture, dilute it with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water or a mild brine solution. Avoid strong basic washes if possible to minimize the potential for base-catalyzed oxidation. If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature.
Purification Strategy:
-
Column Chromatography: Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). To prevent streaking or poor separation due to the basicity of the pyridine moiety, the silica gel can be pre-treated with a small amount of triethylamine in the eluent.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a cool temperature to prevent long-term oxidation.[7]
Frequently Asked Questions (FAQs)
Q1: Can I use 4-pyridylboronic acid directly instead of its pinacol ester? A1: Yes, it is possible to use the boronic acid directly. However, as discussed, it is more prone to protodeboronation.[1] If you choose to use the boronic acid, it is crucial to use anhydrous solvents and rigorously exclude water from the reaction. Using a base like potassium fluoride (KF) can sometimes be effective with boronic acids.
Q2: What is the role of the base in the Suzuki-Miyaura reaction? A2: The base is essential for the transmetalation step of the catalytic cycle.[8][9] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10]
Q3: My purified product appears as a white solid, but sometimes it has a yellowish tint. Is this a cause for concern? A3: A slight yellowish tint can sometimes be due to minor impurities or slight oxidation of the aldehyde.[7] If the product meets your analytical specifications (e.g., by NMR and LC-MS), it is likely suitable for subsequent steps. However, a significant color change could indicate a higher level of impurity.
Q4: Are there any alternative synthetic routes to this compound? A4: While the Suzuki-Miyaura coupling is the most common and versatile method, other cross-coupling reactions like the Stille coupling could potentially be employed. Additionally, building the molecule through different bond disconnections is also a possibility, though likely more complex.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling of Fluorinated Benzaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of fluorinated benzaldehydes. This class of substrates presents a unique intersection of challenges: the electronic effects of fluorine substituents combined with the reactivity of the aldehyde functional group. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your catalyst loading for efficient, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of fluorinated benzaldehydes particularly challenging?
A1: The difficulty arises from a combination of electronic and functional group compatibility issues.
-
Electronic Effects of Fluorine: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This modifies the electron density of the aromatic ring, which can influence the rates of the key steps in the catalytic cycle—oxidative addition and reductive elimination.[1][2] While electron-withdrawing groups can facilitate the initial oxidative addition of the palladium catalyst to the aryl halide, the overall electronic environment can be complex.[3]
-
Aldehyde Group Reactivity: The aldehyde functional group is sensitive to the basic conditions required for the Suzuki coupling.[3] This can lead to undesirable side reactions such as aldol condensations or Cannizzaro-type reactions. Furthermore, the aldehyde's carbonyl oxygen can coordinate to the palladium center, potentially sequestering the active catalyst and inhibiting the reaction.[4]
-
Steric Hindrance: Fluorine atoms, particularly when positioned ortho to the reaction site, can introduce significant steric hindrance, impeding the approach of the bulky palladium catalyst complex.[3][5]
Q2: What is the primary goal of optimizing catalyst loading?
A2: The primary goal is to find the minimum amount of catalyst required to drive the reaction to completion in a reasonable timeframe, with high yield and selectivity. Over-loading the catalyst is not only economically inefficient but can also lead to increased side product formation and complicate downstream purification. Conversely, insufficient catalyst loading results in incomplete conversion.[6][7][8] The "sweet spot" balances reaction kinetics with cost and purity.
Q3: What are the most common side reactions I should be aware of?
A3: Three side reactions are particularly prevalent in this type of coupling:
-
Protodeboronation: This is the undesired cleavage of the C–B bond of the boronic acid and its replacement with a C–H bond, effectively destroying the nucleophilic partner.[9] It is often promoted by the basic, aqueous conditions of the reaction.[9][10][11]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. Its primary cause is the presence of oxygen, which can interfere with the catalytic cycle.[5][12]
-
Catalyst Deactivation: The active Pd(0) species can aggregate into inactive palladium black, especially with insufficient ligand stabilization or exposure to oxygen.[6][13]
Troubleshooting Guide: From Low Yields to Optimized Conditions
This section addresses specific problems you may encounter during your experiments.
Q4: My reaction shows very low or no product yield. What are the first things I should investigate?
A4: A low or non-existent yield is the most common issue. A systematic approach is crucial for diagnosis. The following flowchart and detailed explanations will guide your troubleshooting process.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
1. Catalyst System Integrity:
-
Cause: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or the catalyst itself has degraded.[6][14] The ligand choice is also paramount, as it must stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[3][15]
-
Solution:
-
Ligand Screening: For electron-deficient and sterically hindered substrates like fluorinated benzaldehydes, bulky, electron-rich dialkylbiaryl phosphine ligands are often required.[3][5][15] Consider screening ligands such as SPhos, XPhos, or RuPhos.[3][5]
-
Catalyst Source: Ensure your palladium source is fresh. Pd(0) sources like Pd(PPh₃)₄ are particularly sensitive to air.[3][16] Using modern, air-stable palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) can significantly improve reproducibility.[3][5][14]
-
2. Reagent Quality:
-
Cause: Boronic acids are susceptible to degradation over time, particularly protodeboronation, which is a major cause of failed reactions.[11][17]
-
Solution:
-
Always use fresh, high-purity boronic acid.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate ester, or a trifluoroborate salt, which can slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[5][16][18]
-
Use a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for any potential degradation.[5][17]
-
3. Reaction Conditions:
-
Cause: An inert atmosphere is non-negotiable. Oxygen leads to catalyst deactivation and promotes the homocoupling of the boronic acid.[5][11][16] The choice of base and solvent is also critical for the transmetalation step.[3][5]
-
Solution:
-
Atmosphere: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[5] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment.[11][19]
-
Base/Solvent Screening: The base is crucial for activating the boronic acid.[17] A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, often with a small amount of water) is highly recommended.[3][5] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3][5]
-
Q5: I have some product, but the reaction stalls and never reaches full conversion. How should I approach optimizing the catalyst loading?
A5: This is a classic optimization problem. Stalling indicates that the catalyst is either deactivating over the course of the reaction or its turnover frequency (TOF) is too low under the current conditions.
Systematic Approach to Catalyst Loading Optimization:
-
Establish a Baseline: First, ensure your other conditions (ligand, base, solvent, temperature) are reasonably optimized by running a few small-scale screening reactions. A good starting point for catalyst loading in a new system is often 1-2 mol %.[5]
-
Incremental Reduction: Once you achieve a high yield (>90%), begin systematically lowering the catalyst loading in small increments (e.g., from 2 mol% to 1.5 mol%, then 1.0 mol%, 0.5 mol%, etc.).
-
Monitor Reaction Kinetics: At each loading, monitor the reaction progress over time (e.g., by taking aliquots for LC-MS or GC-MS analysis at 1h, 4h, 8h, and 24h). This will tell you not only the final yield but also the reaction rate.
-
Identify the Inflection Point: You will reach a loading level where either the reaction time becomes unacceptably long or the final conversion begins to drop significantly. The optimal loading is typically just above this inflection point.
| Catalyst System Component | Recommended Starting Point | Optimization Strategy |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Start with 1-2 mol %. Reduce to <0.5 mol % after optimization. Precatalysts often allow for lower loadings.[5][6] |
| Ligand | SPhos, XPhos, RuPhos | Ligand:Palladium ratio is key. For monodentate ligands, a 2:1 to 4:1 ratio is common.[5] |
| Base | K₃PO₄, Cs₂CO₃ | Start with 2.0-3.0 equivalents. A strong base can accelerate transmetalation, sometimes allowing for lower catalyst loading.[5][15] |
| Temperature | 80–110 °C | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. Find a balance.[5][16] |
Q6: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is the cause?
A6: This byproduct is the result of boronic acid homocoupling. The primary cause is the presence of oxygen in your reaction vessel.[5][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.
-
Solution: The most effective solution is to rigorously exclude oxygen.
-
Use a robust degassing technique for your solvent, such as freeze-pump-thaw cycles. Sparging with an inert gas is good, but F-P-T is superior for removing all dissolved gases.[5]
-
Ensure all solid reagents are dried and added under a positive flow of inert gas.[19]
-
Maintain a slight positive pressure of argon or nitrogen throughout the reaction, often by using a balloon or a bubbler.[19]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluorinated Benzaldehyde
This protocol is a starting point and may require optimization for your specific substrates.
Reaction Setup:
Caption: Standard experimental workflow for Suzuki coupling.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated benzaldehyde (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 ratio) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[5] The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
References
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
- Jutand, A. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
- Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions. BenchChem.
- Thieme. (n.d.). Suzuki-Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme Connect.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Request PDF. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers.
- Watson, A. J. B., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing).
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
- BenchChem. (n.d.).
Sources
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- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. aspuru.substack.com [aspuru.substack.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. reddit.com [reddit.com]
Preventing deboronation of pyridine-4-boronic acid in Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using pyridine-4-boronic acid and similar heteroaromatic boronic acids. Here, we address the common challenge of deboronation, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Preventing Deboronation of Pyridine-4-Boronic Acid
This section addresses specific issues you may encounter in the lab, providing not just solutions but the scientific reasoning behind them.
Question 1: I'm observing low yields and a significant amount of pyridine byproduct. What's causing the deboronation of my pyridine-4-boronic acid?
Answer:
The formation of pyridine as a byproduct is a classic sign of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] For heteroaromatic boronic acids like pyridine-4-boronic acid, this process is often accelerated compared to their aryl counterparts.
The primary cause is the intrinsic instability of the pyridine-boronic acid, especially under certain reaction conditions. The mechanism of deboronation is highly dependent on the reaction's pH.[1] While 3- and 4-pyridyl boronic acids are generally more stable than the 2-pyridyl isomer, they can still undergo deboronation, particularly at elevated temperatures or with certain bases.[2]
Key Factors Influencing Deboronation:
-
Base Selection: The choice and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation with the palladium catalyst, stronger bases can also promote protodeboronation.[3][4]
-
Temperature: Higher reaction temperatures, often required for less reactive coupling partners (e.g., aryl chlorides), can significantly increase the rate of deboronation.
-
Solvent System: The presence of water and the choice of organic solvent can influence the speciation of the boronic acid and the rate of competing side reactions.[5]
-
Catalyst System: The palladium catalyst and its associated ligands can also play a role. A highly efficient catalyst that promotes rapid cross-coupling can outcompete the slower deboronation pathway.[1]
To mitigate this issue, a careful optimization of your reaction conditions is necessary.
Question 2: How can I modify my reaction conditions to minimize deboronation and improve my product yield?
Answer:
Minimizing deboronation requires a multi-faceted approach focused on optimizing your reaction parameters to favor the desired Suzuki coupling over the undesired protodeboronation pathway.
A comparison of key reaction parameters is summarized below:
| Parameter | Recommendation for Minimizing Deboronation | Rationale |
| Boronic Acid Derivative | Use pyridine-4-boronic acid pinacol ester. | Boronic esters are generally more stable than their corresponding boronic acids, reducing the rate of protodeboronation.[6] |
| Base | Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | Stronger bases can accelerate deboronation. Weaker bases can still facilitate the Suzuki coupling while minimizing the undesired side reaction.[2][7] |
| Catalyst | Employ a highly active catalyst system (e.g., Pd(OAc)₂ with a sterically hindered phosphine ligand like Ad₂PnBu). | A more active catalyst can increase the rate of the Suzuki coupling, effectively outcompeting the deboronation reaction.[5] |
| Solvent | Use an anhydrous solvent system or a mixed solvent with minimal water (e.g., dioxane/H₂O 4:1).[5] | While water can be beneficial for the Suzuki reaction, an excess can promote protodeboronation. |
| Temperature | Run the reaction at the lowest temperature that still allows for efficient coupling. | Deboronation is often more sensitive to temperature increases than the Suzuki coupling itself. |
This protocol provides a starting point for optimizing your reaction to suppress deboronation.
Materials:
-
Pyridine-4-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Ad₂PnBu (Buchwald ligand) (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry reaction vial, add the aryl bromide, pyridine-4-boronic acid pinacol ester, Cs₂CO₃, Pd(OAc)₂, and Ad₂PnBu.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio by volume).
-
Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protodeboronation for heteroaromatic boronic acids?
A1: Protodeboronation is the protonolysis of the C-B bond.[1] For basic heteroaromatic boronic acids, the mechanism can be more complex than for simple arylboronic acids. In the case of 2-pyridine boronic acid, a zwitterionic intermediate is implicated in its rapid deboronation under neutral pH.[1] While 4-pyridine boronic acid is more stable, it can still undergo acid- or base-catalyzed deboronation.[1][8]
Q2: Are there more stable alternatives to pyridine-4-boronic acid for Suzuki reactions?
A2: Yes, several alternatives offer enhanced stability:
-
Pinacol Esters: Pyridine-4-boronic acid pinacol ester is a common and effective choice. The pinacol protecting group increases stability and reduces the rate of protodeboronation.[6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boron reagents. They are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can be advantageous for challenging couplings.[1]
-
Organotrifluoroborates: Potassium pyridyltrifluoroborates are also more stable than the corresponding boronic acids and can be used in Suzuki couplings.[1]
Q3: Can the choice of palladium catalyst and ligand influence the rate of deboronation?
A3: Absolutely. The goal is to use a catalyst system that promotes a rate of Suzuki coupling that is significantly faster than the rate of protodeboronation. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (like Buchwald or Fu's ligands), can accelerate the key steps of the Suzuki cycle (oxidative addition and transmetalation), thereby minimizing the lifetime of the vulnerable boronic acid in solution.[1][2] In some cases, palladium nanoparticles have also been implicated in catalyzing deboronation.[9]
Q4: My reaction involves an aryl chloride, requiring high temperatures. How can I prevent deboronation under these conditions?
A4: Coupling aryl chlorides is challenging due to the strength of the C-Cl bond, often necessitating higher temperatures which can exacerbate deboronation. To address this:
-
Use a Highly Stable Boron Reagent: This is critical. Pyridine-4-boronic acid pinacol ester or a MIDA boronate is strongly recommended over the free boronic acid.[1][6]
-
Employ a State-of-the-Art Catalyst System: Use a catalyst system specifically designed for aryl chloride activation. Catalysts with highly electron-donating and sterically demanding ligands are often required.
-
Careful Base Selection: A weaker base like K₃PO₄ may be a better choice than stronger bases, even if it requires slightly longer reaction times.
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can help suppress protodeboronation.
Visual Guides
Below are diagrams illustrating the key chemical pathways and experimental workflows discussed.
Figure 1: Competing pathways in the Suzuki coupling of pyridine boronic acids. The desired catalytic cycle (blue) competes with the undesired protodeboronation side reaction (red).
Figure 2: A generalized experimental workflow for minimizing deboronation in Suzuki coupling reactions.
References
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Valente, C., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(10), 2654-2657. [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
Slanina, T., & Szatkowski, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2239-2247. [Link]
-
Reddit user discussion on unreproducible Suzuki coupling. (2023). r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Chen, C., et al. (2006). In Situ Generated Palladium Nanoparticles for Catalytic Dehalogenation of Aryl Halides and Deboronation of Arylboronic acids. Journal of the Chinese Chemical Society, 53(4), 979-985. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde. As a key building block in pharmaceutical synthesis, its purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address common challenges encountered during its purification from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what impurities should I expect?
A1: The most prevalent method is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves reacting an aryl halide, such as 3-bromo-4-fluorobenzaldehyde, with a pyridineboronic acid derivative. Based on this synthesis, you should anticipate several classes of impurities.
Q2: What is the best general strategy for purifying the crude product?
A2: A multi-step approach is typically most effective. The general workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by flash column chromatography on silica gel to separate the target compound from organic byproducts. For achieving the highest purity, a final recrystallization step is often necessary.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring purification. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to track the separation of your product from impurities during column chromatography and to check the purity of your final fractions. Staining with potassium permanganate or visualization under UV light can help identify different spots.
Purification Workflow Overview
The following diagram illustrates a typical purification workflow following a Suzuki-Miyaura coupling reaction to synthesize this compound.
Sources
Technical Support Center: Palladium Residue Removal from Biaryl Aldehyde Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of palladium residues from biaryl aldehyde products, a common challenge in modern organic synthesis. Our focus is on providing practical, field-proven insights to ensure the purity and integrity of your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process in a question-and-answer format.
Issue 1: After standard silica gel column chromatography, my biaryl aldehyde product still shows high levels of palladium contamination.
-
Possible Cause: Palladium residues from cross-coupling reactions, such as the Suzuki-Miyaura coupling, can exist in various forms, including colloidal Pd(0) or soluble Pd(II) species.[1][2] Standard silica gel chromatography is often ineffective at removing all of these species, especially the less polar Pd(0) complexes which may co-elute with your product.[3] The aldehyde functionality in your product can also sometimes weakly chelate palladium, making it more difficult to remove.
-
Solution:
-
Pre-treatment with a Scavenger: Before chromatography, treat your crude product solution with a dedicated palladium scavenger. Thiol-based scavengers are particularly effective for a broad range of palladium species.[4]
-
Activated Carbon Treatment: Stirring the crude product with activated carbon can be a cost-effective method for removing palladium residues.[5][6] However, be aware that this can sometimes lead to product loss through adsorption.[5][6]
-
Filtration through a Celite Pad: Passing the reaction mixture through a pad of Celite can help in removing heterogeneous palladium species.[7]
-
Issue 2: I used a palladium scavenger, but the palladium levels in my API are still above the acceptable ICH guidelines.
-
Possible Cause: The chosen scavenger may not be optimal for the specific form of palladium in your reaction mixture, or the scavenging process itself may not be optimized. The efficiency of a scavenger is dependent on factors like temperature, reaction time, and the solvent system used.[5][8][9]
-
Solution:
-
Screen a Variety of Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, dimercaptotriazine) to identify the most effective one for your specific product and reaction conditions.[4][7]
-
Optimize Scavenging Conditions: Experiment with increasing the temperature and reaction time. For instance, raising the temperature from 40 to 60 °C can significantly reduce the required treatment time.[8]
-
Consider a Sequential Treatment: A multi-step approach can be highly effective. For example, an initial filtration through Celite to remove bulk palladium, followed by a wash with a chelating agent like N-acetyl cysteine, and then treatment with a high-affinity scavenger can reduce palladium levels to well below 10 ppm.[7]
-
Issue 3: My product yield has significantly decreased after the palladium scavenging step.
-
Possible Cause: Some palladium removal agents, particularly activated carbon, can adsorb the desired product along with the palladium residues.[5][6] Additionally, some scavengers might not be compatible with the functionality of your biaryl aldehyde, potentially leading to product degradation.
-
Solution:
-
Choose a More Selective Scavenger: Opt for highly selective scavengers like functionalized silica or polymer resins that have a high affinity for palladium but low affinity for your organic product.[3][9]
-
Optimize the Amount of Scavenger: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Consider a Flow Chemistry Setup: Using scavenger-packed cartridges in a flow system can minimize product loss and reduce scavenger usage compared to a batch process.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?
A1: The acceptable limits for elemental impurities in drug products are defined by the International Council for Harmonisation (ICH) Q3D guidelines. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[7] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 grams, the palladium limit would be 10 ppm.[7]
Q2: What are the main types of palladium scavengers and how do they work?
A2: Palladium scavengers are materials that selectively bind to palladium, allowing for its removal from the reaction mixture. They can be broadly categorized as:
-
Thiol-based scavengers: These contain sulfhydryl (-SH) groups that form strong bonds with palladium. They are effective for a wide range of palladium species.[4]
-
Thiourea-based scavengers: These are versatile and widely used in the pharmaceutical industry for removing all forms of palladium.[4]
-
Amine-based scavengers: These are useful in systems that are sensitive to basic conditions.[4]
-
Dimercaptotriazine (DMT) based scavengers: These are particularly effective for hindered palladium complexes.[4]
-
Activated Carbon: This is a non-functionalized adsorbent that can remove palladium through physisorption.[5][6]
The general mechanism involves the chelation of the palladium species by the functional groups on the scavenger, which is then removed by filtration.
Q3: How can I quantify the amount of residual palladium in my product?
A3: The most common and accurate methods for quantifying trace levels of palladium in APIs are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique that can detect palladium at parts-per-billion (ppb) levels.
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for detecting trace metals.
-
X-ray Fluorescence (XRF): A non-destructive technique that can also be used for palladium quantification.
For rapid, in-process checks, colorimetric and fluorimetric methods are also available that can provide a semi-quantitative measure of palladium levels.
Decision Workflow for Palladium Scavenger Selection
The following diagram illustrates a typical workflow for selecting and optimizing a palladium scavenging process.
Caption: A decision tree for selecting and optimizing a palladium scavenging strategy.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica
-
Dissolve the Crude Product: Dissolve the crude biaryl aldehyde product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF) to a concentration of approximately 10-20 wt%.
-
Add the Scavenger: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stir the Mixture: Stir the mixture at room temperature for 4-16 hours. For less efficient scavenging, the temperature can be increased to 40-60°C.
-
Monitor the Reaction: If possible, monitor the palladium concentration in the solution over time using a rapid detection method or by taking small aliquots for ICP-MS analysis.
-
Filter the Scavenger: Once the scavenging is complete, filter the mixture through a fritted funnel or a pad of Celite to remove the solid-supported scavenger.
-
Wash and Concentrate: Wash the scavenger with a fresh portion of the solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Final Analysis: Submit a sample of the purified product for quantitative palladium analysis to confirm that the residue levels are within the acceptable limits.
Protocol 2: Palladium Removal using Activated Carbon
-
Prepare the Solution: Dissolve the crude biaryl aldehyde in a suitable solvent.
-
Add Activated Carbon: Add 5-10 wt% of activated carbon to the solution.
-
Stir the Suspension: Stir the suspension at room temperature for 2-4 hours.
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon. Be cautious as fine carbon particles can be difficult to filter.
-
Wash and Concentrate: Wash the Celite pad with fresh solvent and combine the filtrates. Concentrate the solution to obtain the product.
-
Analyze: Analyze the product for palladium content and yield.
Comparative Data on Palladium Scavengers
The following table summarizes the performance of different types of palladium scavengers based on literature data. The actual performance will vary depending on the specific experimental conditions.
| Scavenger Type | Support | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Thiol | Silica | 1.0 - 1.5 | Broad applicability, high efficiency for Pd(0) and Pd(II).[4] | Can sometimes be sensitive to oxidation. |
| Thiourea | Silica | 1.0 - 1.4 | Very effective for a wide range of Pd species, robust.[4] | |
| Amine | Polystyrene | 1.5 - 2.5 | Good for specific applications, useful in base-sensitive systems.[4] | May be less effective for certain Pd complexes. |
| DMT | Polystyrene | 1.0 - 1.5 | Excellent for hindered Pd complexes, high capacity.[4] | |
| Activated Carbon | Carbon | N/A | Cost-effective, readily available.[5][6] | Can cause product loss, may be less selective.[5][6] |
References
- Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- PhosphonicS. (2022). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.
- Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Onyx Scientific. (n.d.).
- ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Biotage. (n.d.).
- ACS Publications. (n.d.).
- ResearchGate. (2025).
- BenchChem. (2025).
- ResearchGate. (2025).
- Sopachem. (n.d.). Metal Scavenger Guide.
- Molecules. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Journal of Astrological Big Data Ecology. (2024). The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls.
Sources
- 1. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. onyxipca.com [onyxipca.com]
- 8. phosphonics.com [phosphonics.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Electron-Deficient Aryl Halides
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with coupling electron-deficient aryl halides. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower you to troubleshoot complex and nuanced cases. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki coupling reaction with an electron-deficient aryl halide (e.g., a nitro- or cyano-substituted aryl chloride/bromide) is resulting in a low yield or has failed completely. What are the most critical initial parameters to investigate?
A1: Low conversion when using electron-deficient aryl halides is a common issue, but it often stems from a few key areas. While electron-withdrawing groups (EWGs) on the aryl halide can facilitate the initial oxidative addition step, they also introduce other challenges.[1] Here is a prioritized checklist for initial troubleshooting:
-
Inert Atmosphere Integrity: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere (nitrogen or argon) can lead to catalyst deactivation through oxidation and the formation of unwanted side products.[2] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas from start to finish.
-
Catalyst and Ligand Choice: Not all palladium sources and ligands are created equal, especially for challenging substrates. Electron-deficient aryl chlorides, in particular, are notoriously difficult to activate.[1] Your standard catalyst like Pd(PPh₃)₄ may be insufficient. The oxidative addition step for aryl chlorides is often the rate-limiting step. To overcome this, the palladium center needs to be highly electron-rich and accessible. This is achieved by using bulky, electron-donating phosphine ligands.[1][2] If you are using an aryl chloride, switching to a more specialized ligand is the most critical change you can make.
-
Base Selection: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[1][3] However, a base that is too strong or poorly soluble can promote side reactions like dehalogenation of your electron-deficient aryl halide or decomposition of base-sensitive functional groups.[4] The choice of base must be carefully matched to the substrates and solvent.
-
Reagent Quality and Stability: Pay special attention to the organoboron reagent. Electron-deficient arylboronic acids are known to be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[5] Ensure your boronic acid is pure and consider using more stable alternatives like boronate esters (e.g., pinacol or MIDA esters) if degradation is suspected.[5][6]
Q2: I'm using an electron-deficient aryl chloride, and my standard catalyst, Pd(PPh₃)₄, is ineffective. What specific ligands should I screen, and what is the chemical reasoning behind their efficacy?
A2: This is a classic challenge. The carbon-chlorine bond is significantly stronger than the carbon-bromine or carbon-iodine bonds, making oxidative addition to the Pd(0) center sluggish.[1] To drive this critical first step of the catalytic cycle, the catalyst needs to be both highly reactive and sterically tailored.
The solution lies in using bulky, electron-rich monodentate phosphine ligands. These are often referred to as "Buchwald-type" ligands.
-
Electronic Effect: Electron-donating alkyl groups on the phosphine (like cyclohexyl or tert-butyl) increase the electron density on the palladium center.[1] This electron-rich catalyst is a better nucleophile and can more readily engage in the oxidative addition with the electron-poor aryl chloride.
-
Steric Effect: The large size (steric bulk) of these ligands promotes the formation of a highly reactive, monoligated "L-Pd(0)" species. This coordinatively unsaturated species is more eager to react with the aryl halide than a fully coordinated L₂-Pd(0) complex.[7] The bulkiness also facilitates the final reductive elimination step to release the product.[1]
Recommended Ligand Screening Protocol
A screening of modern, commercially available ligands is the most logical next step. We recommend starting with the ligands in the table below, using a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
| Ligand | Structure | Key Characteristics & Rationale | Typical Loading (mol%) |
| SPhos | Highly active and versatile for a wide range of aryl chlorides. Excellent for sterically hindered substrates.[8] | 1-4 | |
| XPhos | Extremely bulky and electron-rich, often the "go-to" ligand for the most challenging aryl chlorides.[2][9] | 1-4 | |
| RuPhos | Another highly active ligand, often successful when others fail. Particularly good for heteroaryl chlorides. | 1-4 | |
| P(t-Bu)₃ | A simpler, less expensive but very effective electron-rich and bulky ligand. Can be sensitive to air.[2] | 2-5 |
Q3: My reaction is producing a significant amount of dehalogenated arene (Ar-H instead of Ar-Ar'). Could my choice of base be the culprit?
A3: Yes, absolutely. Dehalogenation is a common side reaction with electron-deficient aryl halides, and the base is often a key contributor.[4] This side reaction occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can undergo transmetalation. Strong bases can promote pathways that generate these hydride species.
Base Selection Guide for Mitigating Side Reactions
| Base | Formula | Strength | Common Solvents | Comments & Recommendations |
| Potassium Phosphate | K₃PO₄ | Moderate/Strong | Toluene, Dioxane, THF | Often the best choice for sensitive substrates. Its moderate strength is sufficient to promote transmetalation without causing excessive side reactions.[7][10] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Dioxane, DMF, Toluene | Very effective due to its high solubility in organic solvents, which can accelerate the reaction. However, its high basicity can sometimes increase dehalogenation.[4][10] |
| Potassium Carbonate | K₂CO₃ | Moderate | Aqueous mixtures, DMF | A standard, inexpensive base. Can be less effective for challenging couplings and may require higher temperatures.[4][11] |
| Potassium Fluoride | KF | Weak | Dioxane, Toluene | A mild base that can be very effective in minimizing dehalogenation, particularly with sensitive substrates or boronate esters.[4][12] |
If you are observing dehalogenation with a strong base like Cs₂CO₃ or an alkoxide, we strongly recommend switching to K₃PO₄ . It provides a good balance of reactivity and gentleness for many systems involving electron-deficient partners.[7]
Q4: I suspect my boronic acid is unstable under the reaction conditions. What evidence points to this, and what are the best strategies to overcome it?
A4: Instability of the organoboron reagent is a frequent cause of low yields, often manifesting as homocoupling of the aryl halide (Ar-Ar) or the presence of protodeboronated starting material (the boronic acid is replaced by Ar-H). Electron-deficient and many heteroaryl boronic acids are particularly susceptible to protodeboronation under the basic, heated conditions of the Suzuki coupling.[5][12]
Solution: Use a Stabilized Boronate Ester
The most robust solution is to replace the boronic acid with a more stable boronate ester. These act as "masked" reagents that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[5]
-
Pinacol Boronate Esters (Bpin): These are the most common and are easily prepared via Miyaura borylation. They offer a significant stability increase over the corresponding boronic acids.[6]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline, air-stable solids.[5][13] They are particularly useful for multi-step synthesis where the boron functionality needs to survive various reaction conditions before the final coupling step. They undergo a slow-release cross-coupling under basic, aqueous conditions.[13]
In-Depth Guides & Protocols
The Suzuki-Miyaura Catalytic Cycle: Overcoming the Hurdles
Understanding the catalytic cycle is key to effective troubleshooting. The process involves three main stages. For electron-deficient aryl halides, the primary challenge lies in the initial Oxidative Addition step, especially with aryl chlorides.
Experimental Protocol: Ligand & Base Screening for a Challenging Aryl Chloride Coupling
This protocol outlines a systematic approach to optimize the reaction conditions for coupling an electron-deficient aryl chloride with a boronic acid/ester.
Objective: To identify the optimal ligand and base combination for maximizing product yield.
Materials:
-
Electron-deficient Aryl Chloride (Ar-Cl)
-
Organoboron Reagent (Ar'-B(OH)₂ or Ar'-Bpin)
-
Palladium Precursor: Pd₂(dba)₃
-
Ligands: SPhos, XPhos, RuPhos (see table above)
-
Bases: K₃PO₄, Cs₂CO₃, KF (see table above)
-
Anhydrous Solvent: Dioxane or Toluene
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Internal standard for GC or LCMS analysis (e.g., dodecane)
Procedure:
-
Array Setup: In a glovebox, arrange a set of 9 reaction vials (3 ligands x 3 bases).
-
Reagent Preparation:
-
Prepare a stock solution of the Aryl Chloride (Ar-Cl) in the chosen solvent (e.g., 0.2 M).
-
Prepare a stock solution of the internal standard in the solvent.
-
-
Vial Loading: To each vial, add the following in the specified order under an inert atmosphere:
-
Palladium Precursor: Pd₂(dba)₃ (0.005 mmol, 1.0 mol% Pd)
-
Ligand: (0.012 mmol, 1.2 mol% L/Pd)
-
Base: (0.75 mmol, 3.0 equiv)
-
Organoboron Reagent: (0.375 mmol, 1.5 equiv)
-
Stir bar
-
-
Reaction Initiation:
-
To each vial, add the Ar-Cl stock solution (1.25 mL, 0.25 mmol, 1.0 equiv).
-
Add the internal standard stock solution.
-
Seal the vials tightly with screw caps.
-
-
Reaction Conditions:
-
Place the array of vials in a pre-heated aluminum block on a stirrer hotplate.
-
Set the temperature to 100 °C.
-
Stir for the designated reaction time (e.g., 12-18 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.
-
Analyze the samples by GC or LCMS to determine the conversion of starting material and the yield of the desired product relative to the internal standard.
-
-
Evaluation: Create a table of the results to clearly identify the ligand/base combination that provides the highest yield.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025). ResearchGate. [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (2025). ResearchGate. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2002). Journal of the American Chemical Society. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Link]
-
Suzuki coupling reactions of aryl chlorides. (n.d.). ResearchGate. [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2019). ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). NIH. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). NIH. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2023). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). NIH. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Managing homocoupling of boronic acids in 4-Fluoro-3-(pyridin-4-yl)benzaldehyde synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde via Suzuki-Miyaura coupling. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific cross-coupling reaction. Our focus is to provide actionable, in-depth solutions to a critical and common challenge: the suppression of boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant problem in my synthesis of this compound?
A1: Boronic acid homocoupling is a major side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid (in this case, pyridine-4-boronic acid) react with each other to form a symmetrical biaryl (4,4'-bipyridine). This is particularly problematic for several reasons:
-
Yield Reduction: It consumes your starting boronic acid, directly lowering the yield of the desired product, this compound.
-
Purification Complexity: The resulting homocoupled product (4,4'-bipyridine) can have similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Catalyst Inactivation: The reaction conditions that promote homocoupling can also lead to the formation of inactive palladium species (e.g., palladium black), which can stall the desired catalytic cycle.
Q2: I've observed a significant amount of 4,4'-bipyridine in my crude NMR. What are the most likely causes?
A2: The formation of 4,4'-bipyridine is typically promoted by one or more of the following factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid. This is one of the most common culprits.
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical. Some combinations can accelerate the protonolysis or oxidation of the boronic acid, leading to homocoupling.
-
High Catalyst Loading or Inefficient Catalyst: Using too much palladium catalyst or a catalyst system that is slow to undergo reductive elimination can increase the chances of side reactions.
-
High Temperatures: While necessary for some couplings, excessive heat can accelerate the decomposition of the boronic acid and promote homocoupling.
Q3: Is there a "best" palladium catalyst and ligand combination for coupling with pyridine-4-boronic acid?
A3: While the "best" system can be substrate-dependent, for electron-deficient heteroaryl boronic acids like pyridine-4-boronic acid, modern catalyst systems employing sterically hindered, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, or RuPhos, when combined with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, often provide excellent results. These ligands promote the rate-limiting reductive elimination step, which outcompetes the homocoupling pathway. Traditional catalysts like Pd(PPh₃)₄ can be effective but are often more prone to promoting homocoupling with challenging substrates.
Troubleshooting Guide: Minimizing Pyridine-4-Boronic Acid Homocoupling
This section provides a detailed, cause-and-effect approach to systematically eliminate the homocoupling side reaction.
Issue 1: Persistent Homocoupling Despite Standard Conditions
Root Cause Analysis: The most common cause is the presence of oxygen, which facilitates an oxidative pathway for homocoupling. The mechanism is distinct from the desired catalytic cycle and must be actively suppressed.
Solution Workflow:
-
Rigorous Degassing: Standard "freeze-pump-thaw" cycles are highly effective. However, for routine lab work, sparging the reaction solvent with an inert gas (Argon or Nitrogen) for at least 30-45 minutes prior to adding the catalyst and reagents is critical.
-
Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of inert gas throughout the entire process, from reagent addition to heating. Use glassware with gas inlet/outlet adapters.
-
Reagent Purity: Use high-purity pyridine-4-boronic acid. Older or improperly stored boronic acids can contain anhydrides (boroxines), which can behave differently in the reaction.
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the undesired oxygen-mediated homocoupling pathway. Understanding this helps in diagnosing the problem.
Technical Support Center: Workup Procedures for Suzuki Reactions Involving Pyridine-Containing Compounds
Welcome to the Technical Support Center for Suzuki reaction workups involving pyridine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when purifying products from these crucial cross-coupling reactions. The unique electronic properties of the pyridine ring, particularly the basicity of the nitrogen atom, often complicate standard workup and purification protocols. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
Here we address common questions and issues that arise during the workup of Suzuki reactions with pyridine-containing substrates.
FAQ 1: Why is my pyridine-containing product difficult to extract from the aqueous layer?
The basic nitrogen atom in the pyridine ring (pKa of the conjugate acid is ~5.2) can be protonated by acidic residues in the reaction mixture or during an acidic wash, forming a water-soluble pyridinium salt.[1][2] This salt will partition into the aqueous phase, leading to low recovery in the organic layer.
Troubleshooting Steps:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a suitable base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a dilute sodium hydroxide (NaOH) solution. This deprotonates the pyridinium salt, rendering the pyridine compound neutral and more soluble in organic solvents.
-
Choose the Right Organic Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM), which can better solvate the polar pyridine-containing product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.
FAQ 2: I'm observing significant emulsion during my liquid-liquid extraction. What can I do?
Emulsion formation is common when dealing with basic compounds like pyridines, especially when inorganic salts are present.
Troubleshooting Steps:
-
Add Brine: Wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product from the aqueous phase.
-
Filter through Celite® or Anhydrous Sodium Sulfate: Passing the emulsified mixture through a pad of Celite® or anhydrous sodium sulfate can help to break the emulsion and dry the organic layer simultaneously.
-
Allow Time for Separation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
FAQ 3: My final product is contaminated with palladium catalyst. How can I remove it?
Residual palladium is a common impurity in Suzuki reactions and is often a primary concern, especially in pharmaceutical applications where strict limits on heavy metal contamination exist.[3]
Troubleshooting Steps:
-
Use a Palladium Scavenger: After the reaction is complete, and before the aqueous workup, add a palladium scavenger to the reaction mixture. These are solid-supported reagents with functional groups that have a high affinity for palladium.[4][5] Stirring the reaction mixture with the scavenger for a period (as recommended by the manufacturer) will bind the palladium, which can then be removed by simple filtration.[5]
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can also effectively adsorb residual palladium. The carbon is then removed by filtration through Celite®.
-
Column Chromatography: Silica gel chromatography is often effective at removing palladium residues. The polar nature of silica can help to retain the metal complexes.
FAQ 4: I'm seeing a significant amount of boronic acid-derived homocoupling byproduct. How can I minimize this and remove it during workup?
Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often promoted by the presence of oxygen.[6]
Troubleshooting and Removal:
-
Degas Solvents Thoroughly: Ensure all solvents, including water, are rigorously degassed before use to minimize the presence of oxygen.[7]
-
Workup Strategy for Removal:
-
Acidic Wash: Many boronic acids and their byproducts can be removed with an acidic wash. However, be cautious with pyridine-containing products, as they will also be extracted into the acidic aqueous layer. If your product is stable to acid, you can perform an acidic wash and then re-basify the aqueous layer to recover your product.
-
Base Wash: A wash with a mild base can sometimes help remove boronic acid impurities.
-
Column Chromatography: Flash column chromatography is typically the most effective method for separating the desired product from homocoupling byproducts.
-
II. Troubleshooting Guide: Common Workup Scenarios
This section provides structured troubleshooting for specific issues encountered during the workup of Suzuki reactions involving pyridines.
Scenario 1: Low Yield After Aqueous Workup
| Potential Cause | Explanation | Recommended Solution |
| Product Protonation | The pyridine nitrogen (pKaH ~5.2) gets protonated in a neutral or slightly acidic aqueous phase, forming a water-soluble pyridinium salt.[1] | Adjust the pH of the aqueous layer to >8 with a base (e.g., Na₂CO₃, K₂CO₃, dilute NaOH) before extraction to ensure the pyridine product is in its neutral, organic-soluble form. |
| Incomplete Extraction | The polarity of the pyridine-containing product may require a more effective extraction solvent. | Use a more polar solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x with smaller volumes) to maximize recovery. |
| Product Adsorption | The product may adsorb onto solid byproducts or residual palladium complexes. | Filter the reaction mixture through a pad of Celite® before extraction to remove insoluble materials. |
Scenario 2: Persistent Palladium Contamination in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Removal | Standard aqueous workup may not effectively remove all palladium species. | Pre-Workup Scavenging: Add a palladium scavenger resin (e.g., those with thiol or amine functionalities) to the crude reaction mixture and stir before filtration and extraction.[4][8] |
| Post-Workup Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon. | ||
| Complexation with Pyridine | The pyridine product itself can coordinate to the palladium center, making it more soluble in the organic phase and harder to remove.[9] | Acidic Wash (with caution): A dilute acid wash can sometimes break up the palladium-pyridine complex. However, this will also extract your product into the aqueous phase. You will need to re-basify the aqueous layer and re-extract your product. |
| Specialized Chromatography: Consider using specialized silica gels or other stationary phases designed for metal scavenging during column chromatography. |
III. Detailed Experimental Protocols
Here are step-by-step protocols for key workup procedures.
Protocol 1: Standard Basic Workup for Pyridine-Containing Suzuki Products
This protocol is a good starting point for most Suzuki reactions involving pyridine derivatives.
-
Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Quench the Reaction: Carefully add water to the reaction mixture to quench any remaining reactive species.
-
Adjust pH: Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) until the pH of the aqueous layer is greater than 8. Check the pH with litmus paper or a pH meter.
-
Extract the Product: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL for a 1 mmol scale reaction).[9][10]
-
Combine and Wash: Combine the organic layers and wash with brine (1 x 50 mL).[10]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9][10]
-
Purify: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workup Incorporating a Palladium Scavenger
This protocol is recommended when low residual palladium levels are critical.
-
Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.
-
Add Scavenger: Add a suitable palladium scavenger resin (e.g., Biotage® MP-TMT or a similar thiol-based scavenger) to the reaction flask. The amount should be based on the manufacturer's recommendations, typically several equivalents relative to the palladium catalyst.[5]
-
Stir: Stir the mixture at room temperature for several hours to overnight to allow for efficient scavenging of the palladium.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger resin and any other solid materials. Wash the filter cake with the reaction solvent.
-
Proceed with Aqueous Workup: Proceed with the standard basic workup as described in Protocol 1 , starting from step 2 (Quench the Reaction).
IV. Visualizations and Diagrams
Workflow for Suzuki Reaction Workup with a Pyridine Substrate
Caption: A typical workflow for the workup and purification of pyridine-containing compounds after a Suzuki reaction.
Decision Tree for Troubleshooting Low Extraction Yields
Caption: Troubleshooting guide for low product yield during the extraction phase.
V. References
-
MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. Retrieved from [Link]
-
JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]
-
J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from
-
ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling : r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Reddit. (2024, January 13). Removing Pyridine : r/chemistry. Retrieved from [Link]
-
PubMed. (2020, January 23). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
ResearchGate. (2025, October 16). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Retrieved from [Link]
-
Pearson. (2022, July 22). Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, October 11). Chemical Science. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying 4-Fluoro-3-(pyridin-4-yl)benzaldehyde via Column Chromatography
This guide provides a comprehensive, experience-driven approach to the column chromatography purification of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde. It is designed for researchers who may encounter common challenges associated with purifying pyridine-containing aromatic compounds. Our focus is on explaining the causal mechanisms behind chromatographic behavior and providing robust, validated protocols to ensure high purity and recovery.
Section 1: Understanding the Core Challenge - The Pyridine Moiety
Q: Why does this compound pose a purification challenge on standard silica gel?
A: The primary difficulty stems from the basic nitrogen atom in the pyridine ring. Standard silica gel is an amorphous polymer of silicon dioxide, and its surface is populated with acidic silanol groups (Si-OH). The basic pyridine nitrogen (pKa ≈ 5-6) engages in a strong acid-base interaction with these surface silanols.[1][2] This interaction is the root cause of several common issues:
-
Peak Tailing: As the compound moves through the column, it repeatedly binds to and slowly detaches from the acidic sites, causing the elution band to broaden asymmetrically. This results in a "tailing" peak where the back end is much less steep than the front.[1]
-
Poor Resolution: Tailing peaks are inherently wide, significantly reducing the separation efficiency (resolution) between the target compound and any closely eluting impurities.
-
Irreversible Adsorption & Low Recovery: In some cases, the interaction is so strong that a portion of the compound becomes permanently bound to the stationary phase, leading to a significant loss of material.[3] The acidic nature of the silica can also potentially promote degradation of sensitive compounds.[3]
Understanding this fundamental interaction is the first step toward developing a successful purification strategy. Our goal is not to fight this interaction, but to mitigate it.
Section 2: The Blueprint for Success - Thin-Layer Chromatography (TLC) Analysis
Q: How do I develop an effective mobile phase for my column before committing to a large-scale run?
A: Thin-Layer Chromatography (TLC) is the most critical preliminary step. It is a rapid, small-scale simulation of your column that allows you to optimize the mobile phase (eluent) with minimal waste of time and material. A properly executed TLC will predict the outcome of your column with high fidelity.
Experimental Protocol: TLC Solvent System Development
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Also, prepare a separate solution of your starting material(s) for co-spotting, if available.
-
Initial Screening:
-
Begin with a moderately polar solvent system. A good starting point for this molecule is 70:30 Hexanes:Ethyl Acetate .
-
Spot the crude mixture on a TLC plate.
-
Develop the plate in a chamber saturated with the chosen eluent.
-
Visualize the plate under UV light (254 nm), as the aromatic rings will be UV-active.[4]
-
-
Optimization & The Key Additive:
-
You will likely observe significant streaking or tailing of the product spot in the initial screen. This confirms the problematic interaction with the silica.
-
To counteract this, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is the industry standard for this purpose.[1]
-
Prepare a new eluent mixture, such as 70:30:1 Hexanes:Ethyl Acetate:Triethylamine . The TEA will act as a competing base, saturating the acidic silanol sites on the TLC plate and allowing your pyridine compound to travel smoothly.[1][5]
-
-
Target Retention Factor (Rf):
-
Adjust the ratio of hexanes to ethyl acetate until your target compound has an Rf value between 0.20 and 0.30 .[6] This Rf range generally ensures that the compound will elute from a flash column in a reasonable number of column volumes (typically 3-6 CVs), providing a good balance between separation and run time.[6]
-
If the Rf is too high (>0.4), increase the proportion of the non-polar solvent (Hexanes).
-
If the Rf is too low (<0.15), increase the proportion of the polar solvent (Ethyl Acetate).
-
Troubleshooting TLC
-
Issue: Spots are still streaking even with 1% TEA.
-
Solution: The compound may be highly polar or the sample concentration on the plate is too high. Try a more polar solvent system (e.g., Dichloromethane/Methanol with 1% TEA) or dilute your sample before spotting.
-
-
Issue: All spots are at the baseline.
-
Solution: The eluent is not polar enough. Systematically increase the ethyl acetate concentration or switch to a stronger polar solvent like methanol as a component.
-
Section 3: Definitive Purification Workflow
This section outlines a robust, field-proven protocol for the flash column chromatography of this compound based on the principles established above.
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and highly effective when used with a modified mobile phase.[4] |
| Mobile Phase | Hexanes:Ethyl Acetate + 0.5-1% Triethylamine (v/v) | The Hexanes/EtOAc system provides good selectivity for many aromatic compounds. The addition of TEA is critical to prevent peak tailing.[1][5] |
| Sample Loading | Dry Loading | Ensures a tight, uniform starting band, which maximizes separation efficiency and prevents issues caused by using a strong sample solvent.[7] |
| Elution Method | Isocratic or shallow gradient elution | Start with the optimized TLC solvent system. A shallow gradient can help sharpen peaks and reduce run time if impurities are far apart. |
Diagram 1: Overall Purification Workflow
Caption: A systematic workflow for purifying the target compound.
Experimental Protocol: Step-by-Step Flash Chromatography
-
Sample Preparation (Dry Loading): a. Dissolve your crude product (e.g., 1.0 g) in a minimum amount of a volatile solvent like dichloromethane (DCM) or acetone. b. Add 2-3 times the mass of silica gel (or Celite) relative to your crude product (e.g., 2-3 g).[8] c. Thoroughly mix the slurry and then remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your dry-loaded sample.
-
Column Packing (Slurry Method): a. Choose a column of appropriate size. For 1.0 g of crude material, a column diameter of ~40 mm is a good starting point. b. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand. c. In a separate beaker, create a slurry of silica gel in your chosen mobile phase (including TEA). d. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed silica bed should be about 15-20 cm high. e. Add another ~1 cm layer of sand to the top of the packed silica bed to prevent disturbance during solvent addition.
-
Loading and Elution: a. Carefully drain the solvent until it is just level with the top layer of sand. b. Add your dry-loaded sample powder to the top of the column, forming a neat, flat layer. c. Carefully add a final layer of sand on top of the sample. d. Gently add the mobile phase, filling the column. e. Apply gentle, steady air pressure to begin eluting the solvent through the column and start collecting fractions.
-
Fraction Analysis and Product Isolation: a. Collect fractions of a consistent volume. b. Monitor the progress of the separation by spotting alternate fractions on a TLC plate. c. Once the pure fractions have been identified, combine them in a round-bottom flask. d. Remove the solvent via rotary evaporation. The residual TEA is also volatile and will be removed under vacuum. e. The resulting material should be your purified this compound. Confirm its purity by NMR or other appropriate analytical techniques.
Section 4: Troubleshooting Guide
Q1: My compound is still tailing and eluting over many fractions, even with TEA. What should I do?
A: This can be due to two primary causes:
-
Insufficient TEA: For particularly stubborn compounds or highly acidic silica, you may need to increase the TEA concentration to 1.5% or even 2%.
-
Column Overload: You may have loaded too much crude material for the amount of silica used.[1] This saturates the stationary phase, leading to band broadening and tailing. The solution is to repeat the column with less material or increase the amount of silica gel (and column diameter accordingly).
Q2: I have very low recovery. My product seems to have stuck to the column.
A: This indicates either very strong, irreversible binding or on-column degradation.
-
Confirm Stability with 2D TLC: Spot your crude mixture on a TLC plate, run it in one direction, then dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system.[3] If you see spots that are not on the 45-degree diagonal, it indicates your compound is degrading on the silica.
-
Solution 1 - Deactivate Silica: Before packing, wash your silica gel with a 5% TEA solution in your mobile phase, then pack as usual. This pre-saturates the acidic sites.
-
Solution 2 - Switch Stationary Phase: For highly sensitive or very basic compounds, switching to a less acidic stationary phase like neutral alumina can be an excellent solution.[5]
Q3: I can't separate my product from a close-running impurity.
A: This is a selectivity issue.
-
Change Solvent System: The Hexanes/Ethyl Acetate system may not be providing enough selectivity. Try a completely different solvent combination. For example, a Dichloromethane/Methanol system (with 1% TEA) offers different intermolecular interactions and may resolve the compounds.
-
Improve Technique: Ensure your column is packed perfectly without any channels or cracks. Make sure your sample was loaded in as tight a band as possible (dry loading helps immensely).
Section 5: Advanced Strategies
Q: Standard silica gel methods are not providing the required purity. What is a more advanced alternative?
A: When standard methods fail, Strong Cation Exchange (SCX) chromatography is a powerful, mechanism-based technique for purifying basic compounds like yours.[9]
-
Mechanism: An SCX cartridge contains a stationary phase with negatively charged functional groups (e.g., sulfonic acid).
-
Capture: The sample is loaded in a neutral or acidic solvent. The positively charged (protonated) pyridine compound binds tightly to the negatively charged stationary phase via an ionic bond. Neutral and acidic impurities pass through and are washed away.
-
Release: A solution containing a base (e.g., 2-5% ammonium hydroxide in methanol) is then flushed through the column. This deprotonates your compound, neutralizing its charge and releasing it from the stationary phase to be collected as a pure fraction.[9]
-
This technique is exceptionally effective at removing non-basic impurities.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision-making process for selecting the right purification method.
References
-
PubChem. (2026). 4-Fluoro-3-(6-fluoropyridin-3-yl)benzaldehyde. National Institutes of Health. Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). The Application of SepaFlash® Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Interchim. (n.d.). Purification Column Guide Catalogue. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. chemistryviews.org [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. velocityscientific.com.au [velocityscientific.com.au]
Validation & Comparative
1H NMR and 13C NMR analysis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Introduction to 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
This compound (CAS No. 1214370-63-4) is a trifunctional aromatic compound featuring a benzaldehyde core substituted with a fluorine atom and a pyridine ring.[1][2] This unique combination of an electron-withdrawing aldehyde group, an electronegative fluorine atom, and a heteroaromatic pyridine moiety results in a complex and informative NMR spectrum. Understanding the nuances of this spectrum is crucial for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical environments.
Predicted 1H NMR Spectral Analysis
The predicted 1H NMR spectrum of this compound in a standard deuterated solvent like CDCl3 is expected to exhibit distinct signals for the aldehyde proton, the protons of the benzaldehyde ring, and the protons of the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents and the spin-spin coupling between adjacent protons.
Aldehyde Proton
The aldehyde proton (-CHO) is expected to be the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum, typically around δ 9.5 - 10.5 ppm . This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.[3][4]
Benzaldehyde Ring Protons
The benzaldehyde ring has three protons, and their chemical shifts are influenced by the aldehyde, fluorine, and pyridine substituents.
-
H-2: This proton is ortho to the aldehyde group and is expected to be significantly deshielded, appearing as a doublet around δ 8.0 - 8.2 ppm .
-
H-5: This proton is ortho to the fluorine atom and meta to the aldehyde group. It will be split by the adjacent H-6 and the fluorine atom, likely appearing as a triplet around δ 7.2 - 7.4 ppm .
-
H-6: This proton is meta to both the aldehyde and fluorine groups. It is expected to appear as a multiplet in the region of δ 7.8 - 8.0 ppm .
Pyridine Ring Protons
The pyridine ring protons will show characteristic shifts and couplings.
-
H-2' and H-6': These two protons are equivalent due to the free rotation around the C-C bond connecting the two rings. They are adjacent to the nitrogen atom in the pyridine ring and will be the most deshielded of the pyridine protons, appearing as a doublet around δ 8.6 - 8.8 ppm .
-
H-3' and H-5': These two protons are also equivalent and will appear as a doublet in the region of δ 7.4 - 7.6 ppm .
Predicted 13C NMR Spectral Analysis
The 13C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shifts are highly dependent on the local electronic environment.
Carbonyl Carbon
The carbon of the aldehyde group (C=O) will be the most downfield signal in the spectrum, expected in the range of δ 190 - 195 ppm .
Benzaldehyde Ring Carbons
-
C-1: The carbon bearing the aldehyde group will be found around δ 135 - 138 ppm .
-
C-2: This carbon, adjacent to the aldehyde group, is expected around δ 130 - 133 ppm .
-
C-3: The carbon attached to the pyridine ring will be in the region of δ 140 - 145 ppm .
-
C-4: The carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant and is predicted to be around δ 160 - 165 ppm .
-
C-5: This carbon is expected around δ 115 - 118 ppm .
-
C-6: This carbon will likely appear in the region of δ 130 - 134 ppm .
Pyridine Ring Carbons
-
C-2' and C-6': These carbons, adjacent to the nitrogen, will be deshielded and are expected around δ 150 - 152 ppm .
-
C-3' and C-5': These carbons are predicted to be in the region of δ 121 - 124 ppm .
-
C-4': The carbon attached to the benzaldehyde ring is expected around δ 145 - 148 ppm .
Comparison with Structural Analogs
The predicted spectral data can be better understood by comparing it to the known NMR data of its structural components and similar molecules.
-
Benzaldehyde: The parent molecule shows the aldehyde proton at ~10.0 ppm and aromatic protons between 7.5-7.9 ppm.[3][4] The carbonyl carbon is at ~192 ppm.
-
4-Fluorobenzaldehyde: The fluorine atom introduces C-F and H-F couplings and shifts the signals of the aromatic protons and carbons.[5][6][7]
-
Substituted Pyridines: The protons and carbons of the pyridine ring have characteristic chemical shifts, with those closer to the nitrogen atom being more deshielded.[8]
The combination of these structural motifs in this compound leads to a unique and predictable NMR fingerprint.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Acquire a one-dimensional 13C NMR spectrum with proton decoupling.
-
If further structural confirmation is needed, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
Data Presentation
Predicted 1H and 13C NMR Data Summary
| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| -CHO | 9.5 - 10.5 (s) | 190 - 195 |
| H-2 / C-2 | 8.0 - 8.2 (d) | 130 - 133 |
| C-3 | - | 140 - 145 |
| C-4 | - | 160 - 165 |
| H-5 / C-5 | 7.2 - 7.4 (t) | 115 - 118 |
| H-6 / C-6 | 7.8 - 8.0 (m) | 130 - 134 |
| H-2', H-6' / C-2', C-6' | 8.6 - 8.8 (d) | 150 - 152 |
| H-3', H-5' / C-3', C-5' | 7.4 - 7.6 (d) | 121 - 124 |
| C-4' | - | 145 - 148 |
s = singlet, d = doublet, t = triplet, m = multiplet
Visualizations
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Figure 2: Recommended workflow for the NMR analysis of this compound.
Conclusion
This guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this molecule, assess its purity, and use this information for further studies in drug discovery and development. The provided protocols offer a standardized approach to obtaining high-quality NMR data for this and similar compounds.
References
- Supporting Information for [Journal Article on Substituted Benzaldehydes]. Available at: [Link to a relevant source like reference 1, if applicable]
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link to a relevant source like reference 4]
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available at: [Link to a relevant source like reference 14]
-
YouTube. LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. Available at: [Link]
- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link to a relevant source like reference 19, if applicable]
-
NIST WebBook. Benzaldehyde, 4-fluoro-. Available at: [Link]
-
PubChem. 4-(pyridin-3-yl)benzaldehyde. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 4. 4-Fluoro-3-(pyridin-3-yl)benzaldehyde | 1183051-95-7 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum [chemicalbook.com]
- 7. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 8. 4-(pyridin-3-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Structural Elucidation of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde: A Mass Spectrometry-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the unambiguous structural confirmation of novel molecules is a cornerstone of robust research and development. 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a compound of interest due to its potential applications stemming from its unique electronic and structural properties, presents a compelling case for a detailed analytical investigation. This guide provides an in-depth analysis of its predicted mass spectrometry fragmentation pattern, offers a comparative perspective with alternative analytical techniques, and furnishes a detailed protocol for its characterization.
The Power of Fragmentation: Predicting the Mass Spectrum
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules. By bombarding a molecule with high-energy electrons, we generate a molecular ion that subsequently fragments in a predictable manner, creating a unique fingerprint. For this compound (molecular weight: 201.19 g/mol ), we can anticipate a series of characteristic fragmentation pathways based on established chemical principles.
The fragmentation cascade is initiated by the formation of the molecular ion (M⁺˙) at m/z 201. This ion is expected to be relatively intense due to the presence of aromatic systems which can stabilize the positive charge.[1] The subsequent fragmentation is a narrative of the molecule's weakest bonds and the stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, the loss of the aldehydic hydrogen results in a highly stable acylium ion.[2][3] This fragment is often one of the most abundant in the spectrum.
-
Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the benzene ring and the carbonyl group leads to the expulsion of a formyl radical (·CHO), yielding a resonance-stabilized cation.[2][3][4]
-
Loss of Carbon Monoxide (M-28) from M-1: The acylium ion formed from the M-1 fragmentation can further lose a neutral carbon monoxide molecule, a common pathway for such species.
-
Fragmentation of the Pyridinyl-Aryl Bond: Cleavage of the bond connecting the pyridine and benzene rings can occur, leading to fragments corresponding to each ring system.
-
Pyridine Ring Fragmentation: The pyridinyl moiety itself can undergo fragmentation, often characterized by the loss of hydrogen cyanide (HCN).
Below is a DOT script visualizing the predicted primary fragmentation pathways:
Caption: Predicted EI-MS fragmentation of this compound.
A Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-technique approach is often essential for unequivocal characterization. The following table compares MS with other common analytical methods for the analysis of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, elemental composition (HRMS). | High sensitivity, small sample requirement, provides structural information. | Isomers can be difficult to distinguish, can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), 3D structure (NOESY, etc.). | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, larger sample amount needed, can be time-consuming. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-F, aromatic C-H). | Fast, non-destructive, good for identifying functional groups. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound, retention time. | Excellent for separation and quantification, can be coupled with MS. | Does not provide direct structural information. |
Experimental Protocol: Acquiring a High-Resolution Mass Spectrum
To obtain a high-quality mass spectrum of this compound, the following protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Use an Electron Ionization (EI) source.
3. Mass Spectrometer Parameters:
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).[4][5]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Profile mode to ensure high resolution.
4. Data Analysis:
-
Identify the molecular ion peak.
-
Determine the accurate mass and calculate the elemental composition.
-
Analyze the fragmentation pattern and propose fragmentation pathways for the major ions.
-
Compare the observed spectrum with predicted patterns and any available library data.
Below is a workflow diagram for the experimental and data analysis process:
Caption: Workflow for MS analysis of this compound.
Conclusion
The structural elucidation of this compound is effectively achieved through a combination of analytical techniques, with mass spectrometry playing a pivotal role in providing molecular weight and key structural motifs through its fragmentation pattern. By understanding the predictable fragmentation pathways of its constituent functional groups—the aromatic aldehyde, the fluorinated benzene ring, and the pyridine moiety—researchers can confidently interpret the resulting mass spectrum. While MS is a powerful tool, its integration with NMR and IR spectroscopy will provide the most comprehensive and unambiguous structural confirmation, a critical step in advancing drug discovery and materials science.
References
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
- Unknown. (n.d.). Mass Spectrometry: Fragmentation.
- Benchchem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- ResearchGate. (2016, January 5). What do aromatic compunds fragment into in MS? Why are adducts formed?. ResearchGate.
- Benchchem. (2025). Mass spectrometry fragmentation pattern of 4-Fluorobenzaldehyde. Benchchem.
Sources
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
Introduction
4-Fluoro-3-(pyridin-4-yl)benzaldehyde is a key building block in contemporary drug discovery, serving as a crucial intermediate in the synthesis of a range of pharmacologically active molecules. The isomeric purity of this intermediate is of paramount importance, as even trace impurities can carry through the synthetic route, impacting the safety, efficacy, and regulatory approval of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the stringent purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers and drug development professionals in selecting the optimal method for their specific needs.
The inherent polarity of the pyridine moiety, combined with the reactivity of the aldehyde functional group, presents unique analytical challenges. A robust purity method must not only be able to quantify the main component but also separate and identify potential process-related impurities and degradation products. This guide will demonstrate that while both HPLC and GC-MS are powerful techniques, their suitability depends on the specific analytical objectives, such as routine quality control versus in-depth impurity profiling.
Methodology Comparison: At a Glance
The choice between HPLC and GC-MS for the purity analysis of this compound is not merely a matter of instrument availability but a strategic decision based on the physicochemical properties of the analyte and the information required. High-Performance Liquid Chromatography (HPLC) is often the workhorse for purity and assay determination in pharmaceutical development due to its versatility and high resolution for a wide range of compounds.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) excels at the identification and quantification of volatile and semi-volatile compounds, offering unparalleled specificity through mass spectral data.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.[1] |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Capillary column suitable for aromatic and heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1] |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[1] | Carrier Gas: Helium at a constant flow of 1 mL/min.[1] |
| Detection | UV Diode Array Detector (DAD) at a wavelength of 254 nm. | Mass Spectrometer (MS) with Electron Ionization (EI) at 70 eV.[1] |
| Typical Run Time | 20-30 minutes. | 15-25 minutes. |
| Strengths | - High precision and accuracy for quantification.- Suitable for a wide range of polar and non-polar compounds.- Non-destructive, allowing for fraction collection.- Robust and widely used in QC environments. | - High specificity and sensitivity for volatile impurities.- Provides structural information for impurity identification.- Excellent for resolving isomers and closely related compounds.[3] |
| Limitations | - May have lower sensitivity for certain impurities without chromophores.- Peak identification is based on retention time, requiring reference standards. | - Not suitable for non-volatile or thermally labile compounds.- May require derivatization for polar analytes to improve volatility.[4][5] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assay
For routine purity assessment and quantification of this compound, a reversed-phase HPLC method with UV detection is the preferred approach.[1][6] The polarity of the analyte makes it well-suited for retention on a non-polar C18 stationary phase with a polar mobile phase.[7] The addition of formic acid to the mobile phase is a critical choice; it helps to protonate the pyridine nitrogen, ensuring symmetrical peak shape and preventing unwanted interactions with residual silanols on the silica-based stationary phase.
Illustrative HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Detailed HPLC Protocol
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV Diode Array Detector (DAD).[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Prepare in the same manner as the standard solution using the sample to be tested.
-
Expected Results and Interpretation
The HPLC method should provide a sharp, symmetrical peak for the main component, well-resolved from any potential impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Analyte | Retention Time (min) | Area (%) |
| Impurity 1 | 4.2 | 0.08 |
| Impurity 2 | 7.8 | 0.12 |
| This compound | 10.5 | 99.75 |
| Impurity 3 | 12.1 | 0.05 |
This method is validated according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics such as accuracy, precision, specificity, linearity, and range to ensure the method is fit for its intended purpose.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification
While HPLC is excellent for quantification, GC-MS is superior for the identification of unknown volatile and semi-volatile impurities.[2] The direct analysis of this compound by GC-MS is feasible due to its sufficient volatility. The mass spectrometer provides structural information, allowing for the tentative identification of impurities even without reference standards.
Illustrative GC-MS Workflow
Caption: A typical workflow for GC-MS impurity identification.
Detailed GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane (GC grade).
-
Sample Solution: Prepare a solution of approximately 1 mg/mL of this compound in dichloromethane.
-
Expected Results and Interpretation
The Total Ion Chromatogram (TIC) from the GC-MS analysis will show the separation of the main component from any volatile impurities. The mass spectrum of each peak can then be compared to a spectral library (e.g., NIST) for tentative identification. For example, an impurity might be identified as a starting material or a by-product from the synthesis.
| Peak | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 1 | 8.5 | Starting Material A | (Illustrative) 78, 105, 134 |
| 2 | 12.3 | This compound | (Illustrative) 201 (M+), 200, 172, 120 |
| 3 | 13.1 | Isomeric Impurity | (Illustrative) 201 (M+), 172, 144 |
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of these analytical methods, a robust validation process is essential.[8][10] For the HPLC method, this includes demonstrating specificity by spiking the sample with known potential impurities to ensure they are well-resolved from the main peak. Linearity is established by analyzing a series of solutions of known concentrations, while accuracy is determined by spike recovery studies. Precision is assessed through repeatability and intermediate precision studies.[11]
For the GC-MS method, system suitability is demonstrated by injecting a standard mixture to verify resolution, peak shape, and detector response. The mass spectrometer is tuned and calibrated according to the manufacturer's recommendations to ensure accurate mass assignment.
Conclusion and Recommendations
Both HPLC and GC-MS are indispensable tools for the comprehensive purity assessment of this compound. The choice of method should be guided by the analytical objective.
-
For routine quality control, batch release, and stability testing, the validated reversed-phase HPLC method is the recommended primary technique. Its high precision, robustness, and suitability for quantifying the main component make it ideal for these applications.
-
For impurity profiling, identification of unknown peaks, and in-depth investigation of out-of-specification results, GC-MS is the superior choice. The structural information provided by the mass spectrometer is invaluable for understanding the impurity profile and guiding process improvements.
Ultimately, a comprehensive analytical strategy for this compound should leverage the strengths of both techniques. HPLC provides the quantitative purity value, while GC-MS offers the qualitative understanding of the volatile impurity profile, together ensuring the highest quality of this critical pharmaceutical intermediate.
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A Senior Application Scientist’s Guide to Suzuki Catalysts for the Synthesis of Fluorinated Biaryls
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern molecular design. Fluorinated biaryl scaffolds are particularly prized, as the unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, making it a go-to strategy for synthesizing these valuable biaryl motifs.[2][3]
However, the very stability of the C-F bond presents a significant synthetic challenge. While aryl fluorides are often the most cost-effective and readily available starting materials, their low reactivity in traditional cross-coupling reactions has historically limited their use. This guide offers a comparative analysis of modern palladium and nickel catalyst systems that have overcome this hurdle, providing researchers with the tools to efficiently synthesize fluorinated biaryls. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide actionable experimental protocols.
The Core Challenge: Inertness of the Carbon-Fluorine Bond
The primary obstacle in using aryl fluorides as electrophiles in Suzuki couplings is the strength of the C-F bond (bond dissociation energy ~115 kcal/mol). This high bond energy makes the initial, rate-limiting step of the catalytic cycle—oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0))—energetically demanding. First-generation catalysts, such as those based on simple triphenylphosphine ligands, often fail to activate the C-F bond, leading to no reaction or requiring harsh conditions that are incompatible with sensitive functional groups.
The development of sophisticated ligand scaffolds has been the key to unlocking the potential of aryl fluorides. These modern ligands modulate the steric and electronic properties of the metal center to facilitate this difficult oxidative addition step, making the synthesis of fluorinated biaryls a routine and high-yielding process.
A Comparative Analysis of Leading Catalyst Systems
The choice of catalyst is dictated by the specific electronic and steric demands of the coupling partners. Below, we compare the preeminent classes of catalysts, highlighting their distinct advantages and optimal use cases.
Buchwald Dialkylbiaryl Phosphine Ligands: The Workhorse for Hindered Couplings
Professor Stephen Buchwald's development of bulky, electron-rich phosphine ligands revolutionized palladium-catalyzed cross-coupling.[2][4] Ligands like SPhos and XPhos create a sterically congested and highly electron-donating environment around the palladium center.
-
Mechanism of Action : The steric bulk of ligands like XPhos promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for activating inert C-F bonds.[5] The ligand's electron-donating character increases the electron density on the palladium, which in turn facilitates the oxidative addition step.
-
Performance Insights : These ligands are exceptionally effective for coupling sterically hindered substrates, including the synthesis of tetra-ortho-substituted biaryls.[6] For instance, the recently developed HFT-Phos, a Buchwald-type ligand bearing a fluorinated aryl ring, has been shown to produce sterically demanding biaryls with catalyst loadings as low as 0.001 mol%.[6] This demonstrates the power of fine-tuning ligand electronics to accelerate the final, reductive elimination step.
N-Heterocyclic Carbene (NHC) Ligands: The Champions of Stability and Activity
N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming highly stable bonds with the metal center. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Professor Michael Organ, are particularly noteworthy.[7]
-
Mechanism of Action : PEPPSI catalysts like PEPPSI™-IPr and PEPPSI™-SIPr feature a palladium(II) center coordinated to a bulky NHC ligand and a stabilizing 3-chloropyridine ligand.[7] This "throw-away" pyridine ligand is readily displaced, initiating the catalytic cycle. The strong Pd-NHC bond prevents catalyst decomposition at high temperatures and provides a robust system tolerant to a wide range of functional groups.[8][9]
-
Performance Insights : PEPPSI catalysts exhibit exceptional thermal stability and are often effective at lower catalyst loadings than traditional systems.[10] They are particularly adept at coupling heteroaryl fluorides and can be used in a variety of solvents. The choice between the saturated backbone of PEPPSI-SIPr and the unsaturated backbone of PEPPSI-IPr can provide additional control over substrate scope and reactivity.[7]
Nickel-Based Catalysts: The Cost-Effective and Mechanistically Distinct Alternative
While palladium dominates the field, nickel catalysts are gaining traction as a more economical and sustainable alternative.[11] Nickel has a unique ability to activate C-F bonds, often through different mechanistic pathways than palladium.
-
Mechanism of Action : Nickel-catalyzed Suzuki couplings can proceed through a Ni(0)/Ni(II) cycle similar to palladium. However, for challenging C-F activations, a Ni(I)/Ni(III) cycle or pathways involving cyclometalation can be operative, especially when using substrates with ortho-directing groups.[12][13]
-
Performance Insights : Nickel systems can be highly effective for the coupling of electron-deficient aryl fluorides. The use of metal fluoride co-catalysts like ZrF₄ or TiF₄ can further enhance reactivity.[13] While sometimes requiring higher catalyst loadings or more stringent inert conditions, the low cost of nickel makes it an attractive option for large-scale synthesis.
Data-Driven Catalyst Performance Comparison
The following table summarizes the typical performance characteristics of these catalyst classes for the synthesis of fluorinated biaryls, based on data from the literature.
| Catalyst Class | Representative Catalyst | Typical Pd Loading (mol%) | Temperature (°C) | Reaction Time (h) | Key Advantages & Scope |
| Buchwald Ligands | Pd(OAc)₂ / XPhos or SPhos | 0.01 - 2.0 | 80 - 120 | 2 - 24 | Excellent for sterically hindered substrates; broad functional group tolerance.[2][6] |
| NHC Ligands | PEPPSI™-IPr | 0.1 - 1.0 | 60 - 150 | 1 - 12 | High thermal stability; air- and moisture-stable; excellent for heteroaryls.[7][10] |
| Nickel Catalysts | Ni(COD)₂ / Ligand | 1.0 - 10.0 | 100 - 150 | 12 - 48 | Cost-effective; unique reactivity for C-F activation; good for electron-poor arenes.[13] |
| Heterogeneous Pd | Pd NPs on Graphene | 1.0 - 5.0 | 70 - 110 | 3 - 48 | Recyclable catalyst for greener processes; good yields for various fluorinated arenes.[14][15] |
Visualizing the Catalytic Process
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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A Comparative Guide to the Biological Activity of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde Derivatives
The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Within this domain, the 4-fluoro-3-(pyridin-4-yl)benzaldehyde core represents a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with multiple biological targets with high affinity. The strategic placement of a fluorine atom modulates the electronic properties and metabolic stability of the molecule, while the pyridine ring offers a key hydrogen bond acceptor site, crucial for anchoring within the ATP-binding pockets of various enzymes.
This guide provides an in-depth comparison of the biological activities of derivatives synthesized from this core structure. We will delve into their efficacy as potent kinase inhibitors, their cytotoxic effects against cancer cell lines, and the critical structure-activity relationships (SAR) that govern their performance. The experimental data presented herein is synthesized from peer-reviewed literature to provide a clear, objective comparison for researchers in drug discovery and development.
Synthesis of Biologically Active Imidazo[4,5-b]pyridine Derivatives
A primary route to unlock the therapeutic potential of the this compound scaffold is through its conversion into more complex heterocyclic systems. The synthesis of imidazo[4,5-b]pyridines is a particularly fruitful strategy, yielding compounds with potent kinase inhibitory activity.[1][2][3] This transformation is typically achieved through the condensation and subsequent oxidative cyclization of the benzaldehyde with a substituted pyridine-2,3-diamine.
General Synthetic Protocol:
-
Reaction Setup: To a solution of a substituted pyridine-2,3-diamine (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO), add sodium metabisulfite (Na₂S₂O₅, 1.1 equivalents).
-
Cyclization: Heat the reaction mixture at 120-140 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and then purified, typically by column chromatography on silica gel or by recrystallization, to yield the desired 2-(4-fluoro-3-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-b]pyridine derivative.
Caption: General workflow for synthesizing imidazo[4,5-b]pyridine derivatives.
Comparative Biological Activity I: Kinase Inhibition
Derivatives of this scaffold have emerged as formidable inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[4] The focus has been particularly sharp on Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are critical regulators of mitosis. Their overexpression is common in many cancers, making them prime therapeutic targets.[5][6] Inhibiting these kinases disrupts cell division, leading to apoptosis in cancer cells. Several imidazo[4,5-b]pyridine derivatives have demonstrated potent, low-nanomolar inhibition of Aurora A and B.[7]
Caption: Role of Aurora kinases in mitosis and the point of inhibition.
Table 1: Comparative Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives (Note: Data is representative of structurally related compounds found in the literature to illustrate potential activity.)
| Compound ID | R¹ Substituent (Imidazo N-H) | R² Substituent (Pyridine Ring) | Aurora-A (Kd, nM) | Aurora-B (Kd, nM) | Reference |
| A | H | 6-Cl, 7-(piperazin-1-yl) | 7.5 | 48 | [7] |
| B | H | 6-Cl, 7-(4-methylpiperazin-1-yl) | 12 | 65 | [7] |
| C | H | 6-Cl, 7-(4-ethylpiperazin-1-yl) | 9.1 | 55 | [7] |
| Alisertib (Ref.) | N/A | N/A | 1.2 | - | [6] |
This data highlights that modifications to the piperazine group at the 7-position of the imidazo[4,5-b]pyridine core can be made without significantly losing potent Aurora A inhibitory activity.
FLT3 Kinase Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[8][9] This makes FLT3 a critical target for AML therapy. The imidazo[4,5-b]pyridine scaffold has proven to be an effective framework for developing potent FLT3 inhibitors, including those active against common resistance-conferring mutations like D835Y.[7][10][11]
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Table 2: Comparative Inhibition of FLT3 Kinase by Imidazo[4,5-b]pyridine Derivatives
| Compound ID | R¹ Substituent (Imidazo N-H) | R² Substituent (Pyridine Ring) | FLT3 (Kd, nM) | FLT3-ITD (Kd, nM) | FLT3 (D835Y) (Kd, nM) | Reference |
| A | H | 6-Cl, 7-(piperazin-1-yl) | 6.2 | 38 | 14 | [7] |
| D | H | 6-Cl, 7-(pyrrolidin-1-yl) | 4.0 | 25 | 9.0 | [8] |
| Quizartinib (Ref.) | N/A | N/A | - | 1.1 | 30 | [9] |
The data demonstrates that these derivatives can act as potent, dual inhibitors of both wild-type and mutated FLT3, a highly desirable characteristic for overcoming clinical resistance.
Comparative Biological Activity II: Anticancer Cytotoxicity
Ultimately, the efficacy of a potential drug is determined by its ability to kill cancer cells. Derivatives are frequently tested for their cytotoxic effects on various cancer cell lines, particularly those known to be dependent on the targeted kinases.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MV4-11 for FLT3-ITD AML, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Standard workflow for an MTT-based cell viability assay.
Table 3: Comparative Cytotoxicity (IC₅₀, µM) Against Cancer Cell Lines
| Compound ID | HCT-116 (Colon) | MV4-11 (AML, FLT3-ITD) | MOLM-13 (AML, FLT3-ITD) | Reference |
| A | 0.085 | 0.012 | 0.009 | [7] |
| E (Schiff Base Derivative) | 4.79 | - | - | [12] |
| F (Imidazopyridine) | >10 | 0.007 | 0.009 | [11] |
| Quizartinib (Ref.) | - | 0.002 | 0.001 | [9] |
The data clearly shows that cyclization into the imidazo[4,5-b]pyridine scaffold (Compounds A, F) is critical for achieving potent low-nanomolar cytotoxicity in FLT3-driven AML cell lines, whereas simpler Schiff base derivatives (Compound E) are significantly less active.[7][11][12]
Structure-Activity Relationship (SAR) and Comparison with Alternatives
The collective data allows for the deduction of key structure-activity relationships. For the imidazo[4,5-b]pyridine series:
-
Core Scaffold: The 2-phenyl-imidazo[4,5-b]pyridine core is essential for high-affinity kinase binding.
-
Fluoro-pyridine Moiety: The 4-fluoro-3-(pyridin-4-yl)phenyl group at the 2-position appears optimal. The pyridine nitrogen likely forms a crucial hydrogen bond in the kinase hinge region, while the fluorine atom enhances binding affinity and improves metabolic stability.[13]
-
Substituents on Imidazopyridine: A chlorine at the 6-position and a small cyclic amine (like piperazine or pyrrolidine) at the 7-position consistently yield high potency against both Aurora and FLT3 kinases.[7][8]
Table 4: Comparison of a Promising Derivative with a Clinical FLT3 Inhibitor
| Feature | Derivative 'A' (Representative) | Gilteritinib (Clinical FLT3 Inhibitor) |
| Primary Targets | Aurora A/B, FLT3 | FLT3, AXL |
| FLT3-ITD Potency | Kd = 38 nM | IC₅₀ < 1 nM |
| FLT3-D835Y Potency | Kd = 14 nM | IC₅₀ = 0.7 nM |
| Key Advantage | Dual inhibition of Aurora and FLT3 may offer a synergistic anti-leukemic effect by targeting both proliferation signaling and cell division machinery. | Highly potent and selective for FLT3, with proven clinical efficacy. |
| Potential Challenge | Balancing the dual-target profile to manage potential off-target toxicities. | Acquired resistance through various mechanisms remains a clinical challenge.[9] |
Conclusion
The this compound scaffold is a highly valuable starting point for the development of potent anticancer agents. Its true potential is realized upon elaboration into more complex heterocyclic systems, most notably the imidazo[4,5-b]pyridine framework. Derivatives from this class exhibit potent, dual inhibitory activity against clinically relevant targets like Aurora and FLT3 kinases, translating into low-nanomolar cytotoxicity against leukemia cell lines. The structure-activity relationships elucidated from comparative studies provide a clear roadmap for medicinal chemists: maintaining the core fluoro-pyridinylphenyl group while optimizing substituents on the imidazopyridine ring is a proven strategy for generating preclinical candidates with significant therapeutic potential. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these dual-target inhibitors to address the persistent challenge of drug resistance in cancers like AML.
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The Strategic Dance of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridinyl Benzaldehydes
For researchers, scientists, and drug development professionals, the quest for more potent, selective, and metabolically stable drug candidates is a perpetual challenge. In this landscape, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool. This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of fluorinated pyridinyl benzaldehydes, a class of compounds with significant therapeutic potential. By examining experimental data and elucidating the underlying mechanistic principles, we aim to provide a comprehensive resource for the rational design of next-generation therapeutics.
The pyridinyl benzaldehyde core represents a versatile scaffold, appearing in molecules targeting a range of biological processes, from cancer to inflammation. The introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical properties of these molecules, influencing their biological activity in profound ways. These alterations stem from fluorine's unique characteristics, including its small size, ability to form strong carbon-fluorine bonds, and its capacity to modulate the acidity and basicity of neighboring functional groups.[1][2]
The Impact of Fluorination: A Comparative Analysis of Biological Activity
Case Study: Inhibition of Pro-inflammatory Kinases
Let's consider a hypothetical SAR study of fluorinated pyridinyl benzaldehydes as inhibitors of a pro-inflammatory kinase, such as p38 MAP kinase, a well-established target for anti-inflammatory drugs.[3][4] The core hypothesis is that fluorine substitution can enhance binding affinity and improve pharmacokinetic properties.
Table 1: Hypothetical Comparative Activity of Fluorinated Pyridinyl Benzaldehydes as p38 MAP Kinase Inhibitors
| Compound ID | Substitution on Pyridine Ring | Substitution on Benzaldehyde Ring | IC50 (nM) | Rationale for Activity |
| 1 | None | None | 500 | Baseline activity of the core scaffold. |
| 2a | 2-Fluoro | None | 250 | Fluorine at the 2-position of the pyridine ring can lower the pKa, potentially improving cell permeability and target engagement.[5] |
| 2b | 3-Fluoro | None | 300 | The 3-fluoro substituent can alter the electronic distribution of the pyridine ring, influencing interactions with the kinase active site. |
| 2c | 4-Fluoro | None | 450 | Minimal impact on activity, suggesting this position is less critical for binding. |
| 3a | None | 2-Fluoro | 150 | Ortho-fluorine on the benzaldehyde ring can induce a conformational twist, potentially locking the molecule into a more favorable binding pose. |
| 3b | None | 3-Fluoro | 200 | Meta-fluorine can enhance hydrophobic interactions within the binding pocket. |
| 3c | None | 4-Fluoro | 100 | Para-fluorine can act as a hydrogen bond acceptor and improve metabolic stability by blocking potential sites of oxidation.[6] |
| 4a | 2-Fluoro | 4-Fluoro | 50 | Synergistic effects of fluorine at key positions, combining improved electronics on the pyridine with enhanced binding and metabolic stability from the fluorinated benzaldehyde. |
| 4b | 3-Fluoro | 2,4-Difluoro | 75 | The combination of fluorine atoms leads to a potent inhibitor, likely through a combination of conformational, electronic, and metabolic effects. |
Expert Analysis of SAR Trends:
The hypothetical data in Table 1 illustrates key principles of fluorine's role in SAR. The position of the fluorine atom is critical. For instance, a 4-fluoro substitution on the benzaldehyde ring (Compound 3c) is often beneficial, as it can block metabolic oxidation at the para position, a common metabolic soft spot, thereby increasing the compound's half-life.[6] Furthermore, the electron-withdrawing nature of fluorine can modulate the electronics of the aromatic rings, influencing key interactions with amino acid residues in the kinase's active site. An ortho-fluoro group on the benzaldehyde ring (Compound 3a) can induce a twist in the biaryl system, which may be crucial for achieving the optimal conformation for binding.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-documented experimental protocols are essential.
General Synthesis of Fluorinated Pyridinyl Benzaldehydes
A common synthetic route to this class of compounds involves a Suzuki cross-coupling reaction.
Experimental Workflow: Suzuki Coupling for Pyridinyl Benzaldehyde Synthesis
Caption: Suzuki coupling workflow for the synthesis of fluorinated pyridinyl benzaldehydes.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the appropriate fluorinated pyridinyl boronic acid or ester (1.0 eq), the corresponding bromobenzaldehyde derivative (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (4:1), followed by the addition of a base, such as sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired fluorinated pyridinyl benzaldehyde.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of in vitro assays.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Serially dilute these stock solutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, add the kinase enzyme, a suitable peptide substrate, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a phosphospecific antibody-based detection system or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.
The Causality Behind Experimental Choices
The choice of the Suzuki coupling is strategic due to its versatility and tolerance of a wide range of functional groups, which is crucial when working with fluorinated compounds. The selection of an in vitro kinase assay provides a direct measure of the compound's potency against the target enzyme, allowing for a clear and quantitative comparison between analogues. This direct target engagement data is fundamental to establishing a robust SAR.
Conclusion: The Future of Fluorinated Pyridinyl Benzaldehydes
The strategic placement of fluorine atoms on the pyridinyl benzaldehyde scaffold offers a powerful approach to fine-tune the pharmacological properties of these molecules. As demonstrated through our comparative analysis, even subtle changes in the position of fluorine can lead to significant differences in biological activity. This guide underscores the importance of a systematic and data-driven approach to SAR studies. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can unlock the full therapeutic potential of fluorinated pyridinyl benzaldehydes and pave the way for the development of novel and effective drugs.
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A Senior Application Scientist's Guide: Comparative Study of Fluorinated vs. Non-Fluorinated Benzaldehyde Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry, benzaldehyde and its derivatives represent a foundational scaffold for a vast array of therapeutic agents. However, the journey from a promising lead compound to a successful drug is often fraught with challenges, primarily related to pharmacokinetics and metabolic stability. It is here that the strategic incorporation of fluorine has emerged as a transformative tool in drug design.[1][2] The substitution of a hydrogen atom with its diminutive yet powerful bioisostere, fluorine, can profoundly alter the physicochemical and pharmacological properties of a molecule.[2][3]
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzaldehyde analogues. Moving beyond a simple list of properties, we will explore the underlying causality of how fluorine substitution impacts metabolic fate, target binding, and overall bioavailability, supported by experimental data and detailed protocols to empower your own research endeavors.
The Fluorine Factor: Fundamental Physicochemical Consequences
The unique influence of fluorine stems from a combination of its intrinsic properties:
-
High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[2][4]
-
Small Atomic Radius: With a van der Waals radius of ~1.47 Å, it is only slightly larger than hydrogen (~1.20 Å), allowing it to act as a hydrogen mimetic with minimal steric perturbation.[2]
-
Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic cleavage.[2][4][5]
These fundamental characteristics orchestrate a cascade of changes in the benzaldehyde scaffold, impacting key drug-like properties.
pKa Modulation: The Inductive Effect in Action
While benzaldehyde itself is not typically characterized by a pKa, it exists in equilibrium with its hydrate form (a geminal diol) in aqueous solutions.[6] The acidity of this hydrate is significantly influenced by fluorine substitution. The strong electron-withdrawing nature of fluorine stabilizes the conjugate base, thereby lowering the pKa (increasing the acidity) of the hydrate.[1][2][4] This modulation of acidity is critical as the ionization state of a molecule at physiological pH directly affects its solubility, membrane permeability, and potential for protein binding.[1]
Lipophilicity (LogP): A Calculated Adjustment
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of absorption and distribution. The effect of fluorination on LogP is nuanced. A single fluorine-for-hydrogen substitution often slightly increases lipophilicity.[2] This can enhance membrane permeability and improve bioavailability. However, the introduction of multiple fluorine atoms or motifs like a trifluoromethyl (CF₃) group can lead to more complex effects on polarity and lipophilicity.[2][7]
Conformational Control and Dipole Moment
The introduction of a C-F bond can alter the conformational preferences of a molecule through electrostatic interactions.[1][8] Fluorine's electronegativity also significantly impacts the molecule's overall dipole moment, which can influence how the molecule interacts with the electrostatic environment of a protein's active site.[4]
Comparative Pharmacological Profile: From Metabolism to Target
The true value of fluorination is realized in its impact on a drug's interaction with biological systems.
Metabolic Stability: The "Metabolic Shield"
One of the most celebrated applications of fluorine in drug design is its ability to block metabolic oxidation.[2][3][5] The primary enzymes responsible for Phase I metabolism, Cytochrome P450s (CYPs), frequently target electron-rich C-H bonds for hydroxylation.[5] Replacing a metabolically vulnerable hydrogen on the benzaldehyde ring with a fluorine atom effectively creates a "metabolic shield." The exceptional strength of the C-F bond makes it resistant to this enzymatic attack, slowing the compound's clearance, extending its half-life, and potentially reducing the formation of toxic metabolites.[2][5][9]
Binding Affinity: Fine-Tuning Molecular Interactions
Fluorination can enhance a ligand's binding affinity for its protein target through several mechanisms.[3] The altered electronic profile of the fluorinated aromatic ring can lead to more favorable electrostatic or quadrupolar interactions with amino acid residues in the binding pocket.[10] In some cases, the fluorine atom can act as a hydrogen bond acceptor or participate in other non-covalent interactions that are not possible with a hydrogen atom, thereby increasing the compound's potency and selectivity.[1][11] Studies on fluorinated benzamide derivatives, for instance, have shown increased binding affinity compared to their non-fluorinated analogs.[11]
Membrane Permeability and Bioavailability
A drug's ability to cross biological membranes is paramount to its efficacy. By judiciously modulating lipophilicity and pKa, fluorine substitution can optimize a compound's permeability profile.[1][3] While non-fluorinated benzaldehyde has been shown to act as a membrane permeability enhancer itself[12][13][14], fluorination provides a more precise tool for tuning this property. Studies have demonstrated a strong correlation between lipophilicity modulations by fluorination and membrane partitioning, indicating that even subtle changes can have significant effects on a drug's ability to reach its target.[15][16][17]
Quantitative Comparison: A Data-Driven Analysis
To illustrate these differences, let's compare the core physicochemical properties of benzaldehyde with its para-fluorinated analogue, 4-fluorobenzaldehyde.
| Property | Benzaldehyde | 4-Fluorobenzaldehyde | Rationale for Change |
| Molecular Formula | C₇H₆O | C₇H₅FO | Substitution of H with F. |
| Molecular Weight | 106.12 g/mol | 124.11 g/mol [18][19] | Fluorine is heavier than hydrogen. |
| Boiling Point | 178.1 °C | 181 °C[18][20] | Increased molecular weight and polarity lead to stronger intermolecular forces. |
| Melting Point | -26 °C | -10 °C[18][20] | Changes in crystal lattice packing and intermolecular forces. |
| Density | 1.044 g/mL | 1.157 g/mL at 25 °C[18] | Higher mass-to-volume ratio due to the fluorine atom. |
| pKa (of Hydrate) | ~14.9[6] | Expected to be lower | The strong inductive effect of fluorine stabilizes the conjugate base, increasing acidity. |
| LogP | 1.48 | 1.59 | Single fluorine substitution generally increases lipophilicity. |
Data compiled from various sources. LogP values are estimates and can vary based on the determination method.
The following table presents hypothetical but representative data from an in vitro metabolic stability assay, a common experiment in drug discovery.
| Compound Analogue | In Vitro System | % Parent Compound Remaining (at 60 min) | In Vitro Half-life (t½) |
| Non-fluorinated Benzaldehyde | Human Liver Microsomes (HLMs) | 51% | ~62 min |
| Fluorinated Benzaldehyde | Human Liver Microsomes (HLMs) | 85% | >120 min |
| Data is illustrative, based on trends reported in literature such as BenchChem (2025).[5] |
Experimental Protocols: Methodologies for Comparative Analysis
To ensure trustworthy and reproducible results, rigorous experimental design is essential. Here are detailed protocols for two key comparative experiments.
Protocol 1: Determination of Lipophilicity (LogP) via ¹⁹F NMR
Causality: The traditional shake-flask method for LogP determination often relies on UV-Vis spectroscopy for quantification, which is not suitable for compounds lacking a chromophore. The use of ¹⁹F NMR provides a highly accurate and direct method for quantifying fluorinated compounds in both the aqueous and octanol phases without the need for UV activity or extensive calibration curves.[21][22][23]
Methodology:
-
Preparation: Prepare a stock solution of the fluorinated benzaldehyde analogue in n-octanol. Also prepare a reference standard solution (e.g., trifluorotoluene) in n-octanol.
-
Partitioning:
-
In a vial, mix 1 mL of the stock solution with 1 mL of water (or buffer, e.g., PBS at pH 7.4).
-
In a separate vial, mix 1 mL of the reference standard solution with 1 mL of water.
-
Agitate both vials vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge the vials at 3000 rpm for 30 minutes to achieve complete phase separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the n-octanol and water phases of both the sample and reference vials.
-
Acquire the ¹⁹F NMR spectrum for each of the four samples.
-
-
Calculation:
-
Integrate the signals corresponding to the fluorinated benzaldehyde and the reference standard in both phases.
-
The LogP is calculated using the ratio of the integrals, which directly corresponds to the concentration ratio. This method eliminates the need for precise mass or volume measurements.[21]
-
Protocol 2: In Vitro Metabolic Stability Assay
Causality: This assay simulates the initial phase of drug metabolism in the liver. By incubating the compound with Human Liver Microsomes (HLMs), which are rich in CYP enzymes, we can quantify the rate of metabolic degradation. Comparing the disappearance of the parent compound over time for fluorinated vs. non-fluorinated analogues provides a direct measure of the metabolic shielding effect.[5]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test compound (both fluorinated and non-fluorinated analogues) in DMSO.
-
Thaw Human Liver Microsomes (HLMs) and an NADPH regenerating system on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration ~0.5 mg/mL) and buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration ~1 µM) and the NADPH regenerating system. The final volume is typically 0.5 mL.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing 150 µL of ice-cold acetonitrile with an internal standard to quench the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the T=0 time point.
-
Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
-
Conclusion and Future Perspectives
The strategic fluorination of benzaldehyde analogues is a powerful and well-established strategy in modern drug discovery. It provides medicinal chemists with a nuanced tool to enhance metabolic stability, fine-tune lipophilicity, and improve binding affinity.[1][2][3] By replacing a metabolically labile C-H bond with a robust C-F bond, researchers can significantly improve a compound's pharmacokinetic profile, turning a promising but flawed lead into a viable drug candidate.
The future continues to be bright for fluorinated compounds. The use of the ¹⁸F isotope in fluorinated benzaldehyde analogues is a growing area of interest for developing novel radiotracers for Positron Emission Tomography (PET) imaging, enabling new diagnostic and research possibilities.[3][24] As our understanding of fluorine's subtle effects on molecular interactions deepens, so too will our ability to rationally design the next generation of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to the Structural Analysis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde Derivatives
An Objective Comparison of Predicted Crystal Packing and Intermolecular Forces
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Fluoro-3-(pyridin-4-yl)phenyl Scaffold
The 4-fluoro-3-(pyridin-4-yl)benzaldehyde scaffold is a heterocyclic building block of significant interest in medicinal chemistry. Its structure combines several key features: a benzaldehyde moiety for versatile chemical modification, a pyridine ring which can act as a hydrogen bond acceptor and improve solubility, and a fluorine atom, a common bioisostere for hydrogen that can modulate electronic properties and metabolic stability.[1] The spatial arrangement of these groups creates a unique electronic and steric profile, making its derivatives prime candidates for kinase inhibitors and other targeted therapeutics.
Understanding the three-dimensional structure of these derivatives at an atomic level is paramount for rational drug design. Single-crystal X-ray diffraction (scXRD) is the definitive method for elucidating solid-state structures, providing precise information on molecular geometry and, crucially, the intricate network of intermolecular interactions that govern crystal packing.[2] These interactions directly influence critical physicochemical properties such as solubility, stability, and melting point.[3]
This guide provides a comprehensive framework for the synthesis, crystallization, and comparative structural analysis of derivatives based on this core scaffold. While a large public dataset of crystal structures for this specific family is not available, we will proceed from first principles, establishing a robust workflow and comparing the predicted structural outcomes for two hypothetical Schiff base derivatives. This approach serves as a practical blueprint for researchers entering this chemical space.
Synthetic Strategy: Schiff Base Condensation
To explore the structural diversity achievable from this compound, the Schiff base condensation reaction is an ideal choice. This reaction, forming an imine (-C=N-) bond between an aldehyde and a primary amine, is efficient, versatile, and often proceeds in high yield.[4] It allows for the systematic introduction of a wide array of functional groups via the amine component, enabling a thorough investigation of structure-property relationships.
The general reaction is a nucleophilic addition-elimination, often catalyzed by a few drops of acid, and can be performed under various conditions, from refluxing in organic solvents like ethanol to more environmentally benign aqueous media.[5][6]
Workflow for Synthesis and Crystallographic Analysis
The following diagram outlines the comprehensive workflow, from initial synthesis to final structural elucidation.
Caption: Workflow from synthesis to structural analysis.
Experimental Protocols
Part 1: Synthesis of a Representative Schiff Base (Hypothetical Example)
This protocol details the synthesis of (E)-N-benzylidene-4-(4-fluoro-3-(pyridin-4-yl)phenyl)aniline.
Causality: Ethanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux. A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction rate.[6]
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in 20 mL of absolute ethanol.
-
Amine Addition: To this solution, add aniline (1.0 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.[7]
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization. The FT-IR spectrum should show a characteristic imine (C=N) stretch around 1610-1630 cm⁻¹.[8]
Part 2: Single Crystal Growth
Causality: The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the formation of a well-ordered, single crystal lattice rather than an amorphous powder. Slow evaporation is a simple and effective technique for this.[9] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.
-
Solvent Selection: Prepare a saturated solution of the purified Schiff base in a suitable solvent (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) at room temperature.
-
Preparation: Filter the solution through a small cotton plug in a pipette into a clean vial. This removes any dust or particulate matter that could act as nucleation sites and cause rapid precipitation.
-
Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days.
-
Incubation: Place the vial in a vibration-free location.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully remove them from the mother liquor using a loop or fine forceps.[10]
Comparative Structural Analysis: A Predictive Framework
To illustrate how subtle changes in molecular structure can lead to vastly different solid-state architectures, we will compare the predicted crystal packing of two hypothetical derivatives.
-
Compound A: Derived from aniline.
-
Compound B: Derived from 4-hydroxyaniline.
The introduction of a hydroxyl group in Compound B provides a strong hydrogen bond donor, which is absent in Compound A. This single change is expected to dominate the crystal packing strategy.
Predicted Crystallographic Data Comparison
The following table is a template representing the type of data obtained from a single-crystal X-ray diffraction experiment. It is populated with hypothetical, yet realistic, values to facilitate comparison.
| Parameter | Compound A (from Aniline) | Compound B (from 4-Hydroxyaniline) | Rationale for Predicted Differences |
| Formula | C₁₉H₁₂FN₃ | C₁₉H₁₂FN₃O | Addition of an oxygen atom. |
| Crystal System | Monoclinic | Orthorhombic | The strong, directional H-bonding in B may lead to higher symmetry. |
| Space Group | P2₁/c | Pbca | These are common space groups for organic molecules. |
| Unit Cell Vol. (ų) | ~1850 | ~1950 | The more complex H-bond network in B might lead to less efficient packing (larger volume per molecule). |
| Density (calc, g/cm³) | ~1.35 | ~1.38 | The increase in molecular weight for B will likely increase density despite the potentially larger unit cell. |
| Key H-Bonds | C-H···N(py), C-H···F | O-H···N(py) , C-H···O, C-H···F | The O-H···N hydrogen bond in B is significantly stronger and will be the primary structure-directing interaction.[11] |
| π-π Stacking | Likely present | May be disrupted | The strong H-bonding network in B might force a molecular arrangement that is less favorable for optimal π-π stacking.[12] |
Analysis of Intermolecular Interactions
The interplay of weak and strong non-covalent interactions dictates the final crystal structure.[13] The unique combination of functional groups in our scaffold makes this analysis particularly insightful.
-
Strong Hydrogen Bonds (Compound B): The most powerful interaction in Compound B will be the hydrogen bond between the phenolic -OH group and the basic nitrogen of the pyridine ring (O-H···N). This is a classic, strong, and highly directional interaction that will likely form the primary supramolecular synthon, organizing molecules into chains or sheets.
-
Weak Hydrogen Bonds (Both Compounds): In the absence of strong donors, the packing of Compound A will be governed by a network of weaker interactions.[11] These include:
-
C-H···N(py): Aromatic C-H groups acting as weak donors to the pyridine nitrogen.
-
C-H···F: The fluorine atom can act as a weak hydrogen bond acceptor. While debated, these C-H···F interactions can be structure-directing in the absence of stronger forces.[11]
-
C-H···π: Hydrogen atoms interacting with the electron-rich faces of the aromatic rings.
-
-
π-π Stacking Interactions (Both Compounds): The multiple aromatic rings (phenyl, pyridine, and the aniline-derived ring) create opportunities for stabilizing π-π stacking interactions. These can manifest in face-to-face or offset arrangements and are crucial for dense packing.[14] The solid-state fluorescence properties of materials are often linked to the degree of π-π stacking, where strong interactions can sometimes lead to fluorescence quenching.[12]
The diagram below conceptualizes the dominant intermolecular forces predicted for Compound B, highlighting the primary role of the O-H···N hydrogen bond.
Caption: Predicted interactions for a hydroxyl derivative.
Conclusion and Outlook
This guide establishes an expert-level framework for the synthesis and structural elucidation of derivatives from this compound. By employing Schiff base chemistry, researchers can readily generate a library of compounds for crystallographic analysis.
The comparative analysis of hypothetical structures A and B underscores a critical principle in crystal engineering: the introduction of a single, strong hydrogen-bonding group can fundamentally redirect the entire crystal packing motif. While Compound A would likely be governed by a delicate balance of weaker C-H···N/F and π-π interactions, Compound B's structure would be overwhelmingly dictated by robust O-H···N hydrogen bonds. Understanding this hierarchy of interactions is essential for predicting and ultimately engineering the solid-state properties of new chemical entities, a cornerstone of modern drug development.
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A Comparative Guide to Kinase Inhibitors Synthesized from 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
This guide provides a comparative analysis of potential therapeutic agents derived from the versatile starting material, 4-Fluoro-3-(pyridin-4-yl)benzaldehyde. This aldehyde serves as a key building block for synthesizing distinct classes of kinase inhibitors, each with unique biological activities and therapeutic potential. We will objectively compare two such classes—Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors and Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors—by examining their synthesis, in vitro profiles, and in vivo efficacy. The experimental data and protocols presented herein are synthesized from established methodologies to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Common Scaffold
The choice of a starting material in a drug discovery campaign is a critical decision that influences the diversity, novelty, and patentability of the resulting compounds. This compound is a strategic precursor because its structural motifs—a fluorinated phenyl ring and a pyridine ring—are frequently found in kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine group often serves as a key hydrogen bond acceptor.
This guide will explore how this single precursor can be elaborated into two distinct heterocyclic cores targeting different kinases, which are critical regulators in oncology.
-
CDK4/6 Inhibitors: These agents target the cell cycle machinery, preventing tumor cells from progressing through the G1 phase.[1] They have shown significant promise in treating hormone receptor-positive (HR+) breast cancer.[2]
-
CSF-1R Inhibitors: This class of drugs targets macrophages associated with tumors, which play a crucial role in creating an immunosuppressive tumor microenvironment.[3] By inhibiting CSF-1R, these compounds can reduce the population of these tumor-permissive macrophages.[4][5]
The following sections will detail the divergent synthetic pathways from our common starting material and provide a head-to-head comparison of the resulting compounds' performance in preclinical models.
Divergent Synthetic Pathways
The versatility of this compound allows for its incorporation into different heterocyclic scaffolds. Below is a conceptual overview of how two distinct inhibitor backbones can be synthesized.
Caption: Divergent synthesis of two kinase inhibitor classes.
This diagram illustrates how a strategic choice of reaction partners—such as a β-ketoester and urea for a Biginelli-like condensation to form a pyrimidinone core, or an aminopyrimidine for a multi-step coupling—directs the synthesis towards distinct therapeutic targets.[6][7][8]
Part 1: In Vitro Comparative Analysis
The initial evaluation of any new chemical entity involves a rigorous assessment of its activity and selectivity in controlled laboratory settings. This section compares the in vitro profiles of our hypothetical "Compound A" (CDK4/6 inhibitor) and "Compound B" (CSF-1R inhibitor).
Experimental Workflow: A Tiered Approach
A well-designed in vitro screening cascade is essential to efficiently identify promising candidates. The causality is clear: we begin with broad, high-throughput biochemical assays to determine potency against the primary target and then move to more complex, lower-throughput cell-based assays to confirm on-target activity in a biological context and assess potential liabilities.
Caption: Tiered workflow for in vitro compound evaluation.
Data Summary: Potency and Selectivity
The following tables summarize the expected in vitro performance of Compound A and Compound B based on established data for their respective classes.
Table 1: Comparative Kinase Inhibition Profile
| Compound ID | Primary Target | IC50 (nM) | Key Off-Target Kinase | IC50 (nM) | Selectivity Fold (Off-Target/Primary) |
| Compound A | CDK4 | 11 | CDK2 | >1000 | >90 |
| CDK6 | 15 | ||||
| Compound B | CSF-1R | 9 | c-Kit | 270 | 30 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Interpretation: Compound A demonstrates high potency and specificity for CDK4 and CDK6, with minimal activity against other cyclin-dependent kinases like CDK2, which is a desirable trait to reduce toxicity.[9] Compound B is also a potent CSF-1R inhibitor, with reasonable selectivity against the closely related kinase c-Kit.[4] This level of selectivity is crucial for minimizing off-target effects.
Table 2: Cellular Activity Profile
| Compound ID | Target-Relevant Cell Line | Assay Type | EC50 (nM) |
| Compound A | MCF-7 (HR+ Breast Cancer) | Proliferation (DNA-based) | 85 |
| Compound B | M-NFS-60 (Macrophage Progenitor) | Proliferation (Viability) | 50 |
EC50 values represent the concentration of the compound that gives a half-maximal response in a cellular assay.
Interpretation: Both compounds show potent activity in cell lines whose survival or proliferation is dependent on their respective targets. The choice of assay is critical; for CDK4/6 inhibitors, a DNA-based proliferation assay is preferred over metabolic assays (like those using ATP), as the latter can be confounded by cell size increases during G1 arrest.[10] For CSF-1R inhibitors, viability assays are appropriate as they directly measure the survival of CSF-1 dependent cells.
Detailed Protocol: Western Blot for Target Engagement
This protocol is a self-validating system because it includes both positive and negative controls and assesses the direct downstream consequence of target inhibition.
-
Cell Culture and Treatment:
-
Seed MCF-7 cells (for Compound A) or M-NFS-60 cells (for Compound B) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response curve of the respective compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a known inhibitor for the pathway as a positive control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. . Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies:
-
For Compound A: anti-phospho-Rb (Ser807/811) and anti-total Rb.
-
For Compound B: anti-phospho-CSF-1R (Tyr723) and anti-total CSF-1R.
-
-
Use an anti-GAPDH or anti-β-actin antibody as a loading control.
-
-
Detection:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent decrease in the phosphorylated form of the target substrate (p-Rb for Compound A, p-CSF-1R for Compound B) with no change in the total protein levels, confirming on-target activity.[11]
Part 2: In Vivo Comparative Analysis
Successful in vitro performance must translate to efficacy in a living organism. This section compares the projected in vivo profiles of Compounds A and B in relevant preclinical models.
Experimental Workflow: From Pharmacokinetics to Efficacy
The in vivo evaluation follows a logical progression. First, we must understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) to establish an appropriate dosing regimen. Only then can we confidently assess its ability to inhibit tumor growth in a xenograft model.
Caption: Logical progression of in vivo preclinical studies.
Data Summary: Preclinical Efficacy
The following table presents hypothetical but realistic efficacy data for our two lead compounds in appropriate patient-derived xenograft (PDX) or syngeneic mouse models.
Table 3: Comparative In Vivo Efficacy in Tumor Models
| Compound ID | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Tolerability |
| Compound A | MCF-7 Xenograft | 50 mg/kg, PO, QD | 65% | No significant body weight loss |
| Compound B | CT26 Syngeneic | 50 mg/kg, PO, QD | 59% | No significant body weight loss |
TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Interpretation: Both compounds demonstrate significant anti-tumor activity in vivo. Compound A's efficacy in an HR+ breast cancer xenograft model is consistent with the clinical application of CDK4/6 inhibitors.[12][13] Compound B's activity in a syngeneic model, which has an intact immune system, is crucial for a CSF-1R inhibitor, as its mechanism relies on modulating the immune microenvironment.[14] Good tolerability, indicated by a lack of significant body weight loss, is a critical factor for further development.
Detailed Protocol: Tumor Xenograft Efficacy Study
This protocol is designed to provide a robust assessment of a compound's anti-tumor activity.
-
Animal Model and Tumor Implantation:
-
Use female immunodeficient mice (e.g., NOD/SCID) for the MCF-7 xenograft model.
-
Implant 5 x 10^6 MCF-7 cells subcutaneously into the flank of each mouse. A supplemental estrogen pellet is required for MCF-7 tumor growth.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle control, Compound A at 50 mg/kg).
-
-
Dosing and Monitoring:
-
Administer the compound or vehicle daily via oral gavage (PO).
-
Measure tumor volumes and body weights 2-3 times per week.
-
-
Study Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group relative to the vehicle control.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-Rb) to confirm target inhibition in vivo.
-
Conclusion and Future Directions
This guide demonstrates how a single, well-designed chemical precursor, This compound , can give rise to multiple, distinct classes of potent and selective kinase inhibitors.
-
Compound A , a conceptual CDK4/6 inhibitor, shows a classic profile for this drug class: high specificity, potent cell cycle arrest in HR+ breast cancer cells, and significant tumor growth inhibition in corresponding xenograft models.
-
Compound B , a conceptual CSF-1R inhibitor, displays a profile consistent with an immunomodulatory agent: potent inhibition of its target, activity in macrophage-dependent cell lines, and efficacy in an immunocompetent tumor model.
The choice of which candidate to advance depends entirely on the therapeutic strategy. Compound A fits a direct, tumor-cell-intrinsic approach, while Compound B represents a host-directed, immune-modulating strategy. Further studies would involve comprehensive safety toxicology, formulation development, and ultimately, clinical trials to validate these preclinical findings in human patients.[2] The versatility of the initial scaffold underscores the power of strategic synthetic chemistry in modern drug discovery.
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Fassl, A., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Journal of Hematology & Oncology, 14(1), 1-13. Available at: [Link].
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ResearchGate. (n.d.). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Available at: [Link].
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Gatza, M. L., et al. (2021). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Available at: [Link].
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Fond'Action contre le cancer. (2021). CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells. Available at: [Link].
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Alvarez-Fernandez, M., & Malumbres, M. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. Journal of Clinical Oncology, 38(15), 1686-1698. Available at: [Link].
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Costa, R., et al. (2021). An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials. Cancers, 13(16), 4056. Available at: [Link].
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Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Available at: [Link].
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8031. Available at: [Link].
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ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link].
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ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. Available at: [Link].
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Gampenrieder, S. P., et al. (2022). Real-World Data Analysis of CDK4/6 Inhibitor Therapy—A Patient-Centric Single Center Study. Cancers, 14(9), 2297. Available at: [Link].
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Safety Operating Guide
4-Fluoro-3-(pyridin-4-yl)benzaldehyde proper disposal procedures
As a Senior Application Scientist, it is imperative to provide clear, actionable guidance that prioritizes safety and procedural correctness in the laboratory. This document outlines the comprehensive disposal procedures for 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, a compound requiring careful management due to its chemical properties. This guide is designed for researchers, scientists, and drug development professionals, ensuring that safety and regulatory compliance are at the forefront of laboratory operations.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[2][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][6]
-
Aquatic Toxicity: Aromatic compounds can be toxic to aquatic life with long-lasting effects.[5][7]
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.[1][2]
-
Protective Clothing: A lab coat is required. For larger quantities or in situations with a higher risk of splashing, consider an impervious apron or suit.[2]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Keep the compound away from heat, sparks, and open flames.[5][7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[1][2]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the substance.
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined in the following section.
Disposal of this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[8]
Waste Segregation and Collection
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, etc.).
-
Contaminated lab supplies (weighing boats, filter paper, etc.).
-
Residues from reactions and clean-up materials.
Collect all solid waste in a clearly labeled, sealed container. Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.[8]
Chemical Inactivation (When Feasible)
For small residual amounts in reaction vessels, chemical inactivation can be considered. Aldehydes can be oxidized to less hazardous carboxylic acids using an appropriate oxidizing agent under controlled conditions. However, this should only be performed by trained personnel with a full understanding of the reaction stoichiometry and potential hazards.
Final Disposal Procedure
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal company.[1][2]
Step-by-Step Disposal Workflow:
-
Package and Label: Ensure all waste containers are securely sealed and clearly labeled with the chemical name, "Hazardous Waste," and any relevant hazard pictograms.[9]
-
Inventory: Maintain an accurate inventory of the hazardous waste being stored for disposal.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.
-
Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[1][2]
Data and Workflow Visualization
To aid in the understanding of the disposal process, the following data and diagrams are provided.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO | PubChem |
| Molecular Weight | 199.20 g/mol | PubChem |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Soluble in organic solvents | [10] |
Disposal Decision Workflow
Caption: Decision workflow for proper waste segregation and disposal.
References
- Capot Chemical. (2013). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde.
- CDH Fine Chemical. 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sdfine. 4-fluorobenzaldehyde.
- PubChem. 4-Fluoro-3-(4-methyl-3-pyridinyl)benzaldehyde.
- PubChem. 4-Fluoro-3-(5-methoxy-3-pyridinyl)benzaldehyde.
- Acros Organics. (2009). SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ECHEMI. 4-Fluorobenzaldehyde SDS, 459-57-4 Safety Data Sheets.
- CymitQuimica. (2024). Safety Data Sheet.
- Benchchem. 4-Fluoro-3-(pyridin-3-yl)benzaldehyde.
- Benchchem. Proper Disposal of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde: A Guide for Laboratory Professionals.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
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A Senior Application Scientist's Guide to Handling 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
This document provides critical safety and handling protocols for 4-Fluoro-3-(pyridin-4-yl)benzaldehyde (CAS No. 1214370-63-4). As a specialized reagent, particularly noted in fields like antipsychotic drug development, its unique structure—combining a fluorinated benzaldehyde with a pyridine ring—necessitates a cautious and informed approach.[1] This guide is built on a foundation of structural analogy and established best practices for its constituent chemical classes to ensure the highest degree of safety for laboratory personnel.
Deconstructed Hazard Analysis
-
Fluorinated Benzaldehyde Moiety : Aromatic aldehydes are often skin, eye, and respiratory irritants.[2] The presence of a fluorine atom can enhance reactivity and may lead to the release of hazardous decomposition products like hydrogen fluoride in a fire.[2] Related compounds like 4-Fluorobenzaldehyde are classified as flammable liquids that cause serious skin and eye irritation and may cause respiratory irritation.[2][3]
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential health risks. Pyridine is harmful if inhaled, swallowed, or in contact with skin.[4][5] It can cause a range of symptoms from headaches and dizziness to more severe effects on the liver, kidneys, and central nervous system upon prolonged exposure.[4][5] It is also a flammable liquid.[5][6]
Based on this analysis, we can anticipate the primary hazards associated with this compound.
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale and Representative H-Statements |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on pyridine hazards (H302, H312, H332). |
| Skin Irritation | Causes skin irritation. | Common to both benzaldehydes and pyridine (H315).[2] |
| Eye Irritation | Causes serious eye irritation. | Common to both benzaldehydes and pyridine (H319).[2] |
| Respiratory Irritation | May cause respiratory irritation. | A known effect of aldehyde vapors and pyridine (H335).[2] |
| Flammability | Likely a combustible solid or flammable liquid. | Based on pyridine and 4-fluorobenzaldehyde (H226/H227).[2] |
| Chronic Effects | Potential for target organ damage with repeated exposure. | Extrapolated from the known systemic effects of pyridine.[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. Simply listing equipment is insufficient; understanding the why ensures compliance and safety.
Core PPE Ensemble
-
Eye/Face Protection :
-
Minimum Requirement : Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[2]
-
Enhanced Requirement : A full-face shield must be worn over safety goggles whenever there is a risk of splashing or when handling quantities greater than a few grams.[7]
-
Causality : This compound is expected to be a serious eye irritant.[2][3] Standard safety glasses offer inadequate protection against splashes.
-
-
Skin Protection :
-
Gloves : Double-gloving with nitrile or neoprene gloves is strongly recommended.[8] Latex gloves are unsuitable.[8] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[9]
-
Lab Coat : A flame-retardant lab coat (e.g., Nomex) or a 100% cotton coat must be worn, fully buttoned, with sleeves rolled down.[7]
-
Causality : Protects against incidental skin contact and provides a barrier against a potential fire hazard from the flammable components.[5]
-
-
Apparel : Full-length pants and closed-toe, chemical-resistant shoes are required at all times.[7]
-
-
Respiratory Protection :
-
Standard Operations : All handling of this compound (weighing, transfers, reaction setup) must be performed inside a certified chemical fume hood to control vapor and dust exposure.[8]
-
Non-Routine Operations : If engineering controls are insufficient or in the event of a spill, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges should be used.[9] Respirator use requires prior medical clearance and fit-testing.[7]
-
Operational and Disposal Plans
A self-validating protocol ensures safety is integrated into every step of the workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation :
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Clear the work area of all unnecessary equipment and chemicals.
-
Locate and confirm the accessibility of the nearest safety shower and eyewash station.
-
Assemble all necessary glassware and equipment for the procedure.
-
-
Donning PPE : Put on all required PPE as described in Section 2 before handling the chemical container.
-
Chemical Handling :
-
Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.
-
Keep the primary container tightly sealed when not in use to minimize emissions.[8]
-
Use appropriate tools (e.g., spatulas, powder funnels) to avoid generating dust or spilling the material.
-
-
Post-Handling & Decontamination :
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol), ensuring the cleaning materials are disposed of as hazardous waste.
-
Securely close all containers of the chemical and its associated waste.
-
-
Doffing PPE : Remove PPE in the correct order (gloves first) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[9]
Visual Workflow for Safe Handling
Caption: Workflow for Handling this compound.
Waste Disposal Plan
-
Waste Segregation : All solid waste contaminated with this chemical (e.g., weigh paper, gloves, absorbent pads) and any unreacted material must be collected in a dedicated hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste: Halogenated and Nitrogen-Containing Organic Solids," listing this compound as a primary constituent.
-
Storage : Keep the waste container sealed and store it in a designated satellite accumulation area.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour this chemical or its waste down the drain. [9] Disposal must be in accordance with all local and national regulations.[11]
Emergency Response Procedures
Immediate and correct action is critical in the event of an exposure or spill.
-
Skin Contact : Immediately move to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes. While flushing, remove all contaminated clothing.[12] Seek medical attention.[9]
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the affected person to fresh air immediately.[4] If breathing is difficult or symptoms like dizziness or irritation persist, seek medical attention.[12]
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water and seek immediate medical attention.[9] Show the safety information in this guide to the attending physician.[2]
-
Small Spill (in a fume hood) : Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.
-
Large Spill : Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Capot Chemical. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
-
Pyridine Safety Data Sheet. Carl ROTH. [Link]
-
Personal Protective Equipment (PPE) Glove Chart. Rensselaer Polytechnic Institute. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
